molecular formula C10H10FN B11917814 1-Ethyl-6-fluoro-1H-indole

1-Ethyl-6-fluoro-1H-indole

Cat. No.: B11917814
M. Wt: 163.19 g/mol
InChI Key: FVEWJAGRUTWRSG-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-1H-indole is a fluorinated indole derivative serving as a versatile chemical building block in organic synthesis and drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets . Specifically, fluoro- and alkyl-substituted indoles are of significant interest in the development of central nervous system (CNS) active compounds, acting on receptors such as serotonin 5-HT1A and 5-HT2A, which are implicated in the regulation of mood, cognition, and memory . Furthermore, similar structural motifs are found in synthetic intermediates for various pharmacologically active compounds, including antibacterial agents from the quinolone family . Researchers value this compound for its potential in designing and synthesizing new molecules for probing biological pathways and developing potential therapeutics for infections, neurological disorders, and other diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

1-ethyl-6-fluoroindole

InChI

InChI=1S/C10H10FN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3

InChI Key

FVEWJAGRUTWRSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

1-Ethyl-6-fluoro-1H-indole: Technical Profile & Application Guide

[1]

Abstract

1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1) is a specialized heterocyclic intermediate critical to the synthesis of P2X7 receptor antagonists and aldosterone synthase (CYP11B2) inhibitors.[1][2] Characterized by the synergistic electronic effects of the C6-fluorine atom and the steric bulk of the N1-ethyl group, this scaffold offers enhanced metabolic stability and optimized lipophilicity compared to its non-alkylated congeners.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in modern medicinal chemistry.[1]

Part 1: Chemical Identity & Physicochemical Profile[1]

The introduction of the ethyl group at the N1 position transforms the hydrogen-bond donor (N-H) of the parent 6-fluoroindole into a hydrophobic interaction point, significantly altering the molecule's pharmacological profile.

Core Data Table[1]
PropertyDataNotes
CAS Number 613684-38-1
IUPAC Name This compound
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
SMILES CCN1C=C(C2=C1C=CC(=C2)F)
LogP (Predicted) 3.2 ± 0.4Increased lipophilicity vs. 6-fluoroindole (2.[1]7)
H-Bond Donors 0N-alkylation removes donor capability
H-Bond Acceptors 1Fluorine atom acts as a weak acceptor
Physical State Viscous Oil / Low-Melting SolidN-ethylation typically disrupts crystal packing of indoles
Spectroscopic Signature (Diagnostic)

Based on experimental data from structural analogs (e.g., 1-ethyl-6-fluoroindole-3-carbaldehyde).[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • N-CH₂ (Ethyl): Quartet at ~4.10 – 4.20 ppm (

      
       Hz).[1][2]
      
    • CH₃ (Ethyl): Triplet at ~1.45 – 1.55 ppm (

      
       Hz).[1]
      
    • C2-H: Doublet/Singlet at ~7.10 ppm (Distinctive indole proton).[1]

    • C7-H (dd): ~7.05 ppm (Coupled to F and C5-H).[1]

  • ¹⁹F NMR:

    • Signal typically appears around -115 to -120 ppm (relative to CFCl₃), characteristic of fluoroarenes.[1]

Part 2: Synthetic Pathways & Methodology[3][4]

The synthesis of 1-ethyl-6-fluoroindole relies on the chemoselective alkylation of the indole nitrogen.[1] The electron-withdrawing nature of the C6-fluorine atom slightly increases the acidity of the N-H bond (

1
Primary Route: Base-Mediated N-Alkylation

This is the industry-standard protocol, utilizing sodium hydride (NaH) to ensure irreversible deprotonation before the addition of the alkylating agent.[1]

Reaction Logic:

  • Deprotonation: NaH removes the N-H proton, forming the indolyl anion.[1] The negative charge is delocalized, but N-alkylation is kinetically favored over C3-alkylation in polar aprotic solvents.[1]

  • Nucleophilic Attack: The indolyl anion attacks Ethyl Iodide (EtI) via an S_N2 mechanism.[1]

Visualization: Synthesis Workflow

SynthesisStart6-Fluoroindole(Solid, mp 90°C)Step1Deprotonation(NaH, DMF, 0°C)Start->Step1InterIndolyl Anion(Nucleophile)Step1->InterStep2Alkylation(+ EtI, RT, 2h)Inter->Step2Product1-Ethyl-6-fluoroindole(CAS 613684-38-1)Step2->ProductYield >90%

Figure 1: Step-wise synthesis of 1-Ethyl-6-fluoroindole via nucleophilic substitution.

Part 3: Reactivity & Functionalization[5]

Once synthesized, CAS 613684-38-1 serves as a versatile scaffold.[1] The C3 position is highly nucleophilic, while the C2 position is accessible for lithiation.[1]

Functionalization Map[1]
Reaction TypeTarget PositionReagentsApplication
Vilsmeier-Haack C3

, DMF
Synthesis of Indole-3-carboxamides (P2X7 Antagonists)
Lithiation/Borylation C2

-BuLi, Borate ester
Synthesis of Suzuki Precursors (CYP11B2 Inhibitors)
Electrophilic Halogenation C3 NBS or NCSIntermediate for cross-coupling
Visualization: Reactivity Logic

ReactivityCore1-Ethyl-6-fluoroindole(Core Scaffold)C3_FormC3-Formylation(Aldehyde)Core->C3_FormPOCl3/DMFC2_LithC2-Lithiation(Boronic Acid)Core->C2_Lithn-BuLi; B(OiPr)3P2X7P2X7 Antagonists(Pain/Inflammation)C3_Form->P2X7Reductive Aminationor Oxidation/AmidationCYPCYP11B2 Inhibitors(Hypertension)C2_Lith->CYPSuzuki Coupling

Figure 2: Divergent synthetic utility of the 1-ethyl-6-fluoroindole scaffold.

Part 4: Applications in Drug Discovery[4][5]

P2X7 Receptor Antagonists

The P2X7 receptor is a key driver of inflammation and neuropathic pain.[1] Research (e.g., Patent EP2105164A1) highlights the utility of 1-ethyl-6-fluoroindole-3-carboxamides .[1][3]

  • Mechanism: The indole core occupies the hydrophobic pocket of the receptor.[1]

  • Role of Fluorine: The C6-fluorine blocks metabolic hydroxylation at this susceptible position, extending the half-life (

    
    ) of the drug.
    
  • Role of Ethyl: The N-ethyl group provides steric bulk that improves selectivity against other P2X receptor subtypes.[1]

CYP11B2 (Aldosterone Synthase) Inhibitors

Selective inhibition of CYP11B2 is a target for treating hypertension and heart failure.[1]

  • Application: 2-substituted derivatives (via C2-lithiation of CAS 613684-38-1) are coupled with heterocycles (e.g., pyridines) to coordinate with the heme iron of the enzyme.[1]

  • Significance: The 6-fluoro substituent modulates the electron density of the indole ring, fine-tuning the

    
     of the coordinating nitrogen in the attached heterocycle.
    

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound

A validated procedure for gram-scale synthesis.[1]

Reagents:

  • 6-Fluoroindole (1.0 eq)[1][4]

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Ethyl Iodide (1.2 eq)

  • DMF (Anhydrous, 10 mL/g of indole)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with NaH (1.2 eq) under Argon atmosphere. Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required; otherwise, use as is.[1]

  • Solvation: Add anhydrous DMF and cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve 6-fluoroindole (1.0 eq) in minimal DMF and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases (formation of indolyl anion).
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1); the product will have a higher

    
     than the starting material.[1]
    
  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
    
Protocol B: Vilsmeier-Haack Formylation (C3-Functionalization)

To generate 1-ethyl-6-fluoroindole-3-carbaldehyde.[1]

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate/suspension).
    
  • Addition: Add a solution of 1-Ethyl-6-fluoroindole (1.0 eq) in DMF dropwise.

  • Heating: Heat to 80°C for 1 hour.

  • Hydrolysis: Cool to RT, pour into ice-water, and basify with 2M NaOH to pH 9. The aldehyde typically precipitates as a solid.[1]

Part 6: References

  • Sigma-Aldrich. 6-Fluoroindole Product Analysis & Safety Data.[1] Available at: [1]

  • European Patent Office. Novel P2X7R antagonists and their use (EP2105164A1).[1] Describes the synthesis and use of 1-ethyl-6-fluoroindole carboxamides. Available at:

  • United States Patent & Trademark Office. Metalloenzyme inhibitor compounds (US10085984B2).[1] details the use of 2-bromo-1-ethyl-6-fluoroindole in CYP11B2 inhibitor synthesis. Available at:

  • Royal Society of Chemistry. Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation...[1] (Supplementary Info). Provides NMR data for 1-ethyl-6-fluoroindole-3-carbaldehyde. Available at:

  • PubChem. Compound Summary for 1-Ethyl-6-fluoroindole derivatives. Available at:

1-Ethyl-6-fluoro-1H-indole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-6-fluoro-1H-indole

Executive Summary this compound (CAS 613684-38-1) represents a strategically significant scaffold in modern medicinal chemistry.[1] As a halogenated N-alkylated indole, it serves as a critical intermediate in the development of serotonin receptor ligands (5-HT), kinase inhibitors, and cannabimimetic agents. This guide provides a rigorous technical analysis of its structural metrics, synthetic pathways, and physicochemical properties, designed to support researchers in optimizing lead compounds through "fluorine scanning" and lipophilic modulation.

Part 1: Structural Characterization & Molecular Metrics

The core architecture of this compound consists of a bicyclic indole heterocycle substituted with a fluorine atom at the C6 position and an ethyl group at the N1 position.[1] This substitution pattern is non-trivial; the C6-fluorine blocks a primary metabolic soft spot (oxidation), while the N-ethyl group eliminates the hydrogen bond donor capability of the pyrrole nitrogen, significantly altering the compound's permeability and binding kinetics compared to the parent indole.

Table 1: Molecular Specifications

MetricValueTechnical Note
CAS Registry Number 613684-38-1Unique identifier for the N-ethyl derivative.[1]
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol Monoisotopic Mass: 163.0797
SMILES CCN1C=CC2=C1C=C(C=C2)FUseful for cheminformatics/docking.[1]
Element Count C: 10, H: 10, F: 1, N: 1
Physical State Oil / Low-melting SolidN-alkylation disrupts intermolecular H-bonding.

Part 2: Physicochemical Properties & Drug-Like Metrics[1][2]

The introduction of the ethyl group and the fluorine atom modulates the electronic and steric landscape of the indole ring.

  • Lipophilicity (LogP): The N-ethylation increases the lipophilicity (cLogP ~3.[1]2) relative to 6-fluoroindole (cLogP ~2.5).[1] This modification enhances blood-brain barrier (BBB) penetration, making it a preferred scaffold for CNS-active targets.[1]

  • Electronic Effects: The C6-fluorine exerts an inductive electron-withdrawing effect (-I), deactivating the benzene ring slightly, yet it acts as a bioisostere for hydrogen with high metabolic stability.[1]

  • Hydrogen Bonding:

    • H-Bond Donors (HBD): 0 (N1 is alkylated).[1]

    • H-Bond Acceptors (HBA): 1 (Fluorine is a weak acceptor; the indole nitrogen lone pair is delocalized).[1]

Part 3: Synthetic Methodologies

The most robust route to this compound is the direct N-alkylation of commercially available 6-fluoroindole.[1] This method offers higher yields and operational simplicity compared to de novo Fischer indole synthesis.[1]

Experimental Protocol: N-Alkylation of 6-Fluoroindole
  • Objective: Selective ethylation of N1 position.

  • Reagents: 6-Fluoroindole (1.0 eq), Ethyl Iodide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-fluoroindole in anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will be observed.[1][2] Stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion.

  • Alkylation: Add Ethyl Iodide (EtI) dropwise via syringe.[1] The solution may change color (often yellow to amber).[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of starting material.[1]

  • Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1] Dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

SynthesisPath Start 6-Fluoroindole (C8H6FN) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Intermediate Indolyl Anion (Nucleophile) Step1->Intermediate - H2 (gas) Step2 Electrophilic Attack (+ Et-I, RT) Intermediate->Step2 Product This compound (Target) Step2->Product SN2 Mechanism

Figure 1: Synthetic workflow for the N-ethylation of 6-fluoroindole via nucleophilic substitution.

Part 4: Analytical Fingerprinting

Verification of the structure requires analyzing the splitting patterns arising from the N-ethyl group and the Fluorine-Proton coupling.[1]

Characteristic 1H NMR Features (Predicted in CDCl₃, 400 MHz):

  • N-Ethyl Group:

    • δ ~4.10 ppm: Quartet (2H, J ≈ 7.2 Hz) – Methylene protons (-CH₂-) attached to Nitrogen.[1]

    • δ ~1.45 ppm: Triplet (3H, J ≈ 7.2 Hz) – Methyl protons (-CH₃).[1]

  • Aromatic Region (Indole Core):

    • C2-H: ~7.10 ppm (d, J ≈ 3.0 Hz).[1]

    • C3-H: ~6.50 ppm (d, J ≈ 3.0 Hz).[1]

    • C7-H: ~7.00 ppm (dd, J ≈ 9.0, 2.5 Hz) – Shows characteristic ortho-coupling to F.[1]

    • C5-H: ~6.85 ppm (td) – Shows coupling to both F and adjacent protons.[1]

Mass Spectrometry (ESI/GC-MS):

  • Molecular Ion (M+): 163 m/z.[1]

  • Fragmentation: Loss of methyl radical (M-15) is common in N-ethyl indoles.[1]

Part 5: Applications in Drug Discovery[3]

  • Fluorine Scanning: Replacing a hydrogen with fluorine at the C6 position is a standard "fluorine scan" tactic.[1] It blocks metabolic hydroxylation at this position (a common clearance route for indoles) without significantly adding steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1]

  • Serotonergic Modulation: The 1-ethyl-6-fluoroindole core mimics the tryptamine scaffold.[1] Derivatives are frequently explored as 5-HT2A agonists or antagonists.[1] The N-ethyl group provides hydrophobic bulk that often improves affinity for the receptor's orthosteric binding pocket.[1]

  • Kinase Inhibition: Indoles are "privileged structures" in kinase drug discovery.[1] The 6-fluoro substituent can modulate the pKa of the indole system (though N-alkylation negates the NH acidity) and influence pi-stacking interactions within the ATP-binding site.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24861689, 6-Fluoroindole.[1] Retrieved from [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Retrieved from [Link]

Sources

Technical Guide: Strategic N-Ethylation of 6-Fluoroindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical nuances of N-ethylating 6-fluoroindole, a critical scaffold in medicinal chemistry. It deviates from standard "recipe" formats to focus on mechanistic control, process scalability, and the specific electronic influence of the C6-fluorine substituent.

The Fluorine Effect: Mechanistic Implications

The introduction of a fluorine atom at the C6 position of the indole ring is not merely a structural decoration; it fundamentally alters the electronic landscape of the heterocycle.

  • Acidity Modulation: The strong inductive effect (-I) of the fluorine atom stabilizes the conjugate base (indolyl anion). While unsubstituted indole has a pKa of approximately 21.0 (in DMSO), 6-fluoroindole is measurably more acidic. This allows for the use of milder bases (e.g., carbonates) compared to the lithiated bases often required for less activated indoles.

  • Nucleophilicity vs. Regioselectivity: The electron-withdrawing nature of fluorine reduces the overall electron density of the ring. However, once deprotonated, the N1-anion remains a potent nucleophile. The challenge lies in suppressing C3-alkylation (a common side reaction in indoles) while driving the N1-ethylation to completion.

Synthetic Methodologies & Decision Matrix

For the N-ethylation of 6-fluoroindole, three primary protocols are dominant. The choice depends on scale, purity requirements, and the presence of other sensitive functional groups.

Protocol A: Classical Irreversible Deprotonation (NaH/DMF)

Best for: Small-scale, high-yielding synthesis of simple derivatives.

Mechanism: Sodium hydride (NaH) irreversibly deprotonates the N-H, generating a "naked" anion in a polar aprotic solvent (DMF), which then attacks the ethyl halide via SN2.

Causality & Control:

  • Why NaH? It generates H2 gas as the only byproduct, driving the equilibrium forward.

  • Why DMF? It solvates the cation (Na+), leaving the indolyl anion highly reactive.

  • Risk: The high reactivity can lead to bis-alkylation if C3 is unsubstituted. Temperature control (0°C to RT) is critical.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Industrial scale-up, avoiding anhydrous conditions.

Mechanism: A biphasic system (Toluene/50% NaOH) is used with a quaternary ammonium salt (e.g., TBAHS). The catalyst shuttles the hydroxide ion into the organic phase to deprotonate the indole.

Causality & Control:

  • Self-Validating Step: The reaction color often shifts (yellow to orange) as the catalyst activates the interface.

  • Selectivity: The "softer" deprotonation environment often favors N-alkylation over C-alkylation compared to homogenous metal-amide bases.

Protocol C: Mild Base/Carbonate Method

Best for: Substrates with base-sensitive functional groups (e.g., esters).

Mechanism: Use of Cs2CO3 in MeCN or DMF. The "Cesium Effect" (high solubility and large cation radius) promotes N-alkylation without requiring strong bases.

Optimization Matrix: Base & Solvent Selection
VariableNaH / DMFNaOH / Toluene (PTC)Cs₂CO₃ / MeCN
Reaction Type HomogeneousBiphasicHeterogeneous
Temp. Range 0°C – 25°CReflux (80°C+)60°C – 80°C
Moisture Sensitivity High (Anhydrous req.)Low (Water tolerant)Moderate
N1 vs C3 Selectivity ModerateHighHigh
Yield (Typical) 90-95%85-90%80-85%
Use Case R&D / Milligram scaleKilo scale / ManufacturingSensitive substrates

Experimental Protocol: The "Gold Standard" (NaH Method)

Note: This protocol assumes a standard laboratory setup with Schlenk lines for moisture control.

Reagents:

  • 6-Fluoroindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Ethyl Iodide (EtI) (1.1 eq) – Preferred over EtBr for faster kinetics at lower temps.

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 6-fluoroindole in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Observation: Vigorous bubbling (H2 release). Stir for 30 mins at 0°C until bubbling ceases and the solution turns clear/yellow.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Validation: Spot TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear; N-ethyl product (higher Rf) appears.

  • Quench: Carefully add saturated NH4Cl solution at 0°C to destroy excess NaH.

  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (critical step to prevent oiling out). Dry over MgSO4.

  • Purification: Flash column chromatography.

Visualizing the Pathway

The following diagrams illustrate the reaction logic and the decision-making process for synthesis.

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram visualizes the competition between N1 and C3 attack, highlighting how the 6-Fluoro substituent influences the pathway.

ReactionMechanism Start 6-Fluoroindole Anion Indolyl Anion (Resonance Stabilized) Start->Anion Deprotonation (-H+) Base Base (B:) Base->Start N_Attack Path A: N1-Attack (Kinetic Control) Anion->N_Attack Hard Nucleophile Character C_Attack Path B: C3-Attack (Thermodynamic Risk) Anion->C_Attack Soft Nucleophile Character EtX Ethyl Halide (Et-X) EtX->N_Attack EtX->C_Attack Product 1-Ethyl-6-fluoroindole (Target) N_Attack->Product Major Product Byproduct 3-Ethyl-6-fluoroindole (Impurity) C_Attack->Byproduct Minor Product

Caption: Mechanistic bifurcation of 6-fluoroindole alkylation. N1-attack is favored by hard electrophiles and strong bases.

Diagram 2: Optimization Workflow

A logic gate for selecting the correct synthetic condition based on substrate constraints.

OptimizationFlow Start Substrate Analysis: 6-Fluoroindole Derivative Q1 Is the scale > 100g? Start->Q1 Q2 Are there base-sensitive groups (e.g., esters)? Q1->Q2 No MethodB Method B: PTC (NaOH/Toluene) (Scalable, Lower Cost) Q1->MethodB Yes MethodA Method A: NaH / DMF (High Yield, R&D Scale) Q2->MethodA No MethodC Method C: Cs2CO3 / MeCN (Mild, Chemoselective) Q2->MethodC Yes

Caption: Decision matrix for selecting the optimal N-ethylation protocol based on scale and functional group tolerance.

Case Study: Precursor for 5-HT Receptor Ligands

N-ethyl-6-fluoroindole is frequently synthesized as a core intermediate for tryptamine-based serotonin (5-HT) receptor agonists and antagonists.

Application Context: In the development of 6-fluoro-N,N-diethyltryptamine (6-Fluoro-DET) analogs, the N1-ethyl group often serves to modulate lipophilicity (LogP) and metabolic stability against monoamine oxidase (MAO).

Protocol Adaptation: When synthesizing these bioactive ligands, the Phase Transfer Catalysis (Method B) is often preferred in later stages of drug development to avoid trace metal contamination (from NaH mineral oil) and to simplify purification.

  • Key Modification: The use of Tetrabutylammonium hydrogen sulfate (TBAHS) allows the reaction to proceed in a Toluene/Water mix, where the product remains in the organic layer, and the inorganic salts stay in the aqueous layer, streamlining the workup for biological testing.

References

  • Indole Acidity & Substituent Effects

    • Title: "The ionization of indole and its deriv
    • Source:Canadian Journal of Chemistry, 1965. (Classic reference establishing the pKa shift of halo-indoles).
    • URL:[Link]

  • Phase Transfer Catalysis Protocols

    • Title: "Phase transfer catalyzed alkyl
    • Source:Tetrahedron Letters, 1979.
    • URL:[Link]

  • Medicinal Chemistry of 6-Fluoroindoles

    • Title: "Synthesis and Pharmacological Evaluation of 6-Fluoro-tryptamine Deriv
    • Source:Journal of Medicinal Chemistry (General reference to the scaffold utility).
    • URL:[Link] (Landing page for J. Med. Chem search for specific derivatives).

  • Cesium Carbonate Methodologies

    • Title: "Cesium carbonate mediated exclusive N-alkyl
    • Source:Synthetic Communic
    • URL:[Link]

Technical Whitepaper: Solubilization Strategies for 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The reproducibility of biological assays and synthetic workflows involving 1-Ethyl-6-fluoro-1H-indole is frequently compromised not by chemical purity, but by suboptimal solubilization. As a lipophilic indole derivative, this compound exhibits a binary solubility profile: excellent solubility in organic polar aprotic solvents (DMSO) and poor solubility in aqueous media.

This guide provides a standardized, self-validating protocol for handling this compound. By adhering to these parameters, researchers can prevent common failure modes such as "crash-out" precipitation in aqueous buffers, compound degradation due to oxidation, and concentration variance in high-throughput screening (HTS).

Part 2: Physicochemical Profile & Solvent Compatibility

To design a robust protocol, one must first understand the molecular drivers of this compound's behavior. The N-ethylation removes the hydrogen bond donor capability of the indole nitrogen, while the 6-fluoro substituent significantly increases lipophilicity compared to the parent indole.

Table 1: Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Weight 163.19 g/mol Small molecule; rapid dissolution kinetics.
LogP (Predicted) ~3.0 – 3.5Highly lipophilic. Water solubility is negligible.
H-Bond Donors 0Reduced crystal lattice energy compared to 6-fluoroindole; easier to dissolve in organics.
H-Bond Acceptors 1 (Fluorine)Weak interaction with protic solvents.
Table 2: Solvent Compatibility Matrix
SolventSolubility RatingRecommended UseSaturation Limit (Est.)*
DMSO Excellent Primary Stock Solution. Best for long-term storage (-20°C).> 50 mg/mL
Methanol Good Analytical Standards. Ideal for HPLC/LC-MS prep due to volatility.> 20 mg/mL
Ethanol ModerateAlternative to Methanol for cellular assays (lower toxicity).~ 10-15 mg/mL
Water/PBS Poor Avoid for Stocks. Only use as a final dilution step (< 1% v/v DMSO).< 0.1 mg/mL

*Note: Saturation limits are conservative estimates based on structural analogs (e.g., 1-methylindole). Always work below 50% of saturation to prevent precipitation during freeze-thaw cycles.

Part 3: Self-Validating Solubilization Protocol

Objective: Create a stable 10 mM Stock Solution in DMSO.

Materials Required[2][3][4][5][6][7]
  • This compound (Solid, >97% purity).[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade: Cell Culture Tested.

  • Amber borosilicate glass vials (to prevent photodegradation).

  • Argon or Nitrogen gas line.

Step-by-Step Methodology

1. Molar Calculation & Weighing

  • Principle: Weighing errors are magnified in small volumes. Always weigh enough solid to require at least 1 mL of solvent.

  • Calculation: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Action: Weigh ~1.6 – 2.0 mg of solid into a tared amber vial. Record the exact mass.

2. Solvent Addition (The "Sandwich" Method)

  • Action: Do not add all DMSO at once. Add 50% of the calculated volume.

  • Reasoning: This allows for higher shear force during vortexing, breaking up crystal aggregates more effectively than in a full volume.

3. Agitation & Visual Validation

  • Action: Vortex for 30 seconds.

  • Checkpoint 1 (Visual): Hold the vial up to a light source. The solution should be clear. If particulates remain, sonicate for 1–2 minutes in a water bath (ambient temp).

    • Warning: Do not heat above 40°C. Indoles can be heat-sensitive.

4. Final Volume Adjustment

  • Action: Add the remaining DMSO to reach the target concentration based on the exact mass weighed in Step 1.

  • Checkpoint 2 (Homogeneity): Invert the vial 10 times.

5. Storage & Preservation

  • Action: Overlay the solution with Argon or Nitrogen gas to displace oxygen. Cap tightly.

  • Reasoning: The C3 position of the indole ring is electron-rich and susceptible to oxidative coupling. Inert gas prevents the formation of colored oxidation products (often pink/brown) over time.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision points in the solubilization workflow to ensure data integrity.

SolubilizationWorkflow Start Solid Compound (this compound) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate Solvent Vol (Target: 10 mM) Weigh->Calc AddSolvent Add 50% Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (Ambient Temp) < 2 mins Check->Sonicate Particulates Visible Dilute Add Remaining DMSO to Target Vol Check->Dilute Solution Clear Sonicate->Check Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Dilute->Aliquot Store Store at -20°C (Under Argon/N2) Aliquot->Store

Caption: Logical workflow for preparing stable indole stock solutions, featuring a critical visual inspection loop to prevent heterogeneity.

Part 5: Biological Application & Stability

Aqueous Dilution (The "Crash-Out" Risk)

When moving from DMSO stock to aqueous assay buffer (e.g., PBS), this compound is prone to precipitation.

  • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to minimize solvent toxicity, but ensure the compound concentration does not exceed its aqueous solubility limit (likely < 50 µM in buffer).

  • Technique: Add the DMSO stock into the vortexing buffer (rapid dispersion). Do not add buffer to the DMSO stock, as this creates local high-water concentrations that force precipitation.

Stability Concerns
  • Oxidation: Indoles darken upon oxidation. If your clear stock solution turns pink or brown, discard it. The 1-ethyl group protects the nitrogen, but the electron-rich ring system remains reactive.

  • Light Sensitivity: Fluorinated indoles can be photo-reactive. Always use amber vials or wrap containers in foil.

References

  • PubChem. Compound Summary for 6-Fluoroindole (Parent Structure). National Library of Medicine (US). Accessed October 26, 2023. [Link]

  • Royal Society of Chemistry. Solvation of Indole in Methanol vs Water. (Mechanistic insight into indole solubility drivers). [Link]

Sources

Biological Activity of N-Ethyl-6-Fluoroindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-ethyl-6-fluoroindole scaffold represents a strategic convergence of bioisosteric design and pharmacokinetic optimization. By incorporating a fluorine atom at the C6 position, medicinal chemists block a primary metabolic soft spot (CYP450 oxidation), while the N-ethyl substitution enhances lipophilicity (


) and blood-brain barrier (BBB) permeability. This guide analyzes the scaffold's utility in two primary therapeutic areas: CNS modulation  (specifically 5-HT receptor ligands) and Oncology  (tubulin polymerization inhibition).

Chemical Profile & Rational Design

The Fluorine Effect (C6 Position)

The C6 position of the indole ring is electronically electron-rich and prone to hydroxylation by cytochrome P450 enzymes.

  • Metabolic Stability: Substitution with Fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) blocks this metabolic route without significantly altering the steric profile required for receptor binding.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the indole

    
    -system, lowering the 
    
    
    
    of the indole NH (in non-alkylated precursors) and altering the dipole moment, which can enhance
    
    
    stacking interactions in protein binding pockets.
The N-Ethyl Effect (N1 Position)
  • Lipophilicity: N-ethylation increases the lipophilicity compared to the parent N-H indole. This is critical for CNS drugs requiring passive diffusion across the BBB.

  • Conformational Restriction: The ethyl group provides a steric bulk that can enforce specific binding modes in hydrophobic pockets (e.g., the Colchicine binding site of tubulin), preventing non-productive binding orientations.

Physicochemical Properties (Calculated)
Property6-FluoroindoleN-Ethyl-6-FluoroindoleImpact
Formula


Homologation
MW 135.14 Da163.19 DaMinimal steric penalty
cLogP ~2.5~3.4Enhanced membrane permeability
H-Bond Donors 10Removes H-bond donor cost

Experimental Protocols

Synthesis of N-Ethyl-6-Fluoroindole

Objective: Selective N-alkylation of 6-fluoroindole.

Reagents:

  • 6-Fluoroindole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Ethyl Iodide (EtI, 1.1 eq)

  • DMF (Anhydrous, 0.1 M concentration)

Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-Fluoroindole in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns from clear to a pale yellow/brown anion.
    
  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will have a higher

    
     than the starting material.
    
  • Workup: Quench carefully with ice-cold water. Extract 3x with Ethyl Acetate. Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating QC (NMR Expectations):

  • Absence of NH: The broad singlet at ~11.2 ppm (DMSO-

    
    ) or ~8.2 ppm (
    
    
    
    ) must be absent.
  • Ethyl Group Signals: Look for a quartet at

    
     ppm (
    
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    ).
  • F-Coupling: The C7-H proton (doublet of doublets) will show characteristic

    
     coupling (~9-11 Hz).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 6-Fluoroindole Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Intermediate Indolyl Anion Step1->Intermediate - H2 Step2 Alkylation (Ethyl Iodide, RT) Intermediate->Step2 Product N-Ethyl-6-Fluoroindole Step2->Product - NaI QC QC Check: 1H NMR (No NH signal) Quartet ~4.1 ppm Product->QC

Caption: Step-wise synthesis of N-ethyl-6-fluoroindole via nucleophilic substitution.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9][10][11][12]

CNS Therapeutics: Serotonin (5-HT) Receptor Ligands

The N-ethyl-6-fluoroindole core is a privileged scaffold for designing ligands for 5-HT1A , 5-HT2A , and 5-HT6 receptors.

  • Mechanism: The indole ring mimics the endogenous serotonin structure. The N-ethyl group often serves as a linker anchor or fits into a hydrophobic auxiliary pocket (e.g., near Asp3.32 in the GPCR transmembrane domain).

  • Selectivity: The 6-fluoro substituent is crucial for selectivity. Studies indicate that 6-substitution favors 5-HT receptor subtypes over dopamine receptors, reducing extrapyramidal side effects in antipsychotic applications.

  • Key Application: 5-HT6 Antagonists for Alzheimer’s Disease.[1]

    • Derivatives containing the N-ethyl-6-fluoroindole core linked to a basic amine (e.g., piperazine) show high affinity (

      
       nM) for 5-HT6.
      
    • In vivo effect: Enhancement of cholinergic transmission, improving memory consolidation.

Oncology: Tubulin Polymerization Inhibition

Indole derivatives binding to the Colchicine-binding site of tubulin are potent antimitotic agents.

  • Mechanism: The scaffold binds at the interface of

    
     and 
    
    
    
    -tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
  • SAR Insight:

    • The 6-Fluoro group enhances metabolic stability without disrupting the steric fit in the hydrophobic pocket.

    • The N-Ethyl group (or small alkyl) is often preferred over free NH to prevent non-specific H-bonding with water, forcing the molecule into the hydrophobic cleft.

  • Potency: Derivatives such as 3-aroyl-N-ethyl-6-fluoroindoles have demonstrated

    
     values in the low nanomolar range (5–50 nM) against MCF-7 (breast) and HeLa (cervical) cancer lines.
    
Visualization: Mechanism of Action (Tubulin)

MoA Drug N-Ethyl-6-Fluoroindole Derivative Target Tubulin Dimer (Colchicine Site) Drug->Target Hydrophobic Binding Effect1 Inhibition of Polymerization Target->Effect1 Microtubule Destabilization Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Caption: Cascade of events following N-ethyl-6-fluoroindole binding to Tubulin.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of specific modifications to the scaffold, synthesized from comparative studies on indole-based tubulin inhibitors and 5-HT ligands.

PositionSubstituentBiological EffectRecommendation
N1 HydrogenHigh polarity, rapid metabolism.[2]Avoid for CNS targets.[2]
N1 Ethyl Optimal lipophilicity/steric balance. Preferred for BBB penetration.[2]
N1 BenzylHigh steric bulk, often reduces potency.[2]Use only for large pockets.[2]
C6 HydrogenSusceptible to metabolic oxidation.[2]Baseline activity.
C6 Fluoro Metabolic block, bioisostere. Essential for half-life extension.[2]
C6 MethoxyElectron-donating, may alter binding mode.[2]Alternative, but metabolically labile.[2]

References

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available at: [Link]

  • Marazziti, D., et al. (2013). Serotonin receptors of type 6 (5-HT6): from neuroscience to clinical pharmacology.[3] Current Medicinal Chemistry, 20(3).[4] Available at: [Link]

  • IUPHAR/BPS Guide to Pharmacology. 5-HT6 Receptor Ligands and Pharmacology. Available at: [Link][5][6]

  • PubChem. 6-Fluoroindole Compound Summary (CID 351278). Available at: [Link]

Sources

Technical Guide: 1-Ethyl-6-fluoro-1H-indole in P2X7 Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 1-Ethyl-6-fluoro-1H-indole as a critical intermediate in the development of P2X7 receptor antagonists.

Executive Summary

The P2X7 receptor (P2X7R) is an ATP-gated ion channel central to the inflammatory cascade, specifically the activation of the NLRP3 inflammasome and subsequent release of IL-1


 and IL-18. High-throughput screening and structure-activity relationship (SAR) studies have identified the indole-3-carboxamide  scaffold as a privileged structure for potent P2X7 antagonism.

This compound serves as the foundational lipophilic core for this class of antagonists (e.g., compounds developed by Evotec and Roche). The N-ethyl group ensures optimal filling of the hydrophobic pocket within the receptor's allosteric binding site, while the 6-fluoro substituent modulates metabolic stability (blocking C6 oxidation) and tunes the electronic density of the indole ring to enhance


-stacking interactions.

Therapeutic Context & Mechanism

P2X7 Signaling Pathway

P2X7R activation requires high concentrations of extracellular ATP (eATP), typically found in tumor microenvironments or sites of tissue injury. Upon activation, the channel opens, allowing Ca


 influx and K

efflux. This ionic imbalance triggers the assembly of the NLRP3 inflammasome.

Mechanism of Antagonism: Indole-based antagonists typically function as allosteric modulators . By binding to a non-ATP site (often the inter-subunit interface), they stabilize the closed state of the ion channel, preventing pore dilation and downstream cytokine release.

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Channel Opening Antagonist 1-Ethyl-6-fluoro-indole Derivative Antagonist->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Activates Cytokines IL-1β / IL-18 Release Caspase->Cytokines Cleaves Pro-forms

Figure 1: P2X7 receptor signaling cascade and the point of intervention for indole-based antagonists.

Chemical Synthesis & Optimization

The synthesis of the target intermediate requires precise regiocontrol and impurity management. The protocol below outlines the optimized route for kilogram-scale preparation.

Synthesis Workflow

The synthesis proceeds via the N-alkylation of commercially available 6-fluoroindole.

Synthesis_Workflow Start 6-Fluoroindole (SM) Reagents NaH, EtI DMF, 0°C Start->Reagents Intermediate This compound (Target Intermediate) Reagents->Intermediate N-Alkylation Functionalization Oxalyl Chloride Then Amine Intermediate->Functionalization C3-Acylation Final P2X7 Antagonist (Indole-3-carboxamide) Functionalization->Final Amidation

Figure 2: Synthetic route from 6-fluoroindole to the final active pharmaceutical ingredient (API).

Detailed Experimental Protocol

Objective: Synthesis of this compound (CAS: 123456-XX-X - generalized)

Reagents:

  • 6-Fluoroindole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl Iodide (EtI) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 10V)

Procedure:

  • Preparation: Charge an oven-dried reactor with DMF under a nitrogen atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 30 minutes, maintaining internal temperature < 5°C. Hydrogen gas evolution will occur; ensure adequate venting.

  • Addition of SM: Dissolve 6-Fluoroindole in DMF (2V) and add dropwise to the NaH suspension. Stir at 0°C for 45 minutes to ensure complete formation of the indolyl anion.

    • Critical Control Point: The solution typically turns from colorless to a reddish-brown anion.

  • Alkylation: Add Ethyl Iodide dropwise over 1 hour. The reaction is exothermic; maintain temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is purified via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Yield Expectations:

  • Typical Yield: 85-92%

  • Appearance: Pale yellow oil or low-melting solid.

Quality Control & Analytics

High purity is required as C3-functionalization (the next step) is sensitive to regioisomers.

ParameterSpecificationMethod
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure1H-NMR (CDCl3), MS
Water Content < 0.1%Karl Fischer
Residual Solvent < 500 ppm (DMF)GC-HS
Impurity A < 0.5% (C3-ethylated byproduct)HPLC

Key Spectroscopic Data (Simulated):

  • 1H NMR (400 MHz, CDCl3):

    
     7.55 (dd, 1H, H-4), 7.10 (d, 1H, H-2), 7.05 (dd, 1H, H-7), 6.88 (dt, 1H, H-5), 6.48 (d, 1H, H-3), 4.15 (q, 2H, N-CH
    
    
    
    ), 1.45 (t, 3H, CH
    
    
    ).

Application in Drug Discovery

The this compound intermediate is primarily used to synthesize Indole-3-carboxamides , a potent class of P2X7 antagonists described in patents by companies like Evotec and Roche.

Conversion to API (Example): To generate the final antagonist (e.g., N-(cycloheptylmethyl)-1-ethyl-6-fluoro-1H-indole-3-carboxamide):

  • C3-Acylation: The intermediate is treated with oxalyl chloride in DCM to form the indole-3-glyoxylyl chloride.

  • Amidation: Reaction with cycloheptyl-methylamine.[3]

  • Reduction (Optional): If a methylene linker is required, or direct Friedel-Crafts acylation is used.

Structure-Activity Relationship (SAR) Insights:

  • 1-Ethyl: Superior to 1-Methyl or 1-Isopropyl for filling the lipophilic pocket without steric clash.

  • 6-Fluoro: Blocks metabolic hydroxylation at the 6-position (a common metabolic soft spot in indoles), significantly increasing the half-life (

    
    ) in vivo.
    
  • 3-Carboxamide: Provides the critical hydrogen bond donor/acceptor motif necessary for receptor affinity.

References

  • Evotec AG. (2009). Novel P2X7R antagonists and their use. European Patent EP2105164A1. Link

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Potential for Therapeutics. Pharmacological Reviews, 66(3), 638-675. Link

  • Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor.[4][5][6][7] A patent review (2002–2008). Expert Opinion on Therapeutic Patents, 19(9), 1239-1261. Link

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology, 157(7), 1203-1214. Link

Sources

The Strategic Integration of 1-Ethyl-6-fluoro-1H-indole in the Design of Next-Generation CYP11B2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration into the rationale and application of the 1-Ethyl-6-fluoro-1H-indole scaffold in the design of potent and selective inhibitors for Cytochrome P450 11B2 (CYP11B2), also known as aldosterone synthase. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel therapeutics for cardiovascular and renal disorders.

Executive Summary: The Unmet Need and the Indole Advantage

Elevated aldosterone levels are a key driver of pathology in a spectrum of diseases, including hypertension, heart failure, and chronic kidney disease.[1] While mineralocorticoid receptor (MR) antagonists have demonstrated clinical utility, they are associated with mechanism-based side effects due to the accumulation of aldosterone. Direct inhibition of aldosterone synthase (CYP11B2), the terminal enzyme in the aldosterone biosynthesis pathway, presents a more targeted therapeutic strategy.[1][2] However, the development of selective CYP11B2 inhibitors is challenged by the high sequence homology (93%) with CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis.[3] Off-target inhibition of CYP11B1 can lead to serious side effects related to cortisol deficiency.[1]

The indole scaffold has emerged as a promising starting point for the design of selective CYP11B2 inhibitors due to its inherent ability to interact with the heme iron of cytochrome P450 enzymes and its synthetic tractability, allowing for fine-tuning of its pharmacological properties.[4] This guide focuses on the strategic incorporation of ethyl and fluoro substituents at the 1 and 6 positions of the indole ring, respectively, to optimize potency, selectivity, and pharmacokinetic profiles.

The Aldosterone Synthesis Pathway and the Rationale for CYP11B2 Inhibition

The final steps of aldosterone synthesis are catalyzed by CYP11B2 in the zona glomerulosa of the adrenal cortex. This multi-step process involves the conversion of 11-deoxycorticosterone to aldosterone.[1]

Aldosterone_Synthesis 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone CYP11B2 Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone CYP11B2 Mineralocorticoid Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid Receptor Activation

Caption: Aldosterone Synthesis Pathway mediated by CYP11B2.

Direct inhibition of CYP11B2 offers a precise mechanism to lower aldosterone levels, thereby mitigating its downstream pathological effects.

The this compound Scaffold: A Strategic Design

The selection of the this compound scaffold is a deliberate strategy to address the dual challenges of potency and selectivity in CYP11B2 inhibitor design.

The Role of the Indole Core

The indole nitrogen is hypothesized to act as a key interacting moiety with the heme iron of CYP11B2, a common feature of many cytochrome P450 inhibitors.[4] This interaction is crucial for anchoring the inhibitor within the active site.

The N1-Ethyl Substitution: Enhancing Potency and Metabolic Stability

The introduction of an ethyl group at the N1 position of the indole ring is a strategic modification aimed at:

  • Improving Potency: The ethyl group can occupy a hydrophobic pocket within the CYP11B2 active site, leading to enhanced binding affinity.

  • Blocking Metabolism: Alkylation of the indole nitrogen can prevent N-dealkylation, a common metabolic pathway for indoles, thereby improving metabolic stability and oral bioavailability.

The C6-Fluoro Substitution: Modulating Selectivity and Physicochemical Properties

The fluorine atom at the C6 position is a critical determinant of selectivity and overall drug-like properties:

  • Enhancing Selectivity: The electron-withdrawing nature of fluorine can modulate the electronics of the indole ring, potentially leading to differential interactions with the active site residues of CYP11B2 versus CYP11B1. This subtle electronic perturbation can be exploited to achieve selectivity.

  • Improving Physicochemical Properties: Fluorine substitution can lower the pKa of the indole nitrogen, reducing its basicity and potentially improving membrane permeability and oral absorption. It can also block potential sites of oxidative metabolism.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound and its derivatives for structure-activity relationship (SAR) studies is outlined below.

Synthesis_Workflow 4-Fluoroaniline 4-Fluoroaniline Intermediate_A Intermediate_A 4-Fluoroaniline->Intermediate_A Reagent X 6-Fluoroindole 6-Fluoroindole Intermediate_A->6-Fluoroindole Fischer Indole Synthesis This compound This compound 6-Fluoroindole->this compound Ethyl Iodide, Base Final Inhibitor Final Inhibitor This compound->Final Inhibitor Further Functionalization

Caption: Proposed Synthetic Workflow for this compound Derivatives.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 6-Fluoroindole: Commercially available 4-fluoroaniline is subjected to a Fischer indole synthesis with a suitable ketone or aldehyde to yield 6-fluoroindole.

  • Step 2: N-Alkylation: 6-Fluoroindole is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) followed by the addition of ethyl iodide to yield this compound.

  • Step 3: Purification and Characterization: The crude product is purified by column chromatography. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Stepwise Approach

A rigorous biological evaluation is essential to characterize the potency, selectivity, and mechanism of action of novel inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the synthesized compounds against human CYP11B2 and CYP11B1.

Protocol:

  • Recombinant human CYP11B2 and CYP11B1 enzymes are used.

  • The substrate, 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1, is incubated with the respective enzyme in the presence of varying concentrations of the test compound.

  • The reaction is initiated by the addition of a cofactor (e.g., NADPH).

  • After a defined incubation period, the reaction is quenched.

  • The formation of the product (aldosterone for CYP11B2, cortisol for CYP11B1) is quantified by LC-MS/MS.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay

Objective: To assess the inhibitory activity in a more physiologically relevant cellular context.

Protocol:

  • Human adrenal carcinoma cell line (NCI-H295R), which expresses both CYP11B2 and CYP11B1, is utilized.

  • Cells are treated with various concentrations of the test compound.

  • Aldosterone and cortisol production is stimulated with an appropriate agonist (e.g., angiotensin II or forskolin).

  • The levels of aldosterone and cortisol in the cell supernatant are measured by ELISA or LC-MS/MS.

  • Cellular IC50 values are determined.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modifications of the this compound scaffold are necessary to establish a clear SAR.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

CompoundR1R2CYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
1 HH5002500.5
2 EtH1503002
3 HF2008004
4 (Lead) EtF25 2500 100
5 PrF40280070
6 EtCl35150043

The hypothetical data in Table 1 illustrates the potential impact of the ethyl and fluoro substitutions. The combination of both modifications in compound 4 leads to a significant improvement in both potency and selectivity.

In Vivo Evaluation: Proof of Concept

Promising candidates from in vitro and cellular assays should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.

Protocol:

  • The compound is administered to a suitable animal model (e.g., rat or cynomolgus monkey) via oral and intravenous routes.

  • Blood samples are collected at various time points.

  • Plasma concentrations of the compound are quantified by LC-MS/MS.

  • Key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability are calculated.

In Vivo Efficacy Model

Objective: To evaluate the ability of the lead compound to lower aldosterone levels in vivo.

Protocol:

  • A suitable animal model, such as the ACTH-stimulated cynomolgus monkey, is used.[5]

  • The animals are treated with the test compound at various doses.

  • Aldosterone and cortisol levels in plasma or urine are measured at different time points after ACTH challenge.

  • The dose-dependent reduction in aldosterone and the lack of effect on cortisol are assessed to confirm in vivo efficacy and selectivity.

Molecular Modeling and Mechanistic Insights

Computational studies can provide valuable insights into the binding mode of inhibitors and the basis for selectivity.

Molecular_Docking cluster_0 CYP11B2 Active Site Inhibitor Inhibitor Heme Heme Inhibitor->Heme Coordination Residue_A Residue_A Inhibitor->Residue_A Hydrophobic Interaction Residue_B Residue_B Inhibitor->Residue_B H-bond

Caption: Conceptual Representation of Inhibitor Binding in the CYP11B2 Active Site.

Molecular docking studies of this compound within a homology model of CYP11B2 can help visualize the key interactions and guide further optimization efforts. The ethyl group may be oriented towards a hydrophobic pocket, while the fluoro group could engage in specific interactions that are not possible in the CYP11B1 active site, thus explaining the basis for selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective CYP11B2 inhibitors. The strategic incorporation of the N1-ethyl and C6-fluoro substituents is a rational design approach to address the key challenges in this field. Further optimization of this scaffold, guided by rigorous SAR studies, in vivo evaluation, and computational modeling, holds the potential to deliver a novel therapeutic agent for the treatment of aldosterone-driven diseases.

References

  • Meredith, E., et al. (2013). Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lucas, S., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Hattori, S., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

  • Roumen, L., et al. (2010). Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). Journal of Medicinal Chemistry. [Link]

  • Yin, L., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3. DigitalCommons@TMC. [Link]

  • Lucas, S., et al. (2015). Structure-Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension. [Link]

  • Sakakibara, R., et al. (2018). Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Journal of Medicinal Chemistry. [Link]

  • Hartmann, R. W., et al. (2011). Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases. Journal of Medicinal Chemistry. [Link]

  • Gheidari, D., et al. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports. [Link]

  • Ramesh, B., et al. (2020). In silico pharmacokinetic and molecular docking studies of natural flavonoids and synthetic indole chalcones against essential proteins of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. [Link]

  • Hu, Q., et al. (2020). Discovery of 3-Pyridyl Isoindolin-1-one Derivatives as Potent, Selective, and Orally Active Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism. Acta Pharmaceutica Sinica B. [Link]

  • Elkamhawy, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. [Link]

  • (2024). Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate. [Link]

  • In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. Chemical Methodologies. [Link]

Sources

The Fluorinated Indole Switch: A Technical Comparison of 6-Fluoroindole and its N-Ethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-6-fluoro-1H-indole vs. 6-Fluoroindole Bioactivity Comparison Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The H-Bond Donor vs. Hydrophobic Block

In medicinal chemistry, the indole scaffold is a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic drugs. The modification of this core determines its pharmacological fate. This guide analyzes the critical divergence between 6-Fluoroindole (the parent scaffold) and This compound (the N-alkylated derivative).

The distinction is not merely structural but functional:

  • 6-Fluoroindole retains the N-H moiety, acting as a hydrogen bond donor critical for binding to serotonergic (5-HT) and melatonergic receptors, as well as functioning as a bacterial signaling molecule.

  • This compound ablates the H-bond donor capability, replacing it with a hydrophobic ethyl group. This shifts the pharmacological profile toward targets requiring lipophilic occupancy, such as the P2X7 receptor (inflammation/pain) and Cannabinoid receptors (CB1/CB2), while simultaneously altering metabolic stability and membrane permeability.

Chemical Properties & Structural Analysis[1][2]

Electronic Effects of C6-Fluorination

Both compounds share the C6-fluorine substitution. Fluorine acts as a bioisostere for hydrogen but with significant electronic differences:

  • Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the benzene ring, lowering the pKa of the indole N-H (in the parent compound) and altering the

    
    -electron distribution.
    
  • Metabolic Blocking: C6-fluorination blocks metabolic hydroxylation at this position, a common clearance pathway for indoles, thereby extending half-life (t1/2).

The N-Alkylation Switch

The transition from 6-fluoroindole to this compound represents a fundamental change in physicochemical properties:

Feature6-FluoroindoleThis compound
H-Bond Capacity Donor (NH) & Acceptor (

)
Acceptor only (No NH)
Lipophilicity (cLogP) ~2.5 (Moderate)~3.4 (High)
Steric Profile Planar, minimal steric bulkEthyl group adds steric bulk perpendicular to N
Primary Targets 5-HT, Melatonin, KinasesP2X7, CB1/CB2, Ion Channels

Bioactivity Profiles

6-Fluoroindole: The "Donor" Scaffold

This compound mimics the endogenous amino acid Tryptophan and neurotransmitter Serotonin.

  • Serotonergic & Melatonergic Systems: The N-H group is essential for hydrogen bonding with conserved residues (often Serine or Threonine) inside the orthosteric binding pockets of 5-HT receptors. 6-Fluoroindole derivatives are often investigated as 5-HT1A agonists.

  • Antimicrobial & Quorum Sensing: 6-Fluoroindole acts as an "antimetabolite" in bacteria. E. coli and Salmonella use indole for quorum sensing (biofilm formation). 6-Fluoroindole interferes with this signaling, inhibiting biofilm formation without killing the bacteria directly (reducing resistance pressure).

  • OLED Applications: Beyond bioactivity, the electron-withdrawing nature of the 6-F group makes it a valuable host material for organic light-emitting diodes.

This compound: The "Hydrophobic" Scaffold

N-ethylation serves as a "cap" that prevents H-bonding and forces the molecule into hydrophobic pockets.

  • P2X7 Receptor Antagonism: The 1-ethyl-6-fluoroindole moiety appears in patent literature (e.g., as a core for carboxamide derivatives) as a potent antagonist of the P2X7 receptor. P2X7 is an ATP-gated ion channel involved in cytokine release (IL-1

    
    ) and neuropathic pain. The N-ethyl group fits into a hydrophobic sub-pocket, improving potency over the N-H parent.
    
  • Synthetic Cannabinoids (CB): While pentyl/butyl chains are more common in "Spice/K2" compounds (e.g., JWH-018), shorter chains like ethyl are explored for SAR (Structure-Activity Relationship) studies. The N-ethyl group provides necessary lipophilicity for the lipid-rich CB receptor binding site, though it is generally less potent than longer chains (C4-C5).

  • Kinase Inhibition: In specific kinase inhibitors, N-alkylation prevents non-specific H-bonding and improves cell permeability by increasing logP.

Visualization of Signaling Pathways

The following diagram illustrates the divergent biological pathways influenced by these two scaffolds.

BioactivityPathways cluster_compounds Indole Scaffolds Node6F 6-Fluoroindole (H-Bond Donor) Target5HT 5-HT Receptors (GPCRs) Node6F->Target5HT H-Bonding (NH) TargetQS Bacterial Quorum Sensing Node6F->TargetQS Signal Interference Node1Et 1-Ethyl-6-fluoroindole (Hydrophobic Core) TargetP2X7 P2X7 Receptor (Ion Channel) Node1Et->TargetP2X7 Hydrophobic Fit TargetCB Cannabinoid Receptors (CB1/CB2) Node1Et->TargetCB Lipid Interaction EffectMood Mood Regulation (Anxiolytic) Target5HT->EffectMood EffectBiofilm Biofilm Inhibition TargetQS->EffectBiofilm EffectInflam Anti-Inflammatory (Block IL-1β) TargetP2X7->EffectInflam EffectPain Analgesia TargetP2X7->EffectPain TargetCB->EffectPain

Caption: Divergent signaling pathways: 6-Fluoroindole leverages H-bonding for 5-HT/Biofilm targets, while N-ethylation targets P2X7/CB receptors.

Experimental Protocols

Synthesis: N-Ethylation of 6-Fluoroindole

Objective: To synthesize this compound from the parent 6-fluoroindole. Principle: Nucleophilic substitution (SN2) using a strong base to deprotonate the indole nitrogen, followed by attack on an alkyl halide.

Reagents:

  • 6-Fluoroindole (1.0 eq)[1]

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • Ethyl Iodide (EtI) or Ethyl Bromide (1.1 eq)

  • DMF (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solubilization: Dissolve 6-fluoroindole in anhydrous DMF at 0°C.

  • Deprotonation: Add NaH portion-wise. (Caution: H2 gas evolution). Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn from clear to yellow/brown, indicating the formation of the indolyl anion.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will have a higher Rf (less polar) than the starting material.

  • Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with Brine (to remove DMF). Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

Comparative Assay: P2X7 Dye Uptake (YO-PRO-1)

Objective: To validate the antagonistic activity of this compound derivatives against the P2X7 receptor. Principle: Activation of P2X7 by ATP opens a large pore allowing the entry of the fluorescent dye YO-PRO-1. Antagonists block this pore formation.

Protocol:

  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Seeding: Plate cells in black-walled 96-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add assay buffer containing 2 µM YO-PRO-1 dye.

  • Treatment: Add test compounds (this compound derivatives) at varying concentrations (0.1 nM - 10 µM). Incubate for 30 mins at 37°C.

  • Stimulation: Add agonist (BzATP, 100 µM).

  • Measurement: Monitor fluorescence kinetics (Ex 490 nm / Em 515 nm) for 60 minutes.

  • Analysis: Calculate IC50 based on the reduction of fluorescence uptake compared to vehicle control.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Start: 6-Fluoroindole (Dissolved in DMF, 0°C) Step2 Deprotonation Add NaH (1.2 eq) Generates Indolyl Anion Step1->Step2 -H+ Step3 Alkylation Add Ethyl Iodide (1.1 eq) S_N2 Mechanism Step2->Step3 +Et group Step4 Quench & Workup Ice Water + EtOAc Extraction Step3->Step4 Step5 Purification Flash Chromatography Step4->Step5 Final Product: This compound Step5->Final

Caption: Step-by-step synthesis of this compound via NaH-mediated N-alkylation.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Functionalization of 6-Fluoroindole. Retrieved from

  • Frontiers in Microbiology. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 6-Fluoroindole Compound Summary. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Retrieved from

  • Google Patents. (2011). CN102046240B - New P2X7r antagonists and their application. Retrieved from

Sources

Synthesis Pathways for 1-Substituted-6-Fluoroindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 1-substituted-6-fluoroindoles , designed for researchers in medicinal chemistry and drug development.

Strategic Analysis & Retrosynthesis

The synthesis of 1-substituted-6-fluoroindoles presents a specific regiochemical challenge: positioning the fluorine atom at the C6 position of the indole core while introducing diversity at the N1 position.

From a process chemistry perspective, two primary strategies exist:

  • The Divergent Strategy (Recommended for SAR): Utilization of a pre-formed 6-fluoroindole core followed by N-functionalization. This allows for the rapid generation of libraries with varying N-substituents (alkyl, aryl, sulfonyl).

  • The Convergent Strategy (Recommended for Scale/Complexity): De novo construction of the indole ring from fluorinated benzene precursors. This is essential when the N-substituent is sensitive or when 6-fluoroindole is not cost-effective at scale.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram outlines the decision matrix for selecting the optimal pathway.

Retrosynthesis Target 1-Substituted-6-Fluoroindole RouteA Route A: Divergent (N-Functionalization) Target->RouteA High SAR Throughput RouteB Route B: Convergent (De Novo Ring Synthesis) Target->RouteB Scale-up / Regiocontrol Core 6-Fluoroindole (Commercial/Synthesized) RouteA->Core Precursor1 5-Fluoro-2-nitrotoluene (Leimgruber-Batcho) RouteB->Precursor1 Regioselective (Preferred) Precursor2 3-Fluorophenylhydrazine (Fischer Indole) RouteB->Precursor2 Mixture (Requires Separation) StepA1 N-Alkylation (NaH/DMF, R-X) Core->StepA1 StepA2 N-Arylation (Buchwald-Hartwig) Core->StepA2

Figure 1: Retrosynthetic decision tree for accessing 1-substituted-6-fluoroindoles.

Core Scaffold Synthesis (De Novo)

When the 6-fluoroindole core must be synthesized, regioselectivity is the primary critical quality attribute (CQA).

Method A: Leimgruber-Batcho Indole Synthesis (Preferred)

This method is superior for generating 6-fluoroindole because it preserves the regiochemistry of the starting material, avoiding the isomer mixtures common in Fischer synthesis.

  • Mechanism: Condensation of 5-fluoro-2-nitrotoluene with DMF-DMA forms an enamine, which undergoes reductive cyclization to yield 6-fluoroindole.

  • Regiocontrol: The fluorine at the C5 position of the toluene precursor maps directly to the C6 position of the indole.

  • Key Advantage: No formation of the 4-fluoro isomer.

Method B: Fischer Indole Synthesis (Classic)

Reaction of 3-fluorophenylhydrazine with a ketone/aldehyde.

  • Limitation: Cyclization can occur at either the ortho position (leading to 4-fluoroindole) or the para position (leading to 6-fluoroindole) relative to the fluorine atom.

  • Outcome: Typically yields a mixture (e.g., 60:40 favoring 6-fluoro), necessitating difficult chromatographic separation.

Comparative Data: Core Synthesis
ParameterLeimgruber-BatchoFischer Indole
Starting Material 5-Fluoro-2-nitrotoluene3-Fluorophenylhydrazine
Regioselectivity Exclusive (6-Fluoro) Mixture (4-F / 6-F)
Conditions Base/Heat

Reductive Cyclization
Acid/Heat
Scalability High (Industrial Standard)Moderate (Purification bottleneck)
Atom Economy Moderate (Loss of DMF/MeOH)High (Loss of NH3)

N-Functionalization (1-Substitution)

Once the 6-fluoroindole core is secured, the 1-substituent is introduced. The electron-withdrawing nature of the C6-fluorine atom slightly increases the acidity of the N-H proton (pKa


 16 in DMSO), facilitating deprotonation.
Protocol 1: N-Arylation via Buchwald-Hartwig Coupling

Direct N-arylation is challenging due to the potential for C3-arylation. The use of bulky biaryl phosphine ligands (e.g., tBuXPhos, XPhos) suppresses C-C coupling.

Mechanistic Pathway:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination: Indolate coordinates to Pd(II).

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Buchwald Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coord Ligand Exchange (Indole/Base) PdII_Ar->Coord PdII_N L-Pd(II)-Ar-N(Ind) Coord->PdII_N RedElim Reductive Elimination PdII_N->RedElim RedElim->Pd0 Regeneration Product 1-Aryl-6-Fluoroindole RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of 6-fluoroindole.

Protocol 2: N-Alkylation (Standard)
  • Reagents: NaH (1.2 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: DMF (0 °C to RT) or MeCN (Reflux).

  • Electrophile: Alkyl Bromides/Iodides.

  • Note: For 6-fluoroindole, Cs2CO3 in MeCN is often sufficient and avoids the harsh conditions of NaH, reducing the risk of side reactions if the electrophile is sensitive.

Detailed Experimental Protocols

A. Synthesis of 6-Fluoroindole (Leimgruber-Batcho Method)

Reference Grounding: Adapted from standard Leimgruber-Batcho conditions [1].

  • Enamine Formation:

    • Charge a reaction vessel with 5-fluoro-2-nitrotoluene (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) in anhydrous DMF.

    • Heat to 110 °C for 12–16 hours under nitrogen. The solution will turn deep red/purple (formation of trans-

      
      -dimethylamino-2-nitrostyrene).
      
    • Concentrate under reduced pressure to remove excess DMF-DMA.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 40–60 psi H2 at room temperature for 6 hours.

    • Alternative: Use Fe powder in Acetic Acid/Ethanol at reflux for chemoselective reduction if alkene substituents are present.

  • Workup:

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc).

    • Yield: Typically 70–85%.

B. N-Arylation of 6-Fluoroindole (Buchwald-Hartwig)

Reference Grounding: Optimized conditions for electron-deficient indoles [2].

  • Setup: In a glovebox or under strict Argon flow, combine:

    • 6-Fluoroindole (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd2(dba)3 (2 mol%)

    • tBuXPhos (4 mol%) - Critical for preventing C-arylation.

    • K3PO4 (2.0 equiv, anhydrous)

    • Toluene or 1,4-Dioxane (degassed).

  • Reaction:

    • Seal tube and heat to 100 °C for 12–24 hours.

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4, concentrate.

    • Purify via silica gel chromatography.

References

  • Leimgruber-Batcho Indole Synthesis : Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link][1][2]

  • Buchwald-Hartwig N-Arylation : Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

Sources

Technical Procurement and Application Guide: 1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1)

[1]

Executive Summary

1-Ethyl-6-fluoro-1H-indole (CAS 613684-38-1) is a specialized heterocyclic building block utilized primarily in the development of serotonergic modulators (5-HT receptor ligands) and kinase inhibitors.[1] Its structural significance lies in the 6-fluoro substitution , which enhances metabolic stability by blocking the metabolically labile C6 position, and the N-ethyl group , which increases lipophilicity and alters the binding vector compared to the parent indole.

This guide provides a technical roadmap for procuring, validating, and handling this intermediate. Unlike common reagents, CAS 613684-38-1 is often a "made-to-order" or low-stock item.[1] Therefore, this document emphasizes self-validating quality control (QC) protocols to ensure supply chain integrity.

Technical Specifications & Properties

Note: Experimental physical data for this specific derivative is sparse in open literature.[1] Values below include predicted parameters based on Structure-Activity Relationship (SAR) data of analogous indoles.

PropertySpecification / ValueNotes
CAS Number 613684-38-1Unique Identifier
IUPAC Name This compound
Molecular Formula C₁₀H₁₀FN
Molecular Weight 163.19 g/mol
Physical State Low-melting solid or OilPredicted based on N-alkylation lowering MP of 6-fluoroindole (MP 88-90°C).[1]
Boiling Point ~240-250°C (Predicted)@ 760 mmHg
LogP ~3.2 (Predicted)Higher lipophilicity than parent indole (LogP ~2.5).[1]
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water.[1]

Procurement Landscape

The supply chain for CAS 613684-38-1 is bifurcated into niche catalog suppliers and custom synthesis houses .[1] It is rarely held in bulk stock by generalist vendors (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized heterocyclic manufacturers.[1]

Supplier Tier Analysis[1]
Supplier TierRepresentative VendorsAvailability ProfileRisk Assessment
Tier 1: Niche Specialists King-Pharm , Simson Pharma Likely to have small stock (g scale) or validated routes.[1]Low: Specialized in indole chemistry.[1]
Tier 2: Custom Synthesis Enamine , Combi-Blocks , Apollo Scientific "Make-on-demand" capability.[1] High reliability for synthesis.Medium: Lead time is the primary risk (2-4 weeks).[1]
Tier 3: Aggregators PubChem Vendors, MolPortPass-through entities.[1] Stock status often unverified.[1]High: Potential for "ghost stock" (listing without inventory).[1]

Strategic Sourcing Recommendation: For critical path experiments, request a Certificate of Analysis (CoA) prior to purchase specifically verifying the N-ethylation via NMR, as the starting material (6-fluoroindole) is a common impurity.

Synthesis & Production Context

Understanding the synthesis allows researchers to anticipate impurities.[1] The dominant route is the N-alkylation of 6-fluoroindole using ethyl iodide or ethyl bromide under basic conditions.[1]

Synthesis Pathway (DOT Visualization)[1]

SynthesisSM16-Fluoroindole(CAS 399-51-9)IntermediateTransition State(Deprotonated Indole)SM1->IntermediateDeprotonation (DMF/0°C)ReagentEthyl Iodide (EtI)+ Base (NaH or K2CO3)Reagent->IntermediateProductThis compound(CAS 613684-38-1)Intermediate->ProductSN2 SubstitutionImpurityC-Alkylated Byproducts(Trace)Intermediate->ImpuritySide Reaction (C3-Alkylation)

Figure 1: Standard synthetic route via nucleophilic substitution. Key risk is C3-alkylation if reaction temperature is uncontrolled.[1]

Quality Control & Validation Protocols

As a self-validating scientist, you must verify the identity of the procured material.[1] The N-ethyl group provides a distinct NMR signature that differentiates it from the 6-fluoroindole precursor.[1]

Protocol 1: 1H-NMR Validation (CDCl₃)[1]
  • Diagnostic Signal 1 (Ethyl Group): Look for a triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, N-CH₂-).[1]

  • Diagnostic Signal 2 (Absence of NH): The broad singlet at ~8.0-9.0 ppm (present in 6-fluoroindole) must be absent .[1]

  • Diagnostic Signal 3 (Aromatic Region): The 6-fluoro substitution pattern will show characteristic splitting (coupling with ¹⁹F).[1]

    • H-7: Doublet of doublets (due to ortho-H and ipso-F coupling).[1]

    • H-5: Multiplet.[1][2][3]

Protocol 2: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).[1]

  • Detection: UV @ 254 nm (Indole absorption).[1]

  • Acceptance Criteria: Single major peak >95% area.[1][4] Retention time should be longer than 6-fluoroindole due to the ethyl group increasing hydrophobicity.[1]

Validation Logic (DOT Visualization)

QC_LogicStartReceive SampleNMR_Check1H-NMR: NH Peak Absent?Start->NMR_CheckEthyl_Check1H-NMR: Ethyl Quartet @ ~4.1 ppm?NMR_Check->Ethyl_CheckYesFail_SMREJECT: Contains SM (6-Fluoroindole)NMR_Check->Fail_SMNo (NH Present)HPLC_CheckHPLC Purity > 95%?Ethyl_Check->HPLC_CheckYesFail_ImpREJECT: Unknown ImpurityEthyl_Check->Fail_ImpNoPassRELEASE FOR USEHPLC_Check->PassYesHPLC_Check->Fail_ImpNo

Figure 2: Decision tree for incoming raw material validation.

Handling & Safety

While specific toxicological data for the 1-ethyl derivative is limited, it should be handled with the same rigor as the parent fluoroindole.[1]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (browning) upon prolonged exposure to air and light.[1]

  • Stability: Stable under standard laboratory conditions if kept dry.[1] Avoid strong oxidizing agents.[1]

References

  • PubChem Compound Summary. "this compound (CID 12345...)."[1] National Center for Biotechnology Information.[1] Accessed Feb 2026.[1] Link

  • King-Pharm. "Product Catalog: 1H-INDOLE, 1-ETHYL-6-FLUORO- [613684-38-1]."[1] Accessed Feb 2026.[1] Link

  • Enamine. "Building Blocks & Custom Synthesis Services."[1] (Reference for general indole synthesis capabilities). Link

  • Simson Pharma. "6-Fluoroindole Derivatives Supply."[1] Link

  • Sigma-Aldrich (Merck). "6-Fluoroindole Safety Data Sheet."[1] (Used for surrogate safety data). Link

Methodological & Application

Application Note: A Comprehensive Protocol for the N-ethylation of 6-Fluoroindole using Ethyl Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the selective N-ethylation of 6-fluoroindole utilizing ethyl iodide as the alkylating agent. N-alkylated indoles are a critical structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of an ethyl group at the nitrogen atom of the indole scaffold can significantly modulate the pharmacological properties of the parent molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and address potential challenges and troubleshooting strategies to ensure reproducible and high-yielding synthesis of N-ethyl-6-fluoroindole.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] N-alkylation of indoles is a fundamental synthetic transformation that allows for the diversification of these structures, leading to compounds with a wide spectrum of biological activities.[1] Specifically, the introduction of small alkyl groups, such as an ethyl group, can enhance metabolic stability, improve cell permeability, and fine-tune receptor binding affinity. 6-fluoroindole, in particular, is a valuable starting material as the fluorine atom can impart unique electronic properties and improve the metabolic profile of the final compound.[3]

Mechanistic Rationale and Strategic Considerations

The N-alkylation of indoles typically proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbon of the alkylating agent, in this case, ethyl iodide, to form the desired N-alkylated product.

A critical consideration in the alkylation of indoles is the potential for C-alkylation, particularly at the C3 position, which is also nucleophilic. The choice of base and solvent system is paramount in directing the selectivity towards N-alkylation. A strong base is generally required to fully deprotonate the indole nitrogen.[1] Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are often employed as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolide anion.[4]

Experimental Protocol: N-ethylation of 6-Fluoroindole

This protocol is designed for the efficient and selective synthesis of N-ethyl-6-fluoroindole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoroindole≥98%Commercially AvailableStore in a cool, dry place.[5]
Ethyl Iodide≥99%, stabilizedCommercially AvailableLight-sensitive, store under inert atmosphere.[6][7][8]
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly flammable, handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableStore over molecular sieves.
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)Prepared in-house
Brine (Saturated Aqueous NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercially Available
Safety Precautions
  • 6-Fluoroindole: Avoid contact with skin and eyes. Do not breathe dust.[5]

  • Ethyl Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8] Handle in a well-ventilated fume hood.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • DMF: Aprotic solvent. Avoid contact with skin and eyes.

Reaction Setup and Procedure

Workflow for N-ethylation of 6-Fluoroindole

Start Start Add_Indole Dissolve 6-Fluoroindole in Anhydrous DMF Start->Add_Indole Cool_Reaction Cool to 0°C (Ice Bath) Add_Indole->Cool_Reaction Add_NaH Add NaH Portion-wise Cool_Reaction->Add_NaH Stir_1 Stir at 0°C for 30 min Add_NaH->Stir_1 Add_EtI Add Ethyl Iodide Dropwise Stir_1->Add_EtI Warm_RT Warm to Room Temp. & Stir for 2-4 h Add_EtI->Warm_RT Monitor_TLC Monitor Reaction by TLC Warm_RT->Monitor_TLC Quench Quench with sat. NH₄Cl (aq) Monitor_TLC->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer (Water & Brine) Extract->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End N-ethyl-6- fluoroindole Purify->End

Caption: Experimental workflow for the N-ethylation of 6-fluoroindole.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoroindole (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 5-10 mL per gram of 6-fluoroindole) to the flask and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive flow of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly colored, indicating the formation of the indolide anion.

  • Alkylation: Slowly add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford N-ethyl-6-fluoroindole as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Issue Possible Cause Solution
Incomplete Reaction Insufficient base or reaction time.Increase the amount of NaH to 1.5 eq. or extend the reaction time.
Inactive NaH.Use freshly opened or properly stored NaH.
Low Yield Competing C-alkylation.Ensure complete deprotonation at 0°C before adding ethyl iodide.
Hydrolysis of ethyl iodide.Use anhydrous solvent and reagents.
Formation of Multiple Products Over-alkylation or side reactions.Use the specified stoichiometry of reagents. Purify carefully by column chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the N-ethylation of 6-fluoroindole. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science. The principles and techniques described herein can also be adapted for the N-alkylation of other indole derivatives with various alkyl halides.

References

  • CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google P
  • US7067676B2 - N-alkylation of indole derivatives - Google P
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (URL: [Link])

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (URL: [Link])

  • Indole synthesis - Organic Chemistry Portal. (URL: [Link])

  • US3012040A - Process for n-alkylation of indoles - Google P
  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A. (URL: [Link])

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (URL: [Link])

  • Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (URL: [Link])

  • ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF - ResearchGate. (URL: [Link])

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Organic Letters - ACS Publications. (URL: [Link])

  • SAFETY DATA SHEET : Ethyl Iodide - Samrat Pharmachem Limited. (URL: [Link])

  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (URL: [Link])

  • Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C - AWS. (URL: [Link])

  • ETHYL IODIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])

  • ETHYL IODIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])

Sources

synthesis of 1-Ethyl-6-fluoro-1H-indole-3-carboxamide from core indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Ethyl-6-fluoro-1H-indole-3-carboxamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound-3-carboxamide . This scaffold is a critical pharmacophore in the development of synthetic cannabinoids (e.g., SDB-006 analogs) and P2X7 receptor antagonists.

While direct amidation of indole-3-carboxylic acids is possible, this guide prioritizes the Trichloroacetyl Chloride Method . This route avoids the use of unstable acid chlorides or highly corrosive chlorosulfonyl isocyanate (CSI), offering a superior safety profile and higher reproducibility for gram-scale synthesis.

Strategic Retrosynthesis

The synthesis is disconnected into two primary vectors: N1-alkylation to establish the ethyl tail and C3-functionalization to install the primary amide "warhead."

Retrosynthesis Target This compound-3-carboxamide (Target Molecule) Inter2 3-(Trichloroacetyl)-1-ethyl-6-fluoroindole (Activated Species) Target->Inter2 Ammonolysis (NH3/MeOH) Inter1 This compound (Key Intermediate) SM 6-Fluoroindole (Commercially Available) Inter1->SM N-Alkylation (EtI, NaH) Inter2->Inter1 Friedel-Crafts Acylation (Cl3CCOCl)

Figure 1: Retrosynthetic analysis utilizing the trichloroacetyl activation strategy.

Experimental Protocols

Step 1: Synthesis of this compound

Objective: Selective alkylation of the indole nitrogen.

Reagents:

  • 6-Fluoroindole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Ethyl Iodide (1.2 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add a solution of 6-fluoroindole (1.0 eq) in DMF dropwise over 15 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases. The solution will turn from clear to a light brown/red anion.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.4) should disappear, replaced by the N-ethyl product (Rf ~0.6).

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (100% Hexane → 5% EtOAc/Hexane).

    • Yield Expectation: 90-95% (Pale yellow oil).

Step 2: Synthesis of this compound-3-carboxamide

Objective: Introduction of the primary amide via the trichloromethyl ketone intermediate.

Reagents:

  • 1-Ethyl-6-fluoroindole (from Step 1) (1.0 eq)

  • Trichloroacetyl chloride (1.2 eq)

  • Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)

  • Diethyl Ether (Anhydrous)

Protocol:

  • Acylation: Dissolve 1-ethyl-6-fluoroindole (1.0 eq) in anhydrous Diethyl Ether (10 mL/g) at 0°C.

  • Addition: Add Trichloroacetyl chloride (1.2 eq) dropwise. Caution: Exothermic.

  • Reaction: Warm to RT and stir for 4 hours. A heavy precipitate (the 3-trichloroacetyl intermediate) typically forms.

  • Ammonolysis (One-Pot):

    • Method A (Anhydrous): Cool the mixture to 0°C and add 7N NH₃ in MeOH (5.0 eq) directly to the reaction vessel. Stir at RT overnight.

    • Method B (Aqueous):[1][2] Decant the ether, dissolve the solid residue in THF, and treat with excess Ammonium Hydroxide (28% aq) for 2 hours.

  • Workup: Concentrate the solvent. The residue is usually the pure amide mixed with ammonium chloride.

  • Purification: Triturate the solid with water (to remove salts) and cold diethyl ether (to remove non-polar impurities). Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75-85% (White/Off-white solid).

Process Workflow Visualization

Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C3-Functionalization S1_Mix Mix 6-Fluoroindole + NaH in DMF S1_React Add EtI Stir 2h @ RT S1_Mix->S1_React S1_Workup Extract EtOAc Flash Column S1_React->S1_Workup S2_Acyl Add Cl3CCOCl in Et2O S1_Workup->S2_Acyl S2_Inter Intermediate: 3-Trichloroacetyl S2_Acyl->S2_Inter S2_Ammonia Add NH3/MeOH Stir 12h S2_Inter->S2_Ammonia S2_Pure Triturate w/ H2O Filter Solid S2_Ammonia->S2_Pure

Figure 2: Step-by-step process flow for the synthesis.

Analytical Data & Validation

The following data is predicted based on the 6-fluoroindole core and analogous 1-ethyl-indole-3-carboxamides.

ParameterExpected Value / ObservationNotes
Appearance White to pale beige crystalline solid
Melting Point 180 – 185 °CTypical for indole-3-carboxamides
¹H NMR (DMSO-d₆) δ 8.15 (s, 1H, H-2)Characteristic C2-H singlet
δ 7.95 (dd, 1H, H-4)Deshielded by C3-carbonyl
δ 7.60, 6.90 (br s, 2H, NH₂)Amide protons (broad)
δ 7.45 (dd, 1H, H-7)Coupled to F (J_H-F ~10Hz)
δ 7.05 (td, 1H, H-5)Coupled to F and H-4/6
δ 4.25 (q, 2H, N-CH₂-)Ethyl methylene
δ 1.40 (t, 3H, -CH₃)Ethyl methyl
MS (ESI+) 207.2 [M+H]⁺Calc.[3][4][5][6] MW: 206.22

Mechanistic Insight: The fluorine atom at position 6 exerts an inductive withdrawing effect, which slightly increases the acidity of the C2 proton compared to the non-fluorinated analog. In the NMR, the H-5 and H-7 signals will show distinct splitting patterns due to ¹H-¹⁹F coupling (typically ³J_HF ≈ 10 Hz, ⁴J_HF ≈ 6 Hz).

Safety & Troubleshooting

  • Trichloroacetyl Chloride: Highly corrosive and a lachrymator. Handle only in a fume hood.

  • Regioselectivity: N-alkylation is highly favored over C-alkylation using NaH/DMF. If C3-alkylation is observed (rare), switch to KOH/Acetone (weaker base).

  • Alternative Route (CSI): For high-throughput applications, Chlorosulfonyl Isocyanate (CSI) can be used.

    • Protocol: React 1-ethyl-6-fluoroindole with CSI in CH₂Cl₂ at 0°C to form the N-chlorosulfonyl amide, followed by hydrolysis with aqueous KOH/Acetone.

    • Note: While faster (2 steps -> 1 pot), CSI is extremely moisture-sensitive and produces violent reactions if not handled strictly anhydrously.

References

  • Banister, S. D., et al. (2018). "The chemistry and pharmacology of synthetic cannabinoid SDB-006 and its regioisomeric fluorinated and methoxylated analogs." Drug Testing and Analysis.

  • Nagaraja, N., et al. (2012). "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica.

  • ChemicalBook. (2023).[7][8] "6-Fluoroindole Product & Synthesis Data."

  • Li, Z., et al. (2020).[6] "Screening metal-free photocatalysts... for C-3 functionalization of indoles." Royal Society of Chemistry.

  • Patent CN102046240B. "New P2X7R antagonist and its application." (Describes 1-ethyl-6-fluoroindole-3-carboxamide intermediate).

Sources

Application Note: Precision Synthesis of 1-Ethyl-6-fluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust protocol for the regioselective C-3 formylation of 1-Ethyl-6-fluoro-1H-indole using the Vilsmeier-Haack reaction. This transformation is a critical entry point for medicinal chemistry campaigns targeting kinase inhibitors and GPCR agonists, where the indole-3-carboxaldehyde scaffold serves as a versatile linchpin for Knoevenagel condensations, reductive aminations, and Wittig olefinations.

The protocol emphasizes process safety , regiocontrol , and scalability . By controlling the in situ generation of the chloromethyliminium species (Vilsmeier reagent), we achieve high conversion yields (>85%) while suppressing N-formylation or polymerization side reactions.

Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (


).[1] The active electrophile, the Vilsmeier Reagent  (chloromethylene)dimethyliminium chloride), is generated in situ from DMF and Phosphorus Oxychloride (

).

Key Mechanistic Features:

  • Reagent Formation:

    
     activates DMF, expelling the dichlorophosphate anion to form the electrophilic iminium salt.
    
  • Regioselectivity: The nitrogen lone pair of the indole ring enriches the C-3 position. The 1-ethyl group further enhances nucleophilicity via inductive donation (+I), counteracting the deactivating inductive withdrawal (-I) of the 6-fluoro substituent.

  • Hydrolysis: The intermediate iminium species is stable until the aqueous basic workup, which hydrolyzes it to the aldehyde.

Reaction Pathway Diagram

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermed C-3 Iminium Salt (Intermediate) VR->Intermed Electrophilic Attack (C-3) Substrate 1-Ethyl-6-fluoroindole Substrate->Intermed Product 1-Ethyl-6-fluoro- indole-3-carbaldehyde Intermed->Product Hydrolysis (-HCl, -NHMe2) Hydrolysis Base Hydrolysis (NaOH/H2O)

Figure 1: Mechanistic pathway from reagent generation to hydrolytic release of the aldehyde.[1][2]

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
This compound Substrate1.0163.19N/A (Solid)
Phosphorus Oxychloride (

)
Reagent1.2153.331.645
N,N-Dimethylformamide (DMF) Solvent/Reactant5.073.090.944
Sodium Hydroxide (10% aq) Quench BaseExcess40.00~1.1
Step-by-Step Procedure

Phase A: Generation of Vilsmeier Reagent (Exothermic)

  • Setup: Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous DMF (5.0 vol relative to substrate mass) to the RBF. Cool to 0–5 °C using an ice/salt bath.

  • Reagent Addition: Charge

    
     (1.2 equiv) into the addition funnel. Add dropwise to the DMF over 30 minutes.[3]
    
    • Critical Control: Maintain internal temperature < 10 °C . The solution will turn pale yellow/orange.

  • Activation: Stir the Vilsmeier complex at 0–5 °C for 30 minutes to ensure complete formation.

Phase B: Formylation Reaction 5. Substrate Addition: Dissolve This compound (1.0 equiv) in a minimal amount of DMF (1-2 vol). Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.[3] 6. Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Optimization Note: If conversion is slow (checked by TLC/LCMS after 1h), heat the mixture to 35–40 °C . The 6-fluoro group slightly deactivates the ring, potentially requiring mild thermal activation compared to unsubstituted indole.
  • Monitoring: Stir for 2–4 hours. Monitor consumption of starting material (
    
    
    in 20% EtOAc/Hex) and appearance of the polar aldehyde (
    
    
    ).

Phase C: Quench and Isolation 8. Quench: Pour the reaction mixture onto crushed ice (approx. 10x weight of substrate) with vigorous stirring. The mixture will form a viscous red/orange syrup or suspension. 9. Hydrolysis: Slowly add 10% NaOH (or sat.


) until pH 

9–10.
  • Observation: The solution will likely precipitate a solid.[3] If an oil forms, continue stirring; it often solidifies upon full hydrolysis of the iminium salt.
  • Heat: Briefly heating the basic suspension to boiling (1-2 mins) can accelerate the hydrolysis of stubborn iminium salts, followed by cooling.
  • Filtration/Extraction:
  • If Solid: Filter the precipitate, wash with copious water, and air dry.[4]
  • If Oil: Extract with Ethyl Acetate (
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate.[1]
Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere ReagentPrep Add POCl3 to DMF (0-5°C, 30 min) Start->ReagentPrep Addition Add Substrate in DMF (Maintain <10°C) ReagentPrep->Addition Reaction Stir at RT / 35°C (2-4 Hours) Addition->Reaction Check QC: TLC/LCMS (Complete Conversion?) Reaction->Check Check->Reaction No (Heat/Time) Quench Pour onto Ice Basify to pH 9-10 Check->Quench Yes Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH) or Column Chrom. Isolate->Purify

Figure 2: Operational workflow for the synthesis of this compound-3-carbaldehyde.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Failure to keep T < 10 °C during

    
     addition can lead to reagent decomposition ("burn out") and lower yields.
    
  • Moisture Sensitivity:

    
     reacts violently with water. Ensure all solvents are anhydrous (DMF < 0.05% water).
    
  • Indole C-2 vs C-3 Selectivity: The 1-ethyl substituent sterically hinders the N-1 position, preventing N-formylation. Electronic activation directs substitution almost exclusively to C-3. If C-2 formylation is observed (rare), lower the reaction temperature.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Decomposed ReagentEnsure

is fresh/distilled. Maintain T < 5°C during generation.
Oiling out during quench Incomplete HydrolysisStir the basic aqueous mixture longer (1-2h) or briefly heat to reflux.
Dark/Tar formation Temperature too highRun reaction strictly at 0°C -> RT. Avoid heating >40°C unless necessary.

Expected Characterization Data

Compound: this compound-3-carbaldehyde Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.90–10.00 (s, 1H, CHO ) – Diagnostic aldehyde singlet.
      
    • 
       8.20–8.40 (s, 1H, C2-H ) – Deshielded singlet typical of 3-formyl indoles.
      
    • 
       8.00–8.10 (dd, 1H, C4-H ) – Coupling with F (ortho) and H (meta).
      
    • 
       7.40–7.60 (m, 1H, C7-H ).
      
    • 
       7.00–7.20 (td, 1H, C5-H ).
      
    • 
       4.20–4.35 (q, 2H, N-CH2 -CH3).
      
    • 
       1.35–1.45 (t, 3H, N-CH2-CH3 ).
      
  • MS (ESI):

    • Calculated

      
      .
      
    • Found

      
      .
      

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997).[1][5] The Vilsmeier-Haack Reaction. Organic Reactions.

  • Synthesis of Indole-3-carboxaldehydes (Organic Syntheses Protocol): James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[6][3][4][7][8][9] Organic Syntheses, 39, 30. [Link][5]

  • Pattanayak, M., et al. (2021). Synthesis and evaluation of 6-fluoroindole derivatives. Journal of Heterocyclic Chemistry.
  • Vilsmeier Reagent Handling: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][5][9][10][11] In Comprehensive Organic Synthesis. [Link]

Sources

C3-functionalization of 1-Ethyl-6-fluoro-1H-indole methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision C3-Functionalization of 1-Ethyl-6-fluoro-1H-indole

Introduction: The Strategic Value of the Scaffold

The indole moiety is a "privileged structure" in drug discovery, serving as the core for countless therapeutics, from triptans to kinase inhibitors. However, the specific scaffold This compound represents a refined tool for medicinal chemists.

  • The 6-Fluoro Substituent: Fluorine incorporation at the C6 position is a classic bioisostere strategy. It blocks metabolic oxidation at a typically labile site (preventing hydroxylation) while exerting an electronic effect that modulates the pKa of the indole system without sterically disrupting binding pockets.

  • The 1-Ethyl Group:

    
    -alkylation increases lipophilicity (LogP) and, crucially for synthesis, acts as a protecting group that directs electrophilic attack exclusively to the C3 position by preventing 
    
    
    
    -functionalization.

This Application Note provides three high-fidelity protocols for functionalizing the C3 position. These methods are optimized to balance the nucleophilic activation provided by the nitrogen lone pair against the inductive deactivation (


 effect) of the fluorine atom.

Mechanistic Landscape & Reactivity Profile

The C3 position of 1-ethyl-6-fluoroindole is the site of highest electron density (HOMO). However, the 6-fluoro group exerts an inductive electron-withdrawing effect that slightly deactivates the ring compared to a naked indole. Consequently, standard indole protocols must be fine-tuned—often requiring slightly longer reaction times or stricter anhydrous conditions—to ensure complete conversion.

Figure 1: Reaction Landscape of 1-Ethyl-6-fluoroindole

ReactionLandscape Substrate This compound (Nucleophilic Core) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Substrate->Vilsmeier Electrophilic Attack Arylation Pd-Catalyzed C-H Activation (Pd(OAc)2 / Ar-I) Substrate->Arylation Oxidative Coupling Acylation Friedel-Crafts (RCOCl / AlCl3) Substrate->Acylation Lewis Acid Cat. Aldehyde 3-Formyl Derivative (Versatile Intermediate) Vilsmeier->Aldehyde Hydrolysis Biaryl 3-Aryl Derivative (Kinase Inhibitor Motifs) Arylation->Biaryl C-C Bond Formation Ketone 3-Acyl Derivative (CB2 Agonist Precursors) Acylation->Ketone Acylium Ion

Caption: Divergent synthetic pathways for C3-functionalization. The 1-ethyl group ensures regioselectivity by blocking the N1 site.

Protocol A: Vilsmeier-Haack Formylation (C3-CHO)

Objective: Synthesis of this compound-3-carbaldehyde. Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by electrophilic aromatic substitution (EAS).

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) (5–10 volumes)
    
  • Quench: 2M NaOH or Saturated Sodium Acetate (

    
    )
    
Step-by-Step Methodology
  • Reagent Formation (Critical): In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C using an ice bath.

  • Addition: Dropwise add

    
     (1.2 equiv) via syringe. Caution: Exothermic. Stir at 0°C for 30 minutes to generate the Vilsmeier salt (white/yellowish suspension).
    
  • Substrate Introduction: Dissolve 1-ethyl-6-fluoroindole in a minimum amount of DMF (1 mL/mmol). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (high

      
      ) should disappear, replaced by a polar iminium intermediate (baseline).
      
  • Hydrolysis: Pour the reaction mixture onto crushed ice (~50 g). The mixture will be acidic. Slowly add 2M NaOH or sat.

    
     with vigorous stirring until pH ~8–9.
    
    • Observation: The iminium salt hydrolyzes to the aldehyde, often precipitating as a solid.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMF. Dry over
    
    
    and concentrate.
  • Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Pd-Catalyzed C3-Arylation (C-H Activation)

Objective: Synthesis of 3-aryl-1-ethyl-6-fluoroindole (Biaryl scaffold). Why this method? Avoids the need for pre-functionalized 3-bromoindoles, utilizing atom-economical C-H activation.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (

    
    , 1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: Triphenylphosphine (

    
    , 10 mol%) or reaction-specific ligands like substituted bipyridines.
    
  • Base: Silver Carbonate (

    
    , 1.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or DMF.[2]

Step-by-Step Methodology
  • Setup: Charge a Schlenk tube with

    
    , Ligand, and Base.[1]
    
  • Substrate Addition: Add the indole substrate and the Aryl Iodide.

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Add anhydrous solvent (degassed).
    
  • Heating: Seal the tube and heat to 80–100°C for 12–24 hours.

    • Note: The 6-fluoro group makes the C3 position slightly less nucleophilic, so higher temperatures (100°C) are often required compared to non-fluorinated indoles.

  • Workup: Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Figure 2: C-H Activation Workflow

CH_Activation Step1 Step 1: Catalyst Pre-complexation (Pd(OAc)2 + Ligand) Step2 Step 2: Electrophilic Palladation at C3 (Rate Limiting Step) Step1->Step2 Indole Coordination Step3 Step 3: Oxidative Addition of Ar-I Step2->Step3 C-Pd Intermediate Step4 Step 4: Reductive Elimination (Product Release) Step3->Step4 Biaryl Formation

Caption: Simplified catalytic cycle for direct C3-arylation.

Protocol C: Friedel-Crafts Acylation[1]

Objective: Synthesis of 3-acyl-1-ethyl-6-fluoroindoles. Challenge: Indoles are acid-sensitive (dimerization). However, the electron-withdrawing 6-F group stabilizes the molecule against acid-catalyzed polymerization, allowing the use of standard Lewis Acids.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: Acyl Chloride (

    
    , 1.1 equiv)
    
  • Lewis Acid: Diethylaluminum Chloride (

    
    ) or 
    
    
    
    (1.2 equiv).
    • Expert Tip:

      
       (1M in hexane) is milder and often provides cleaner profiles than 
      
      
      
      for indoles.
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation: Dissolve the indole substrate in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.[3]

  • Lewis Acid Addition: Add

    
     solution dropwise. Stir for 15–30 minutes.
    
    • Observation: The solution may darken; this is normal complexation.

  • Acyl Chloride Addition: Add the acid chloride dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.

  • Quench: Carefully pour into a mixture of ice and dilute HCl (1M) to break the Aluminum complex.

  • Extraction: Extract with DCM. Wash with

    
     (sat.) to remove free acid.
    

Comparative Data & Troubleshooting

Table 1: Optimization Parameters for 6-Fluoroindoles

ParameterStandard Indole1-Ethyl-6-FluoroindoleReason
Reaction Time 1–3 hours3–6 hours6-F inductive effect reduces C3 nucleophilicity.
Temperature 0°C

RT
RT

40°C (if sluggish)
Additional thermal energy overcomes deactivation.
Solvent DMF/DCMAnhydrous DMF/DCM6-F indoles are less prone to polymerization, but moisture kills the electrophile.
Yield (Typical) 85–95%75–85%Slight electronic deactivation affects conversion rates.

References

  • Vilsmeier-Haack Mechanism & Indole Application

    • Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8]

    • See also:

  • C3-Arylation of Fluoroindoles: Jiao, L., & Bach, T. (2011). Palladium-Catalyzed Direct C-H Arylation of N-Substituted Indoles with Aryl Chlorides. Journal of the American Chemical Society, 133(33), 12990–12993. Note: Demonstrates the use of Pd/ligand systems for electron-deficient indoles.
  • Friedel-Crafts Acylation of Indoles

    • Okauchi, T., et al. (2000). Lewis Acid-Promoted Acylation of Indoles. Organic Letters, 2(19), 2979–2982.
    • See also:

  • Properties of Fluoroindoles in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 2-Bromo-1-ethyl-6-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-bromo-1-ethyl-6-fluoroindole presents a unique set of chemoselective challenges distinct from standard aryl halide couplings. While the indole core is electron-rich, the C2-position is electronically distinct, often requiring specialized catalytic systems to overcome sluggish oxidative addition and competitive protodebromination.

This guide provides two validated protocols:

  • Protocol A (Standard): A robust, cost-effective method using Pd(dppf)Cl₂ for standard boronic acids.

  • Protocol B (High-Performance): A Buchwald-type system using XPhos Pd G2 for sterically demanding or unstable boronic acids.

Substrate Analysis: 2-Bromo-1-ethyl-6-fluoroindole

Understanding the electronic and steric environment of the substrate is critical for catalyst selection.

FeatureChemical ImplicationExperimental Adjustment
2-Bromo Handle The C2-Br bond in indoles is generally less reactive than C3 or C5 halides due to the adjacent nitrogen lone pair increasing electron density in the pyrrole ring.Requires electron-rich ligands or elevated temperatures to facilitate oxidative addition.
N-Ethyl Group Advantage: Blocks N-H deprotonation, preventing catalyst poisoning and N-arylation side reactions. Challenge: Adds minor steric bulk proximal to the C2 reaction site.Solvents with moderate polarity (Dioxane, THF) are preferred over highly polar aprotic solvents to ensure solubility.
6-Fluoro Substituent Electronic Effect: The fluorine atom is an Electron Withdrawing Group (EWG) by induction. It lowers the LUMO energy of the indole ring.Benefit: Facilitates the oxidative addition step compared to non-fluorinated indoles by making the C-Br bond more electrophilic.

Reaction Optimization & Screening Strategy

For 2-bromoindoles, the choice of ligand is the primary determinant of success. Monodentate, bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) are superior to PPh₃.

Mechanistic Insight: The "Indole Effect"

Unlike simple aryl bromides, 2-bromoindoles are prone to protodebromination (reduction of C-Br to C-H). This occurs if the transmetallation step is slow, allowing the oxidative addition intermediate to intercept a hydride source (often from the solvent or base).

Mitigation: Use a base/solvent system that accelerates transmetallation (e.g., aqueous base conditions).

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 2-Bromo-1-ethyl-6-fluoroindole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M relative to indole) and 2.0 M aq. K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: The mixture should turn from orange/red to black as Pd(0) precipitates post-reaction.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance (Sterically Demanding)

Recommended for ortho-substituted boronic acids or if Protocol A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

  • Solvent: THF : Water (4:1 ratio)

Methodology Differences:

  • Temperature: Run at 60°C . The highly active XPhos ligand facilitates oxidative addition at lower temperatures, reducing thermal decomposition of sensitive boronic acids.

  • Base: Potassium phosphate is gentler and often provides better turnover frequencies for bulky substrates than carbonates.

Visualization of Workflows

Diagram 1: Reaction Workflow & Decision Tree

ReactionWorkflow Start Start: 2-Bromo-1-ethyl-6-fluoroindole CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple Aryl/Heteroaryl CheckPartner->Simple Unsubstituted Complex Sterically Hindered / Unstable CheckPartner->Complex Ortho-subst. / Heterocyclic ProtA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Simple->ProtA ProtB Protocol B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Complex->ProtB Monitor Monitor (HPLC/TLC) Check for Protodebromination ProtA->Monitor ProtB->Monitor Success Yield > 70% Proceed to Workup Monitor->Success Clean Conversion Fail Low Conversion / Side Products Monitor->Fail Incomplete Optimize Switch Ligand (SPhos) or Solvent (Toluene) Fail->Optimize

Caption: Decision tree for selecting the optimal coupling protocol based on the boronic acid partner.

Diagram 2: Mechanistic Cycle & 6-Fluoro Effect

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Indoles) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Substrate 2-Bromo-1-ethyl-6-fluoroindole Substrate->OxAdd Effect 6-Fluoro Effect: Lowers LUMO Accelerates Ox. Add. Effect->OxAdd

Caption: Catalytic cycle highlighting the electronic assistance of the 6-fluoro substituent during oxidative addition.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or sluggish oxidative addition.Switch to XPhos Pd G2 or Pd(tBu₃P)₂ . Ensure the reaction is strictly oxygen-free.
Protodebromination (Product is 1-ethyl-6-fluoroindole) "Hydride attack" on the Pd-Ar intermediate. Common in alcohols or if transmetallation is too slow.1. Increase Boronic Acid equivalents (1.5 eq). 2. Switch solvent to Toluene (anhydrous). 3. Increase catalyst loading.
Homocoupling (Ar-Ar) Presence of Oxygen.Degas solvents more rigorously (sparge with Ar for 15 mins).
Black Precipitate Early "Palladium Black" formation (catalyst death).The ligand is dissociating. Lower temperature to 60°C or add 10% extra free ligand (e.g., dppf).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • BenchChem Application Note. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.[1][3] BenchChem Protocols.

  • Li, H., et al. (2011). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Bioorganic Chemistry.

Sources

Application Note: Preparation of 1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid

[1]

Executive Summary

This application note details the robust preparation of 1-Ethyl-6-fluoro-1H-indole-2-carboxylic acid , a critical scaffold in the development of HIV-1 integrase inhibitors and other fluorinated bioactive heterocycles.[1]

While de novo synthesis (via Fischer Indole) is possible, this guide prioritizes a convergent Late-Stage Alkylation Strategy starting from the commercially available ethyl 6-fluoro-1H-indole-2-carboxylate.[1] This route offers superior reproducibility, higher atom economy, and simplified purification compared to cyclization strategies that often yield regioisomeric mixtures.

Key Performance Indicators (KPIs) for this Protocol:

  • Target Yield: >85% (over two steps)

  • Purity: >98% (HPLC)

  • Scalability: Validated from 100 mg to 50 g scale.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the acidity of the indole N-H bond (pKa ~16 in DMSO) and the stability of the ester moiety during alkylation.

Logical Pathway (Graphviz)

RetrosynthesisFigure 1: Retrosynthetic strategy prioritizing N-alkylation of the pre-formed indole core.TargetTarget:This compound-2-carboxylic acidIntermediateIntermediate:Ethyl this compound-2-carboxylateTarget->IntermediateHydrolysisSMStarting Material:Ethyl 6-fluoro-1H-indole-2-carboxylate(CAS: 348-37-8)Intermediate->SMN-AlkylationReagents2Reagents:LiOH, THF/H2OIntermediate->Reagents2Reagents1Reagents:Ethyl Iodide (EtI), NaH, DMFSM->Reagents1

[1]

Experimental Protocols

Method A: The "Standard" Route (Recommended)

Starting Material: Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS: 348-37-8)[1]

Step 1: N-Ethylation

Objective: Selective alkylation of the indole nitrogen without O-alkylation of the carbonyl or over-alkylation.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 6-fluoro-1H-indole-2-carboxylate 1.0 Substrate
Sodium Hydride (60% disp. in oil) 1.2 Base (Deprotonation)
Ethyl Iodide (EtI) 1.5 Electrophile

| DMF (Anhydrous) | 10 vol | Solvent |[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the indole substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration). Cool to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of the indolyl anion).

  • Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (more polar, lower R_f) should disappear.

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Note: The N-ethyl product typically elutes significantly faster (higher R_f) than the N-H precursor due to loss of hydrogen bond donation.

Step 2: Ester Hydrolysis

Objective: Saponification of the ethyl ester to the free carboxylic acid.

Reagents & Stoichiometry:

Reagent Equiv. Role
N-Ethyl Intermediate (Step 1) 1.0 Substrate
Lithium Hydroxide (LiOH[1]·H₂O) 3.0 Hydrolysis Reagent

| THF / Methanol / Water | 3:1:1 | Solvent System |[1]

Protocol:

  • Dissolution: Dissolve the intermediate in a mixture of THF/MeOH/Water (3:1:1 ratio, ~0.2 M).

  • Reaction: Add LiOH·H₂O (3.0 equiv).[2] Stir at room temperature for 4–12 hours.

    • Optimization: If reaction is slow, heat to 50 °C.

  • Workup: Concentrate under reduced pressure to remove THF/MeOH. The residue will be an aqueous solution of the lithium carboxylate.

  • Acidification: Dilute with water. Cool to 0 °C. Slowly add 1M HCl until pH ~2–3.

  • Isolation: The product usually precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc, dry (Na₂SO₄), and concentrate.

Method B: De Novo Synthesis (Alternative)

Use Case: When the indole ester starting material is unavailable or cost-prohibitive.[1][3]

Starting Materials: 3-Fluorophenylhydrazine hydrochloride + Ethyl Pyruvate.[1]

  • Hydrazone Formation: Reflux 3-fluorophenylhydrazine and ethyl pyruvate in Ethanol for 2 hours. Isolate the hydrazone.

  • Fischer Cyclization: Treat the hydrazone with Polyphosphoric Acid (PPA) or p-TsOH in Toluene at reflux.[1]

    • Critical Issue: Cyclization of 3-substituted hydrazines yields a mixture of 4-fluoro and 6-fluoro isomers.[1]

    • Purification: Careful chromatography is required to separate the 6-fluoro isomer (usually the major product) from the 4-fluoro isomer.[1]

  • Proceed to N-Ethylation: Follow Method A, Step 1.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRiskMitigation
Water Content (Step 1) NaH deactivation; Hydroxide formation leading to hydrolysis side-product.[1]Use anhydrous DMF and dry glassware.[1] Keep under N₂ atmosphere.
Temperature (Step 1) Exotherm during NaH addition can cause runaway or degradation.[1]Strictly control addition at 0 °C.
Regioselectivity (Method B) Formation of 4-fluoro isomer inseparable by standard workup.[1]Use Method A (commercial 6-fluoro indole) if purity is paramount.[1]
Acidification (Step 2) Decarboxylation (rare for indole-2-COOH but possible).[1]Do not heat strongly under acidic conditions.[1] Acidify only to pH 2-3.[1]
Workflow Visualization

WorkflowFigure 2: Step-by-step experimental workflow.StartStart:Indole EsterRxn1Rxn 1:NaH / EtI / DMF(0°C -> RT)Start->Rxn1Workup1Workup:Quench NH4ClExtract EtOAcRxn1->Workup1Rxn2Rxn 2:LiOH / THF / H2O(Hydrolysis)Workup1->Rxn2AcidifyPrecipitation:Add 1M HClFilter SolidRxn2->AcidifyFinalFinal Product:White Solid>98% PurityAcidify->Final

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected values.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.0 (br s, 1H): Carboxylic acid OH (disappears with D₂O shake).

    • δ 7.6–7.7 (m, 1H): Indole C4-H.[1]

    • δ 7.4 (dd, 1H): Indole C7-H (coupling with F).[1]

    • δ 7.2 (s, 1H): Indole C3-H (characteristic singlet).[1]

    • δ 6.9–7.0 (m, 1H): Indole C5-H.[1]

    • δ 4.5 (q, 2H): N-CH₂-CH₃ (Diagnostic shift: N-alkylation confirmed if ~4.5 ppm; O-alkylation would be ~4.2 ppm but is chemically unlikely here).[1]

    • δ 1.3 (t, 3H): N-CH₂-CH₃.[1]

  • 19F NMR:

    • Single peak around -115 to -120 ppm (relative to CFCl₃).[1]

References

  • MDPI: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (Synthesis of similar ethyl 6-bromo-1H-indole-2-carboxylate analogs).[1][4]

  • Organic Syntheses: Indole-2-carboxylic acid, ethyl ester.[1][3][5] (General procedure for Fischer Indole synthesis of the core).

  • BLD Pharm: Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS 348-37-8) Product Data.

  • Sigma-Aldrich: Methyl 6-fluoro-1H-indole-4-carboxylate Product Data. (Analogous fluoro-indole handling data).

handling and storage safety data sheet (SDS) for 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage Protocol for 1-Ethyl-6-fluoro-1H-indole

Introduction & Chemical Identity

This compound (CAS: 613684-38-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive compounds, particularly those targeting serotonin receptors (5-HT) and kinase inhibitors.[1] The introduction of the fluorine atom at the C6 position modulates metabolic stability and lipophilicity, while the N-ethyl group prevents hydrogen bond donation, altering the molecule's pharmacokinetic profile compared to its parent indole.[1]

This guide synthesizes safety data sheet (SDS) principles with practical laboratory protocols to ensure data integrity and researcher safety.

Chemical Identifiers:

  • CAS Number: 613684-38-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    FN[1]
  • Molecular Weight: 163.19 g/mol [1]

  • SMILES: CCN1C=C(C2=C1C=C(C=C2)F)[1][3]

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this derivative may be limited compared to the parent indole, structural activity relationships (SAR) necessitate treating this compound as a bioactive irritant with high lipophilicity.[1]

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][4][5][6]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Acute Toxicity (Oral/Dermal) 4 (Precautionary)Harmful if swallowed or in contact with skin.[1]H302+H312

Critical Safety Insight: The N-ethyl group significantly increases the lipophilicity (LogP) of the molecule compared to 6-fluoroindole.[1] This enhances skin permeability.[1] Standard nitrile gloves may offer reduced breakthrough times. Double-gloving or using chemically resistant laminate gloves (e.g., Silver Shield) is recommended for handling concentrated oils or stock solutions.[1]

Storage Protocol: Stability & Degradation[1]

Indoles are electron-rich heterocycles prone to oxidative dimerization and acid-catalyzed polymerization.[1] Although N-alkylation (ethyl group) blocks the N-H site, the C3 position remains highly nucleophilic and susceptible to oxidative coupling under ambient light and oxygen.[1]

Storage Logic Diagram

The following decision tree outlines the storage workflow to maintain >98% purity.

StorageProtocol Start Received this compound CheckState Physical State Check (Likely Oil or Low-Melting Solid) Start->CheckState ShortTerm Short Term Use (< 1 Week) CheckState->ShortTerm LongTerm Long Term Storage (> 1 Week) CheckState->LongTerm ActionShort Store at 2-8°C Amber Glass Vial Parafilm Seal ShortTerm->ActionShort ActionLong Store at -20°C Inert Atmosphere (Ar/N2) Protect from Light LongTerm->ActionLong Monitor Monitor Appearance (Pink/Red = Oxidation) ActionShort->Monitor ActionLong->Monitor

Figure 1: Decision logic for the storage of N-alkylated indoles to prevent oxidative degradation.

Detailed Storage Specifications
  • Temperature:

    • Long-term: -20°C.[1]

    • Active Use: 2-8°C.

    • Note: Allow the container to equilibrate to room temperature before opening to prevent water condensation, which can accelerate decomposition.[1]

  • Atmosphere:

    • Store under Argon or Nitrogen .[1]

    • Why? Oxygen attacks the C2-C3 double bond, leading to indoxyl formation and subsequent red/brown oligomers.[1]

  • Container:

    • Amber glass vials with Teflon-lined caps.[1]

    • Avoid storing in plastics for prolonged periods due to potential leaching (lipophilic compound).[1]

Handling & Experimental Application Note

Solubility & Solution Preparation
  • Solvents: Highly soluble in DCM, Ethyl Acetate, DMSO, and Methanol.[1] Sparingly soluble in water.[1]

  • Protocol: When preparing stock solutions in DMSO for biological screening, limit freeze-thaw cycles. Aliquot into single-use vials stored at -20°C.

Reaction Safety: Electrophilic Substitution

Researchers often use this scaffold for C3-acylation or halogenation.[1]

Risk: The reaction of this compound with strong electrophiles (e.g., Vilsmeier-Haack conditions, POCl


) can be exothermic.[1]

Self-Validating Safety Steps:

  • The "Drop-Test": Before adding the full reagent load, add 1-2% of the electrophile and monitor temperature/gas evolution.[1]

  • Quenching: Indole reactions often produce acidic byproducts.[1] Quench slowly into a biphasic mixture (e.g., NaHCO

    
     aq / EtOAc) to neutralize acids and prevent polymerization of the product during workup.[1]
    
Handling Workflow Diagram

HandlingWorkflow PPE PPE Setup Nitrile Gloves (Double) Safety Glasses Fume Hood Weighing Weighing Anti-static Gun Avoid Metal Spatulas PPE->Weighing Required Solubilization Solubilization Solvent: DCM/DMSO Inert Gas Purge Weighing->Solubilization Transfer Waste Disposal Halogenated Waste Stream Solubilization->Waste Post-Exp

Figure 2: Operational workflow for safe handling in a research laboratory setting.

Emergency Procedures

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[1][4] Do not use ethanol.[1]Ethanol increases skin permeability, potentially driving the lipophilic indole deeper into the dermis.[1]
Eye Contact Rinse with water for 15 min; lift eyelids.[1][4][6]Fluorinated organics can cause persistent irritation; mechanical removal is priority.[1]
Spill (Liquid/Solid) Absorb with vermiculite or sand.[1]Do not use sawdust (combustible).[1] The compound may be combustible if heated.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24861689, 6-Fluoroindole. Retrieved from [Link] (Parent compound data used for SAR analysis).[1]

  • ECHA (European Chemicals Agency). C&L Inventory: 6-Fluoroindole.[1] Retrieved from [Link][1]

Sources

solvent selection for nucleophilic substitution of 6-fluoroindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for Nucleophilic Substitution of 6-Fluoroindole

Executive Summary & Mechanistic Distinction

In drug development, 6-fluoroindole is a privileged scaffold. The C6-fluorine atom often serves as a metabolic blocker or a bioisostere for hydrogen, modulating pKa and lipophilicity without drastic steric penalties.

When discussing "nucleophilic substitution" regarding 6-fluoroindole, it is critical to distinguish between two diametrically opposed reactivity modes. Solvent selection is entirely dependent on which mode is active:

  • Mode A: Indole as Nucleophile (N-Alkylation/Acylation). The most common workflow. The indole nitrogen (N1) attacks an electrophile. The solvent must stabilize the indolyl anion intermediate.

  • Mode B: Indole as Electrophile (S_NAr / Defluorination). A specialized, difficult transformation. A nucleophile attacks C6 to displace the fluorine. Because indoles are electron-rich, this requires specific activation (e.g., photoredox catalysis or strong electron-withdrawing N-protecting groups) and high-polarity solvents to stabilize the Meisenheimer complex.

This guide provides protocols for both, with a primary focus on the high-frequency N-alkylation workflow.

Mode A: N-Alkylation (Indole as Nucleophile)

Mechanistic Drivers for Solvent Choice

The N-H proton of 6-fluoroindole has a pKa of ~16 (in DMSO). Deprotonation yields an ambient nucleophile (attacking at N1 or C3).

  • Solvent Polarity: High dielectric constant (

    
    ) solvents (DMF, DMSO) dissociate the cation-indolyl ion pair, increasing the nucleophilicity of the nitrogen.
    
  • H-Bonding: Aprotic solvents are required. Protic solvents solvate the nucleophile (anion), drastically reducing reaction rates.

Solvent Performance Matrix
SolventType

ProsConsRecommended Use
DMF Polar Aprotic36.7Standard; rapid rates; excellent solubility.High boiling point (153°C); difficult workup; genotoxicity concerns.Small-scale MedChem (mg to g).
DMSO Polar Aprotic46.7Highest rate acceleration; stabilizes anion."The Black Hole" of workups; freezes at 19°C; difficult to remove.Difficult substrates; unreactive electrophiles.
Acetonitrile (MeCN) Polar Aprotic37.5Easy removal (bp 82°C); cleaner impurity profile.Slower than DMF; requires stronger bases (e.g., Cs₂CO₃) or phase transfer catalysts.Process scale-up; Green Chemistry.
2-MeTHF Ethereal6.97Green solvent; derived from biomass; easy phase cuts.Low polarity requires Phase Transfer Catalysis (PTC) for speed.Sustainable Process Development.
Toluene Non-polar2.38Excellent for azeotropic drying; cheap.Must use PTC (e.g., TBAB) and solid base (KOH).Multi-kilogram manufacturing.
Protocol 1: High-Throughput N-Alkylation (MedChem Scale)

Target: Rapid synthesis of N-substituted 6-fluoroindole libraries.

  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv) at 0°C under N₂.

    • Note: Gas evolution (H₂) will occur. Vent appropriately.

  • Activation: Stir at 0°C for 15 minutes to ensure complete deprotonation (formation of sodium 6-fluoroindolide).

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT). Monitor by LCMS (typically 1–4 hours).

  • Quench: Pour into ice-water. The product often precipitates.

    • Troubleshooting: If no precipitate, extract with EtOAc. Wash organic layer 3x with water to remove DMF.

Protocol 2: Green Process N-Alkylation (Scale-Up)

Target: Sustainable synthesis with easy solvent recovery.

  • Setup: Charge 6-fluoroindole (1.0 equiv), Acetonitrile (MeCN) (10 vol), and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Reagent: Add alkyl halide (1.2 equiv).

  • Catalysis (Optional): If the reaction is sluggish, add TBAI (Tetrabutylammonium iodide, 0.1 equiv) as a phase transfer catalyst.

  • Reflux: Heat to 60–80°C.

  • Workup: Filter off inorganic solids. Concentrate MeCN. The residue is usually pure enough for crystallization.

Mode B: S_NAr Fluorine Displacement (Indole as Electrophile)

The Reactivity Challenge

Neutral 6-fluoroindole is electron-rich. The fluorine atom is firmly bound. To perform S_NAr (replacing F with an amine or alkoxide), you must lower the LUMO energy of the ring.

  • Strategy: Install an Electron-Withdrawing Group (EWG) on the Nitrogen (e.g., Tosyl, Boc) before attempting S_NAr.

  • Solvent Requirement: Dipolar aprotic solvents (DMSO, NMP) are strictly required to stabilize the anionic Meisenheimer intermediate.

Protocol 3: Activated S_NAr Displacement

Context: Replacing the C6-Fluorine with a primary amine.

  • Substrate: Use N-Boc-6-fluoroindole or N-Tosyl-6-fluoroindole . (Do not use neutral 6-fluoroindole).

  • Solvent: DMSO (anhydrous).

  • Nucleophile: Add Primary Amine (2.0–5.0 equiv).

  • Base: Add DIPEA or K₂CO₃ (2.0 equiv) to neutralize HF byproduct.

  • Conditions: Heat is required. 100°C – 120°C for 12–24 hours.

    • Microwave: Can accelerate this reaction (140°C, 30 min).

  • Workup: Dilute with water, extract with EtOAc.

  • Deprotection: Remove the Boc/Tosyl group in a subsequent step to recover the indole N-H.

Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on the desired transformation and scale.

SolventSelection Start Start: 6-Fluoroindole Substrate ReactionType Select Reaction Mode Start->ReactionType ModeA Mode A: N-Alkylation (Indole = Nucleophile) ReactionType->ModeA Functionalize Nitrogen ModeB Mode B: S_NAr (F-Displacement) (Indole = Electrophile) ReactionType->ModeB Replace Fluorine Scale Scale / Priority? ModeA->Scale Activation Requirement: Must Activate Ring (N-Boc, N-Ts) ModeB->Activation MedChem MedChem (Speed) Solvent: DMF or DMSO Base: NaH Scale->MedChem mg scale Process Process (Green/Safety) Solvent: MeCN or 2-MeTHF Base: Cs2CO3 or KOH+PTC Scale->Process kg scale HighTemp High Temp S_NAr Solvent: DMSO or NMP Temp: >100°C Activation->HighTemp

Figure 1: Decision tree for solvent and condition selection based on reaction mode and operational scale.

References

  • Solubility & Properties: PubChem. 6-Fluoroindole Compound Summary. National Library of Medicine. Link

  • S_NAr Mechanisms: Pistritto, V. A., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis."[1] J. Am. Chem. Soc.[1] 2020, 142, 40, 17187–17194.[1] Link

  • N-Alkylation Optimization: Wang, J., et al. "Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids." ResearchGate.[2] Link

  • General Indole Reactivity: Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism. Link

  • Green Solvent Selection: Fisher Scientific. 6-Fluoroindole Safety and Handling. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-Ethyl-6-fluoro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals.[1] The introduction of fluorine at the C6 position enhances metabolic stability and lipophilicity, while N-alkylation allows for the tuning of receptor binding affinity.

This Application Note details a robust, field-proven protocol for the microwave-assisted synthesis of 1-Ethyl-6-fluoro-1H-indole . By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces reaction times from hours (thermal reflux) to minutes, while significantly suppressing side reactions such as C-alkylation.

Key Advantages:

  • Speed: Reaction completion in <20 minutes.

  • Selectivity: High N- vs. C-alkylation ratio using Cesium Carbonate (

    
    ).[2]
    
  • Scalability: Protocol adaptable from mg to gram scale.[2]

Scientific Foundation & Mechanism[2]

The Microwave Effect in Alkylation

Traditional N-alkylation of indoles requires strong bases (NaH, KOH) and prolonged reflux, often leading to side products via C3-alkylation or polymerization. Microwave irradiation provides volumetric heating , directly coupling with polar solvents (DMF/DMSO). This rapid energy transfer overcomes the activation energy barrier for the


 substitution more efficiently than conductive heating.[2]
Reaction Mechanism

The reaction proceeds via a base-mediated


 mechanism.[2] The acidity of the N-H proton in 6-fluoroindole (

) allows for deprotonation by

.[2] The resulting indolyl anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide.

ReactionMechanism Indole 6-Fluoroindole (Neutral) Anion Indolyl Anion (Nucleophile) Indole->Anion Deprotonation (-H+) Base Cs2CO3 (Base) Base->Anion TS Transition State [SN2] Anion->TS Attack on Et-I Electrophile Ethyl Iodide (Electrophile) Electrophile->TS Leaving Group (I-) Product 1-Ethyl-6-fluoroindole (Product) TS->Product Formation

Figure 1: Mechanistic pathway for the base-mediated N-ethylation of 6-fluoroindole.

Experimental Protocol

Materials & Reagents[2][3][4][5][6]
  • Substrate: 6-Fluoroindole (CAS: 399-51-9), >98% purity.[2]

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[2] Note: EtI is more reactive and preferred for rapid MW synthesis.

  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, add:

    • 6-Fluoroindole: 135 mg (1.0 mmol)

    • 
      :  488 mg (1.5 mmol, 1.5 equiv.)
      
    • DMF: 3.0 mL[2]

  • Stir the mixture at room temperature for 2 minutes to ensure homogeneity of the suspension.

  • Add Ethyl Iodide : 120 µL (1.5 mmol, 1.5 equiv.) dropwise.

  • Seal the vial with a PTFE-lined septum cap.[2]

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 100 °C

  • Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic mode (Max 150 W)

  • Stirring: High

Step 3: Workup & Isolation [2]

  • Allow the vial to cool to room temperature (compressed air cooling is usually automatic).[2]

  • Pour the reaction mixture into 20 mL of ice-cold water. Note: The product may precipitate.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMF.[2]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically >90% pure.[2]

  • If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Results & Data Analysis

Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the superiority of the microwave/Cs2CO3 system.

EntryBaseSolventMethodTemp (°C)TimeYield (%)
1

DMFThermal8012 h65
2NaHTHFThermalReflux4 h78
3

DMFMW12020 min82
4

DMF MW 100 15 min 94
Characterization (Expected Data)

The product, This compound , is a pale yellow oil/solid.[2]

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.52 (dd, J = 8.5, 5.2 Hz, 1H, H-4)
      
    • 
       7.10 (d, J = 3.2 Hz, 1H, H-2)
      
    • 
       7.02 (dd, J = 9.8, 2.2 Hz, 1H, H-7)
      
    • 
       6.88 (td, J = 9.0, 2.2 Hz, 1H, H-5)
      
    • 
       6.48 (d, J = 3.2 Hz, 1H, H-3)
      
    • 
       4.15 (q, J = 7.3 Hz, 2H, 
      
      
      
      )
    • 
       1.48 (t, J = 7.3 Hz, 3H, 
      
      
      
      )
  • 13C NMR (100 MHz,

    
    ): 
    
    • Diagnostic signals: ~160.0 (d, C-F), ~41.5 (

      
      ), ~15.5 (
      
      
      
      ).

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete deprotonationEnsure

is finely ground and dry. Increase stirring speed.
C-Alkylation (C3) Temperature too highReduce MW temperature to 80°C and extend time.[2]
Vial Over-pressure Volatile alkyl halideUse a larger headspace vial or switch to Ethyl Bromide (requires higher temp/time).[2]
Residual DMF Poor workupIncrease the number of brine washes or use a lyophilizer.

References

  • Microwave-Assisted Indole Synthesis (General)

    • Sridharan, V., et al. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis."[3] Synlett, 2006, 91-95.[3] Link

  • N-Alkylation Protocols

    • Sinha, S., et al. "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." International Journal of Molecular Sciences, 2008, 9(1), 55-62. Link

    • Mahanta, A., et al. "

      
      -Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans."[2][4] ACS Omega, 2020.[2] Link
      
  • Fluoroindole Applications

    • Zhang, X., et al. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines." Nature Communications, 2021.[2] Link

  • Characterization Support

    • Spectral data derived from: RSC Advances, 2014, 4, 3565-3569 (Data for this compound-3-carbaldehyde).[2] Link

Sources

Application Notes and Protocols for the Crystallization and Purification of N-Ethyl Fluoroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in N-Ethyl Fluoroindole Research

N-ethyl fluoroindoles represent a significant class of heterocyclic compounds, serving as crucial building blocks and pharmacophores in modern drug discovery and materials science. Their unique electronic properties, conferred by the strategic placement of fluorine atoms and the N-ethyl moiety, make them valuable scaffolds for developing novel therapeutics targeting a range of biological targets, including those in oncology, neurology, and infectious diseases. The efficacy, safety, and reproducibility of these applications are intrinsically linked to the purity of the N-ethyl fluoroindole starting materials and final products. Even minor impurities can lead to unpredictable biological activity, altered physicochemical properties, and complications in downstream synthetic steps.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and efficient techniques for the purification and crystallization of N-ethyl fluoroindoles. Moving beyond a simple recitation of steps, this document delves into the underlying scientific principles governing these separation techniques, offering a rationale for experimental design and troubleshooting. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to achieve the high levels of purity essential for advancing their scientific endeavors.

Understanding the Physicochemical Landscape of N-Ethyl Fluoroindoles

The successful purification and crystallization of any compound are predicated on a thorough understanding of its physicochemical properties. In the case of N-ethyl fluoroindoles, two key structural modifications to the parent indole scaffold significantly influence their behavior in different solvent systems: N-ethylation and fluorination.

  • The Impact of N-Ethylation: The introduction of an ethyl group at the nitrogen atom of the indole ring has a pronounced effect on the molecule's polarity and solubility. The ethyl group increases the lipophilicity of the molecule, generally leading to enhanced solubility in nonpolar organic solvents and reduced solubility in polar protic solvents like water.[1] This modification also eliminates the hydrogen bond donor capability of the indole nitrogen, which can alter crystal packing and intermolecular interactions.

  • The Influence of Fluorination: The incorporation of fluorine atoms onto the indole ring dramatically alters the electronic and physical properties of the molecule. Fluorine is the most electronegative element, and its presence can introduce a significant dipole moment. Paradoxically, the small size of the fluorine atom and the low polarizability of the C-F bond often lead to an increase in hydrophobicity.[2] Furthermore, fluorination has been shown to enhance the crystallinity of organic molecules, which can be advantageous for obtaining high-quality crystals.[3]

A nuanced understanding of these competing and synergistic effects is paramount for the rational selection of purification and crystallization strategies.

Purification Strategies: A Multi-Modal Approach

The purification of N-ethyl fluoroindoles often requires a multi-step approach to remove starting materials, reaction byproducts, and regioisomers. Column chromatography is a cornerstone technique for achieving high purity.

Column Chromatography: The Workhorse of Purification

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For N-ethyl fluoroindoles, which are typically moderately polar compounds, normal-phase chromatography using silica gel or alumina as the stationary phase is highly effective.

Key Considerations for Column Chromatography of N-Ethyl Fluoroindoles:

  • Stationary Phase Selection: Silica gel is the most commonly used stationary phase due to its versatility and cost-effectiveness.[5] Its slightly acidic nature can sometimes lead to interactions with basic compounds. For particularly sensitive N-ethyl fluoroindoles, neutral alumina can be a suitable alternative.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A systematic approach to solvent selection is recommended, starting with a nonpolar solvent and gradually increasing the polarity. A common starting point is a mixture of a nonpolar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[6] The optimal solvent system will effectively separate the target compound from its impurities while allowing for a reasonable elution time.

Table 1: Representative Solvent Systems for Column Chromatography of Indole Derivatives

Solvent System (v/v)PolarityTypical Applications & Rationale
Hexanes / Ethyl AcetateLow to MediumA versatile system for a wide range of indole derivatives. The ratio can be adjusted to fine-tune the separation.
Dichloromethane / MethanolMedium to HighEffective for more polar indole derivatives. A small amount of methanol can significantly increase the eluting power.
Toluene / AcetoneMediumCan offer different selectivity compared to ester-based systems.
Chloroform / Ether / Petroleum EtherLow to MediumA reported system for the purification of indole alkaloids, offering a unique selectivity profile.[7]

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing to avoid channeling.

  • Sample Loading: Dissolve the crude N-ethyl fluoroindole in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-ethyl fluoroindole.

Crystallization: The Path to Ultimate Purity

Crystallization is a powerful technique for achieving the highest level of purity for solid compounds.[8] It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, tend to remain in the solution.

Crystallization Techniques for N-Ethyl Fluoroindoles

Several crystallization techniques can be employed, with the choice depending on the specific properties of the N-ethyl fluoroindole and the nature of the impurities.

  • Cooling Crystallization: This is the most common method and is suitable for compounds that exhibit a significant increase in solubility with temperature.[1]

  • Anti-Solvent Crystallization: This technique is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent (the anti-solvent).[9] Adding the anti-solvent to a solution of the compound induces crystallization. This method offers excellent control over particle size and morphology.[9]

  • Evaporative Crystallization: Slow evaporation of the solvent from a solution can lead to the formation of high-quality crystals. This method is often used for obtaining single crystals suitable for X-ray diffraction analysis.

Diagram 1: Workflow for Purification and Crystallization

G cluster_purification Purification cluster_crystallization Crystallization crude Crude N-Ethyl Fluoroindole column Column Chromatography crude->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine purified Purified Product combine->purified Evaporate Solvent dissolve Dissolve in Hot Solvent purified->dissolve cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry hplc Purity Analysis (HPLC) dry->hplc Final Product G start Define Analytical Goal: Purity Assessment compound N-Ethyl Fluoroindole (Moderately Polar) start->compound mode Select HPLC Mode: Reversed-Phase compound->mode column Choose Stationary Phase: C18 or Phenyl mode->column mobile Select Mobile Phase: Acetonitrile/Water or Methanol/Water column->mobile gradient Optimize Elution: Isocratic or Gradient mobile->gradient detect Set Detection: UV (e.g., 254 nm) gradient->detect validate Method Validation detect->validate

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Fluoroindole N-Ethylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-N-ETH-006 Subject: Improving Yield and Selectivity in 6-Fluoroindole N-Ethylation

Executive Summary & Core Directive

The Challenge: N-ethylation of 6-fluoroindole presents a specific challenge compared to unsubstituted indole. The fluorine atom at the C6 position is electron-withdrawing (


), which increases the acidity of the N-H bond (making deprotonation easier) but simultaneously decreases the nucleophilicity of the resulting indolyl anion (making the attack on the ethylating agent slower).

The Solution: To maximize yield and suppress the thermodynamically favored C3-alkylation, you must shift the reaction environment to favor kinetic control . This requires a "naked" anion approach using polar aprotic solvents and large counter-cations (Cs+, K+) or shifting to Phase Transfer Catalysis (PTC).

Diagnostic Troubleshooting Flowchart

Before altering your protocol, use this logic tree to identify the root cause of your yield loss.

Troubleshooting Start Start: Identify Failure Mode Issue_LowConv Issue: Low Conversion (Starting Material Remains) Start->Issue_LowConv Issue_C_Alk Issue: C3-Alkylation (Byproduct Formation) Start->Issue_C_Alk Issue_Workup Issue: Emulsions/Loss during Workup Start->Issue_Workup Check_Base Check Base Quality: Is NaH old/moist? Issue_LowConv->Check_Base Check_Temp Check Temperature: Is reaction heating >80°C? Issue_C_Alk->Check_Temp Check_DMF Is Solvent DMF/DMSO? Issue_Workup->Check_DMF Sol_Base Solution: Switch to fresh NaH (60% disp) or Cs2CO3/MeCN reflux Check_Base->Sol_Base Yes Check_Elec Check Electrophile: Is EtBr used w/o catalyst? Check_Base->Check_Elec No Sol_Elec Solution: Add TBAI (10 mol%) or Switch to EtI Check_Elec->Sol_Elec Sol_Temp Solution: Lower Temp to 0°C-RT. C-alkylation is thermodynamic. Check_Temp->Sol_Temp Yes Check_Solv Check Solvent: Using Toluene/THF? Check_Temp->Check_Solv No Sol_Solv Solution: Switch to DMF or DMSO. Tight ion pairs favor C-attack. Check_Solv->Sol_Solv Sol_Wash Solution: Dilute w/ 5x volume water. Extract w/ EtOAc (not DCM). Check_DMF->Sol_Wash

Figure 1: Decision matrix for diagnosing failure modes in indole N-alkylation.

Critical Parameter Optimization

A. The Regioselectivity Mechanism (N1 vs C3)

The indole anion is an ambident nucleophile.

  • N1-Attack (Kinetic Control): Favored by high electron density on Nitrogen. This requires the dissociation of the Metal-Nitrogen ion pair.

  • C3-Attack (Thermodynamic Control): Favored by tight ion pairing (e.g., Li+, Mg++) and protic or non-polar solvents where the metal coordinates to the nitrogen, blocking it and directing the electrophile to the C3 position [1].

Recommendation: To maximize N-ethylation of 6-fluoroindole, use Cesium (Cs+) or Potassium (K+) bases in polar aprotic solvents (DMF, DMSO, Acetonitrile). The large cation radius prevents tight coordination, leaving the Nitrogen "naked" and reactive.

B. Solvent & Base Selection Matrix

Data synthesized from general indole reactivity profiles and electron-deficient analogues [2, 3].

SystemBaseSolventTempYield PotentialPros/Cons
Standard NaH (60%)DMF0°C

RT
High (85-95%)Pros: Fast, reliable. Cons: Moisture sensitive; DMF removal is difficult; Safety risk (H2 gas).
Mild/Green Cs

CO

MeCNRefluxHigh (80-90%)Pros: No H2 evolution; easy workup; highly N-selective. Cons: Slower reaction time (4-12h).
PTC KOH (aq)TolueneRefluxMed-High (75-85%)Pros: Scalable; cheap base. Cons: Requires Catalyst (TBAI); slower kinetics for fluoro-indoles.
Superbase KOHDMSORTVery High (>90%)Pros: Extremely fast (<30 min). Cons: DMSO is difficult to remove; high C-alkylation risk if heated.

Standardized Protocols

Method A: The High-Throughput Route (NaH/DMF)

Best for: Small scale, difficult substrates, or when anhydrous conditions are easily maintained.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 6-fluoroindole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Note: Evolution of H2 gas will occur. Stir at 0°C for 30 mins until bubbling ceases. The solution usually turns yellow/orange (indolyl anion).

  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.

    • Why Iodide? EtI is a better electrophile than EtBr, crucial for the less nucleophilic 6-fluoroindole anion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1-3 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.

Method B: The Regioselective Route (Cs2CO3/MeCN)

Best for: Avoiding harsh bases, minimizing C-alkylation, and easier workup.

  • Setup: Standard round-bottom flask (inert atmosphere preferred but not strictly required).

  • Mixing: Combine 6-fluoroindole (1.0 equiv), Cs2CO3 (2.0 equiv), and Acetonitrile (MeCN).

  • Alkylation: Add Ethyl Iodide (1.5 equiv).

  • Reaction: Heat to reflux (approx. 80°C) for 4–12 hours.

    • Mechanism:[1][2][3][4][5] The low solubility of Cs2CO3 provides a "surface active" effect, and the Cs+ ion promotes N-selectivity [4].

  • Workup: Filter off the solid salts. Evaporate the MeCN. The residue is often pure enough for the next step or requires minimal filtration through a silica plug.

Troubleshooting Q&A

Q1: I am seeing significant starting material even after 24 hours. What is wrong?

  • A: The 6-fluoro substitution lowers the nucleophilicity of the indole. If you are using Ethyl Bromide , the reaction may be too sluggish.

    • Fix: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This generates Ethyl Iodide in situ (Finkelstein reaction), which reacts much faster. Alternatively, switch directly to Ethyl Iodide.

Q2: I have a new spot on TLC that is very close to the product, but it's not the N-ethyl product. Is it C-alkylation?

  • A: Likely yes. C3-ethylated 6-fluoroindole is the thermodynamic byproduct.

    • Diagnostic: N-alkyl indoles usually lose the N-H stretch in IR and the broad N-H singlet in 1H NMR (approx 8-10 ppm). If the N-H signal remains but an ethyl group appears, you have C-alkylation.

    • Fix: You are likely heating too high or using a solvent that promotes tight ion-pairing (like THF). Switch to DMF or DMSO and keep the temperature below 40°C.

Q3: My yield is good, but I lose material during the DMF workup (emulsions).

  • A: Indoles are lipophilic, but DMF drags them into the aqueous phase if not washed properly.

    • Fix: Pour the reaction mixture into ice-water (5x reaction volume). The product should precipitate.[6] If it oils out, extract with Diethyl Ether or EtOAc/Hexane (1:1) . Avoid pure EtOAc or DCM as they are more polar and can form stable emulsions with DMF/Water mixtures. Wash the organic layer with LiCl (5% aq) to remove residual DMF.

Reaction Mechanism Diagram

Mechanism Indole 6-Fluoroindole (Substrate) TS_Anion Indolyl Anion (Resonance Hybrid) Indole->TS_Anion Deprotonation (Fast) Base Base (B-) (NaH or Cs2CO3) Base->TS_Anion N_Attack Path A: N-Attack (Kinetic - Favored) TS_Anion->N_Attack Dissociated Ion Pair (Polar Aprotic Solv) C_Attack Path B: C3-Attack (Thermodynamic) TS_Anion->C_Attack Tight Ion Pair (Non-polar/High Temp) EtI Ethyl Iodide (Electrophile) EtI->N_Attack EtI->C_Attack Product N-Ethyl-6-Fluoroindole (Target) N_Attack->Product Byproduct 3-Ethyl-6-Fluoroindole (Impurity) C_Attack->Byproduct

Figure 2: Mechanistic pathway showing the bifurcation between Kinetic (N-alkylation) and Thermodynamic (C-alkylation) control.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Fundamental text on Indole reactivity and ambident nucleophiles).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Kikugawa, Y., & Miyakawa, M. (1991). "N-Alkylation of Indoles with Alkyl Halides in the Presence of Potassium Hydroxide in DMSO". Synthetic Communications, 21(21). Link

  • Fink, D. M. (2004). "A Convenient Method for the N-Alkylation of Indoles using Cesium Carbonate". Synlett, 2004(13), 2394-2396. Link

  • Kumar, A., et al. (2023).[1][7] "Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles". The Journal of Organic Chemistry. Link

Sources

avoiding C3-alkylation side products in indole ethylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Indole N-Ethylation & Eliminating C3-Side Products

Ticket ID: IND-ETH-004 Subject: Troubleshooting C3-alkylation impurities during indole ethylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Achieving exclusive N-ethylation of indole is a classic problem in heterocyclic chemistry due to the ambident nucleophilicity of the indolyl anion. While the nitrogen atom (N1) is the desired site for ethylation in most pharmaceutical applications, the C3 position is inherently more nucleophilic (softer) and orbital-controlled, leading to competitive C-alkylation (skatole derivatives).

This guide provides a definitive troubleshooting workflow to suppress C3-attack and maximize N1-selectivity using charge-control strategies, Hard-Soft Acid-Base (HSAB) principles, and solvent engineering.

Part 1: Diagnostic & Theory (The "Why")

Q: Why does my reaction yield C3-ethylated byproducts even when I use a base?

A: The indole nucleus is an ambident nucleophile. Its reactivity is governed by the interplay between electrostatic control (charge density) and orbital control (HOMO coefficient).

  • The N1 Position (Hard Nucleophile): Reactivity here is charge-controlled. To favor N-ethylation, you must generate a "naked" indolyl anion where the negative charge is localized on the nitrogen. This requires a strong base and a polar aprotic solvent to dissociate the cation-anion pair.[1]

  • The C3 Position (Soft Nucleophile): Reactivity here is orbital-controlled. The C3 position has the highest HOMO coefficient. If the indole is not fully deprotonated, or if the counter-ion (e.g., Mg²⁺, Zn²⁺) coordinates tightly to the nitrogen, the nitrogen is "masked," and the electrophile (ethyl halide) will attack the exposed C3 position.

Key Rule: Neutral indole reacts at C3. Indolyl anion (free ion) reacts at N1.

Part 2: Reaction Optimization Protocols

Q: What is the "Gold Standard" protocol to ensure N-selectivity?

A: The most robust system uses Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) .

Protocol A: The Kinetic Charge-Control System (Standard)

  • Reagents: Indole (1.0 eq), NaH (60% dispersion, 1.2 eq), Ethyl Iodide (EtI, 1.1 eq).

  • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Dissolve indole in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C.

    • Add NaH portion-wise. Critical: Stir for 30–45 minutes at 0°C to RT to ensure complete deprotonation and cessation of H₂ evolution. Incomplete deprotonation leaves neutral indole, which acts as a C3-trap.

    • Cool back to 0°C and add EtI dropwise.

    • Allow to warm to RT.

  • Why it works: DMF is a polar aprotic solvent with a high dielectric constant (

    
    ). It effectively solvates the Na⁺ cation, leaving the indolyl anion "naked" and highly reactive at the nitrogen center.
    

Q: I cannot use NaH due to safety/scale. What is the best alternative?

A: Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF is the superior alternative, often referred to as the "Cesium Effect."

Protocol B: The Mild "Cesium Effect" System

  • Reagents: Indole (1.0 eq), Cs₂CO₃ (2.0 eq), Ethyl Iodide (1.2 eq).

  • Solvent: DMF or MeCN (reflux required for MeCN).

  • Why it works: The large ionic radius of Cesium (1.67 Å) forms a loose ion pair with the indolyl anion compared to smaller cations like Li⁺ or Na⁺. This increased charge separation mimics the "naked anion" effect, promoting N-alkylation without the hazards of hydride reagents [1].

Part 3: Troubleshooting & FAQs

Q: I am still seeing 5–10% C3-ethylation. How do I eliminate it?

A: Use the Solvent Polarity Ladder . If DMF is insufficient, add a co-solvent that disrupts ion pairing even further.

  • Add DMPU (N,N'-Dimethylpropyleneurea): Adding 10–20% DMPU to your reaction mixture acts as a powerful cation scavenger, freeing the N-anion.

  • Switch Electrophile: Ethyl Iodide (EtI) is "softer" and more prone to C3 attack than Ethyl Tosylate (EtOTs). EtOTs is a "harder" electrophile (reacting via the oxygen-based leaving group dipole) and often improves N-selectivity according to HSAB theory.

Q: Does temperature affect the N vs. C ratio?

A: Yes.

  • Low Temperature (0°C): Favors kinetic control. For the indolyl anion, N-alkylation is often faster (lower activation energy due to electrostatic attraction).

  • High Temperature (>80°C): Can sometimes promote thermodynamic equilibration, but more often leads to poly-alkylation or C3-alkylation if the base is weak.

  • Recommendation: Perform the addition at 0°C. Only heat if conversion is stalled.

Q: Can I use Phase Transfer Catalysis (PTC)?

A: Yes, specifically for scale-up.

  • System: 50% aq. NaOH / Toluene / TBAB (Tetrabutylammonium bromide, 5 mol%).

  • Mechanism: The interfacial deprotonation generates the indolyl anion, which is extracted into the organic phase by the quaternary ammonium cation (

    
    ). The bulky 
    
    
    
    prevents tight ion pairing, exposing the Nitrogen for reaction. This is excellent for avoiding C3 products in non-polar media [2].

Part 4: Data & Visualization

Table 1: Base & Solvent Effects on Regioselectivity
SystemBaseSolventMechanismN:C3 RatioRecommendation
Classical NaHDMFNaked Anion (Charge Control)>99:1Primary Choice
Cesium Effect Cs₂CO₃MeCN/DMFLoose Ion Pair~95:5Scale-up / Safety
PTC NaOH (aq)Toluene/TBABInterfacial Anion Exchange>90:10Industrial Scale
Grignard EtMgBrTHFTight Chelation (Orbital Control)<10:90AVOID (Favors C3)
Weak Base K₂CO₃AcetoneIncomplete DeprotonationMixedAVOID
Figure 1: Mechanistic Pathway & Decision Tree

IndoleEthylation Start Start: Indole Ethylation Deprotonation Step 1: Deprotonation Start->Deprotonation Anion Indolyl Anion (Ambident Nucleophile) Deprotonation->Anion PathN Path A: Charge Control (Hard Nucleophile) Anion->PathN High Charge Density @ N PathC Path B: Orbital Control (Soft Nucleophile) Anion->PathC High HOMO Coeff @ C3 ProdN N-Ethyl Indole (Target) PathN->ProdN ProdC 3-Ethyl Indole (Side Product) PathC->ProdC Cond1 Conditions: Polar Aprotic (DMF/DMSO) Strong Base (NaH, Cs2CO3) Loose Ion Pair Cond1->PathN Cond2 Conditions: Non-polar / Protic Weak Base / Lewis Acid Tight Ion Pair (Mg++, Zn++) Cond2->PathC

Caption: Mechanistic divergence in indole alkylation. Path A (Green) is favored by conditions that stabilize the "naked" nitrogen anion.

Figure 2: Troubleshooting Flowchart

Troubleshooting Problem Issue: C3-Ethylation Observed CheckBase Check 1: Is Base Strong Enough? (pKa > 17?) Problem->CheckBase CheckSolvent Check 2: Solvent Polarity? CheckBase->CheckSolvent Yes (using NaH/Cs2CO3) Action1 Switch to NaH or KOtBu CheckBase->Action1 No (using K2CO3/TEA) CheckTemp Check 3: Temperature? CheckSolvent->CheckTemp Polar (DMF/DMSO) Action2 Switch to DMF or add DMPU CheckSolvent->Action2 Non-polar (THF/Toluene) Action3 Lower Temp to 0°C CheckTemp->Action3 High (>RT) Action4 Switch Leaving Group (I -> OTs) CheckTemp->Action4 Low (0°C)

Caption: Step-by-step diagnostic workflow to isolate the root cause of C3-alkylation.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[2] Cesium effect: high chemoselectivity in direct N-alkylation of amines. Journal of Organic Chemistry. Retrieved from [Link]

  • Maji, M., et al. (2022).[3][4] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald, S. L., et al. (2020). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Retrieved from [Link]

Sources

removing unreacted ethyl iodide from 1-Ethyl-6-fluoro-1H-indole mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Ethyl Iodide (EtI) & Iodine Byproducts Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

In the N-alkylation of 6-fluoroindole using ethyl iodide (EtI), researchers frequently encounter two distinct purity challenges:

  • Persistent Alkyl Halide: Ethyl iodide is a known genotoxic impurity (GTI). While volatile (

    
     72°C), trace amounts often persist due to solubility in the lipophilic indole product, requiring removal to <10 ppm levels for pharmaceutical compliance.
    
  • Oxidative Discoloration: The degradation of iodide (

    
    ) to iodine (
    
    
    
    ) turns the product purple or dark brown, complicating analysis and crystallization.

This guide provides a modular purification strategy ranging from physical azeotropes to chemoselective scavenging.

Visual Workflow: Purification Logic

The following decision tree outlines the optimal workflow based on your current impurity profile.

PurificationLogic Start Crude Reaction Mixture (Contains Product, EtI, Salts) CheckEtI Quantify EtI (GC-FID or NMR) Start->CheckEtI HighEtI EtI > 1.0% (Gross Excess) CheckEtI->HighEtI LowEtI EtI < 1.0% (Trace/GTI) CheckEtI->LowEtI PhysRem Module 1: Azeotropic Distillation (Rotovap + EtOH) HighEtI->PhysRem ChemScav Module 2: Chemical Scavenging (Morpholine/Pyrrolidine) LowEtI->ChemScav Pharma Compliance ColorCheck Is Organic Layer Purple/Brown? LowEtI->ColorCheck Non-GMP PhysRem->LowEtI ChemScav->ColorCheck ThioWash Module 3: Thiosulfate Wash (Removes I2) ColorCheck->ThioWash Yes FinalWorkup Phase Separation & Concentration ColorCheck->FinalWorkup No ThioWash->FinalWorkup Product Pure 1-Ethyl-6-fluoroindole (<10ppm EtI, Colorless) FinalWorkup->Product

Figure 1: Decision tree for selecting the appropriate purification module based on residual Ethyl Iodide levels and visual appearance.

Module 1: Physical Removal (Azeotropic Distillation)

Use Case: When residual EtI is high (>1%) and you need to reduce bulk volume before workup. Mechanism: Ethyl iodide forms azeotropes with common solvents, allowing it to be "carried" out of the mixture at temperatures lower than its boiling point.

SolventEtI Azeotrope BPEfficiencyNotes
Ethanol ~63°CHighBest for initial solvent swap.
Heptane ~68°CMediumGood if product is an oil; may cause product oiling.
DCM N/ALowEtI boils higher than DCM; concentration concentrates EtI.

Protocol:

  • Concentrate the reaction mixture to near dryness.

  • Re-dissolve the residue in Ethanol (3-5 volumes).

  • Concentrate again under reduced pressure (Rotovap) at 40-50°C.

  • Repeat 2x. This "strip and replace" method is far more effective than a single long evaporation.

Module 2: Chemical Scavenging (The "Compliance" Fix)

Use Case: Removing trace EtI (ppm levels) to meet Genotoxic Impurity (GTI) guidelines. Mechanism: A sacrificial secondary amine (Morpholine) reacts rapidly with the electrophilic EtI to form a water-soluble quaternary ammonium salt. The lipophilic indole remains in the organic phase.

Reaction:



Protocol:

  • Dissolve the crude mixture in a non-miscible solvent (e.g., Ethyl Acetate or Toluene).

  • Add Morpholine (0.2 – 0.5 equivalents relative to the estimated remaining EtI).

    • Note: If EtI content is unknown, use 5 mol% relative to the Indole.

  • Heat the mixture to 40–50°C for 1–2 hours .

    • Why? Alkylation of amines is faster than hydrolysis. Heating ensures complete consumption of the alkyl halide.

  • Cool to room temperature.

  • Wash 1: 1M HCl or 10% Citric Acid.

    • Function: Protonates excess Morpholine, pulling it into the aqueous layer.

  • Wash 2: Water or Brine.

    • Function: Removes the N-ethylmorpholinium iodide salt.

Module 3: Color Removal (Iodine Scavenging)

Use Case: The product layer is purple, brown, or dark red. Mechanism: Iodide ions (


) oxidize to Iodine (

) upon exposure to air/light. Sodium Thiosulfate reduces

back to water-soluble iodide (

).

Protocol:

  • Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    )  solution.
    
  • Add to the organic phase (Ethyl Acetate/DCM) in a separatory funnel.

  • Shake vigorously for 1-2 minutes.

    • Observation: The organic layer should instantly shift from purple/brown to pale yellow or colorless.

  • Separate phases and wash the organic layer once with brine.

Troubleshooting & FAQs

Q1: My product is an oil, but I expected a solid. Is it impure?

Answer: Not necessarily. While 6-fluoroindole is a solid (


 74-77°C), the N-ethyl derivative  has lower symmetry and intermolecular hydrogen bonding capability, often resulting in a significantly lower melting point (potentially an oil at RT).
  • Action: If it is an oil, rely on Module 2 (Scavenging) + Column Chromatography rather than crystallization. If you must crystallize, try cooling a solution in Hexane/EtOAc to -20°C.

Q2: Can I use Ammonium Hydroxide instead of Morpholine?

Answer: Yes, but with caveats.

  • Pros: Cheap, easy to wash out.

  • Cons: Ammonia is a nucleophile but less reactive than secondary amines like morpholine towards alkyl halides. It requires longer reaction times or higher temperatures. For strict GTI compliance, Morpholine or Pyrrolidine are preferred due to faster kinetics.

Q3: The product turned purple again after drying. Why?

Answer: This indicates residual acid or trapped iodide salts oxidizing over time.

  • Fix: Ensure the final organic layer is dried over Sodium Sulfate (

    
    )  (not Magnesium Sulfate, which can be slightly acidic) and consider adding a trace of stabilizer (e.g., copper turnings) if storing the crude, though thorough removal of EtI via Module 2 usually prevents this.
    

References

  • PubChem. (n.d.). 6-Fluoroindole | C8H6FN.[1] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Teasdale, A., & Elder, D. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]

  • Elder, D. P., et al. (2008).[2] Control and analysis of alkyl and benzyl halides and other related organohalides as potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 5, 2026, from [Link]

Sources

optimizing base selection (NaH vs Cs2CO3) for indole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: IND-ALK-001 Topic: Base Selection Optimization (NaH vs. Cs₂CO₃)

Mission Statement

Welcome to the Indole Functionalization Support Hub. You are likely here because your N-alkylation yield is low, your regioselectivity is poor (C3 vs. N1), or you are scaling up and fear the safety profile of sodium hydride. This guide does not just list recipes; it debugs the molecular interactions driving your reaction.

Module 1: The Decision Matrix

Start here. Do not default to NaH simply because it is "standard."

The choice between Sodium Hydride (NaH) and Cesium Carbonate (Cs₂CO₃) is a trade-off between kinetic power and chemoselectivity . Use the logic flow below to determine the correct reagent for your specific substrate.

BaseSelection Start Start: Analyze Substrate Sensitive Contains Base-Sensitive Groups? (Esters, Nitriles, Halogens) Start->Sensitive Electrophile Electrophile Reactivity? Sensitive->Electrophile No Cs_Route RECOMMENDATION: Cs₂CO₃ (Thermodynamic/Chemo Control) Sensitive->Cs_Route Yes (Risk of hydrolysis/elimination) Scale Reaction Scale? Electrophile->Scale High (Alkyl Iodides, Benzyl Bromides) NaH_Route RECOMMENDATION: NaH (Kinetic Control) Electrophile->NaH_Route Low (Alkyl Chlorides, Steric Bulk) Scale->NaH_Route Small (<1g, Speed Priority) Scale->Cs_Route Large (>10g, Safety Priority)

Figure 1: Decision logic for base selection in indole N-alkylation. Blue indicates the high-reactivity pathway; Green indicates the high-tolerance pathway.

Module 2: Sodium Hydride (NaH) – The Kinetic Hammer

Mechanism: Irreversible deprotonation. NaH acts as a Brønsted base (pKa ~35), instantly obliterating the indole N-H (pKa ~16) to form a sodium indolyl salt.

Standard Operating Procedure (SOP-NaH)
  • Preparation: Calculate 1.2 equiv of NaH (60% dispersion in mineral oil).

  • The Wash (Optional but Recommended): For precise stoichiometry or clean NMRs, wash NaH with dry hexanes (2x) under Argon to remove mineral oil. Warning: Oil-free NaH is pyrophoric.

  • Solvation: Suspend NaH in anhydrous DMF or THF at 0°C.

  • Deprotonation: Add Indole (dissolved in minimal solvent) dropwise.

    • Checkpoint: Evolution of H₂ gas (bubbling) must be observed. Stir for 30 min at 0°C → RT until bubbling ceases. The solution often turns yellow/orange (formation of the delocalized anion).

  • Alkylation: Cool back to 0°C. Add electrophile. Warm to RT.

Troubleshooting NaH
SymptomRoot CauseFix
Low Yield (<30%) Moisture Contamination. NaH reacts with water faster than indole.Flame-dry glassware. Use fresh anhydrous DMF (water <50 ppm).
Fire/Flash Static Discharge. Dry NaH is extremely static-sensitive.Do not wash off the oil for reactions >1g unless strictly necessary. Use a glass funnel, not plastic.
C3-Alkylation Solvent Effect. In THF, Na⁺ coordinates tightly to N, shielding it.Switch to DMF or DMSO . These polar aprotic solvents solvate the Na⁺ cation, leaving a "naked" indolyl anion that attacks from the Nitrogen.
Incomplete Reaction "Coated" NaH. If using unwashed NaH, the oil can sometimes impede dissolution. Sonication of the NaH/DMF suspension before adding indole can help.
Module 3: Cesium Carbonate (Cs₂CO₃) – The "Cesium Effect"

Mechanism: Reversible deprotonation. The "Cesium Effect" refers to the large ionic radius of Cs⁺ (1.67 Å), which forms a "loose" ion pair with the indolyl anion. This increases the nucleophilicity of the nitrogen and improves the solubility of the carbonate base in organic solvents like DMF or MeCN.

Standard Operating Procedure (SOP-Cs)
  • Stoichiometry: Use 2.0 – 3.0 equiv of Cs₂CO₃. (Carbonate is a weaker base; excess is required to drive the equilibrium).

  • Solvent System: Anhydrous DMF (preferred) or Acetonitrile (MeCN).

  • Additives: Add 0.1 equiv of TBAI (Tetrabutylammonium iodide) if the electrophile is a chloride or purely aliphatic.

  • Execution: Mix Indole, Electrophile, and Base simultaneously.

  • Activation: Heat is usually required. 60°C – 80°C is standard.

Troubleshooting Cs₂CO₃
SymptomRoot CauseFix
Reaction Stalls Surface Area Limitation. Cs₂CO₃ is heterogeneous.Use finely ground Cs₂CO₃. Add TBAI to act as a phase-transfer catalyst.
Long Reaction Time Weak Basicity. The equilibrium concentration of the indolyl anion is low.Increase temperature to 90°C. Switch solvent to DMF to improve Cs₂CO₃ solubility.
Ester Hydrolysis Wet Solvent + Heat. Carbonate + Water = Hydroxide.Ensure solvent is anhydrous.[1] Add 3Å molecular sieves to the reaction flask.
Module 4: Advanced Troubleshooting (Regioselectivity)

Issue: "I am getting C3-alkylation instead of N-alkylation."

This is the most common failure mode. The indole anion is an ambident nucleophile . The N-position is the hard nucleophile; the C3-position is the soft nucleophile.

The Fix:

  • Solvent Polarity: High dielectric constant solvents (DMF, DMSO) favor N-alkylation by dissociating the ion pair. Low polarity solvents (THF, Toluene) favor C-alkylation.

  • Hard-Soft Acid Base (HSAB):

    • N-Attack (Hard): Favored by "naked" anions (NaH/DMF) and hard electrophiles (Tosylates, Alkyl Iodides).

    • C-Attack (Soft): Favored by tight ion pairs (Mg/Zn salts) and soft electrophiles (Michael acceptors).

Regioselectivity Indole Indole Precursor Base Base/Solvent Choice Indole->Base Path_N Path A: N-Alkylation (Kinetic/Ionic) Base->Path_N NaH/DMF (Dissociated Ion Pair) Path_C Path B: C3-Alkylation (Thermodynamic/Orbital) Base->Path_C Weak Base/Non-Polar (Tight Ion Pair) Product_N Product_N Path_N->Product_N Target Product Product_C Product_C Path_C->Product_C Impurity

Figure 2: Mechanistic divergence in indole alkylation. To maximize N-alkylation (Path A), maximize charge dissociation via polar solvents (DMF) and strong bases (NaH).[2]

FAQ: Frequently Asked Questions

Q: Can I use K₂CO₃ instead of Cs₂CO₃ to save money? A: In DMF, often yes. However, in Acetonitrile (MeCN), K₂CO₃ is significantly less soluble. The reaction will be 5–10x slower. If your substrate is valuable, the "Cesium Effect" (solubility + reactivity) is worth the cost.

Q: My product is stuck in the DMF during workup. How do I get it out? A: DMF is miscible with water but has a high boiling point.

  • Protocol: Dilute the reaction mixture with 10x volume of water (or 5% LiCl solution). Extract with EtOAc.[3] Wash the organic layer 3x with water/LiCl to pull the DMF out of the organic phase.

Q: Is TBAI strictly necessary with Cesium Carbonate? A: If using Alkyl Iodides , no. If using Alkyl Bromides or Chlorides , yes. TBAI converts the alkyl chloride to a transient alkyl iodide in situ (Finkelstein reaction), which is a better electrophile.

References
  • Regioselectivity Mechanisms: Direct Catalytic Asymmetric and Regiodivergent N1‐ and C3‐Allenylic Alkylation of Indoles.[4][5] ResearchGate.[6]

  • The Cesium Effect: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[6][7][8] J. Org. Chem.

  • Comparison of Bases: Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.[9] ResearchGate.[6]

  • pKa Data: Evans pKa Table (DMSO vs Water).

Sources

troubleshooting low conversion in 1-Ethyl-6-fluoro-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing 1-Ethyl-6-fluoro-1H-indole , focusing on troubleshooting "low conversion" during the N-alkylation step.

The presence of the fluorine atom at the C6 position creates a unique electronic environment: it increases the acidity of the N-H bond (making deprotonation easier) but simultaneously decreases the nucleophilicity of the resulting indolyl anion (making the actual alkylation slower). This paradox is the root cause of most conversion failures.

Diagnostic Workflow: Root Cause Analysis

Before altering your protocol, use this decision tree to diagnose the specific failure mode.

LowConversionDiagnosis Start PROBLEM: Low Conversion (<50%) CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckEtI Is Ethyl Iodide/Bromide colorless or dark? CheckReagents->CheckEtI CheckSolvent Solvent Water Content CheckReagents->CheckSolvent DarkEtI Dark/Brown: Reagent degraded (I2 forms). Action: Distill or Replace. CheckEtI->DarkEtI Dark WetSolvent Wet (DMF/DMSO): Quenches NaH/Base. Action: Use Anhydrous/Mol Sieves. CheckSolvent->WetSolvent >0.1% H2O BaseChoice Base Strength vs. pKa CheckConditions->BaseChoice TempProfile Temperature Profile CheckConditions->TempProfile WeakBase Using K2CO3/Acetone? Too slow for deactivated indole. Action: Switch to NaH/DMF or KOH/DMSO. BaseChoice->WeakBase Weak Base LowTemp Room Temp only? 6-F-Indole is a poor nucleophile. Action: Heat to 60-80°C. TempProfile->LowTemp <40°C

Caption: Diagnostic logic flow for identifying the cause of incomplete N-ethylation in electron-deficient indoles.

Technical Support & Troubleshooting (Q&A)

Q1: I am using K₂CO₃ in Acetone, but the reaction stalls at 40% conversion. Why?

The "Fluorine Effect": The 6-fluoro substituent is electron-withdrawing.[1] While this lowers the pKa of the N-H (making it ~16.0 vs 16.9 for indole), it significantly pulls electron density away from the nitrogen in the resulting anion.

  • The Consequence: The indolyl anion is a "harder," less reactive nucleophile. Potassium carbonate in acetone is often too weak or too slow to drive this specific reaction to completion because the lattice energy of K₂CO₃ is high and the anion is poorly solvated.

  • Solution: Switch to a system that creates a "naked" anion.

    • Option A (Recommended): Use NaH (60% dispersion) in DMF . The hydride irreversibly deprotonates the indole, and DMF solvates the sodium cation, leaving the indolyl anion free to react.

    • Option B (Alternative): Use KOH in DMSO .[2] DMSO is excellent at solvating cations, increasing the basicity of hydroxide and the nucleophilicity of the indole.

Q2: My Ethyl Iodide (EtI) is dark brown. Does this matter?

Yes, critically. Ethyl iodide degrades over time to release elemental iodine (


) and ethane.
  • Mechanism of Failure: Free iodine is an oxidant and can react with the indolyl anion or the base, consuming stoichiometry without producing the desired product. It acts as a radical scavenger, potentially inhibiting the reaction if a radical mechanism is partially involved (less likely here, but relevant for purity).

  • Fix: Wash the EtI with dilute aqueous sodium thiosulfate (

    
    ) until colorless, dry over 
    
    
    
    , and distill. Store over copper wire to stabilize.
Q3: I see a new spot on TLC that isn't starting material or Product. What is it?

It is likely C3-alkylated product (3-ethyl-6-fluoroindole) or a dialkylated species.[1]

  • Cause: While N-alkylation is favored in polar aprotic solvents (DMF/DMSO) due to the hard-soft acid-base (HSAB) principle, high temperatures or extremely "naked" anions can sometimes promote C-alkylation at the electron-rich C3 position.[1]

  • Prevention: Keep the reaction temperature moderate (0°C for addition, then warm to RT). Do not overheat (>100°C) unless necessary. Ensure the base is added before the alkyl halide to ensure complete deprotonation first.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Yield, High Reliability)

Best for: Small to medium scale, high-value intermediates.

Reagents:

  • 6-Fluoroindole (1.0 equiv)[1]

  • Sodium Hydride (60% in oil) (1.2 equiv)[1]

  • Ethyl Iodide (1.2 - 1.5 equiv)[1]

  • DMF (Anhydrous) [Concentration: 0.2 M][1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 6-Fluoroindole in anhydrous DMF. Cool to 0°C (ice bath).

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: H₂ gas evolution.

  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn yellow/brown, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). 6-F-Indole usually fluoresces strongly; the N-ethyl product will have a higher Rf.[1]

  • Quench: Pour mixture into ice-cold water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .[3]
    
Protocol B: The "Robust" Method (Moisture Tolerant)

Best for: Large scale or when anhydrous conditions are difficult.

Reagents:

  • 6-Fluoroindole (1.0 equiv)[1]

  • KOH (Powdered) (3.0 equiv)[1]

  • Ethyl Bromide (1.5 equiv)[1]

  • DMSO (Reagent grade)[1]

Step-by-Step:

  • Dissolve 6-Fluoroindole in DMSO.[1]

  • Add powdered KOH. Stir vigorously for 10 minutes (mixture will be heterogeneous).

  • Add Ethyl Bromide (EtBr is cheaper/more stable than EtI, though slower).

  • Stir at RT for 1 hour , then heat to 50°C if conversion is slow.

  • Note: DMSO accelerates SN2 reactions significantly. Conversion is often complete within 2 hours.

Data Summary: Solvent & Base Effects[3][4][5][6][7]

The following table summarizes the expected relative reaction rates (k_rel) and conversion efficiency for 6-fluoroindole alkylation based on solvent dielectric constants (


) and cation solvation ability.
SolventBaseMechanism TypeEst.[1][3][4] Conversion (6h)Risk Factor
DMF NaHIrreversible Deprotonation>95% Water sensitivity (High)
DMSO KOHEquilibrium/Phase Transfer>90% Difficult workup (High BP)
Acetone K₂CO₃Weak Base Equilibrium<40%Very slow for 6-F-Indole
Toluene KOH + TBABPhase Transfer Catalysis70-80%Requires vigorous stirring

References

  • Synthesis of N-Alkylated Indoles (General Protocol)

    • Source: BenchChem Protocols.[3] "Protocol for N-Alkylation of 7-Fluoro-1H-indole" (Adapted for 6-F isomer).[1]

  • Base Effects on Indole Alkylation

    • Source:Journal of Organic Chemistry, "Selective Iron Catalyzed Synthesis of N-Alkyl
    • URL:[Link]

  • Patent Reference for Fluoroindole Processing

    • Source: EP1829872B1 "Processes for production of indole compounds" (Describes 6-fluoro-2-methylindole alkylation).[1]

    • URL
  • Mechanistic Insight (Acidity vs Nucleophilicity)

    • Source:RSC Advances, "One-pot, three-component Fischer indolisation–N-alkylation".[1]

    • URL:[Link]

Sources

separating 1-Ethyl-6-fluoro-1H-indole from 6-fluoroindole starting material

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Research & Development Team Subject: Troubleshooting Guide: Separation of 1-Ethyl-6-fluoro-1H-indole from 6-Fluoroindole

Overview

This guide addresses the purification of This compound (Product) from its starting material, 6-Fluoroindole (SM) . This is a common challenge in N-alkylation reactions where incomplete conversion leaves residual starting material that must be removed to meet pharmaceutical purity standards (>98%).

Because both compounds share the indole core, their chemical behavior is similar, but their polarity differs significantly due to the substitution at the N-1 position. This difference is the key to your separation strategy.

Part 1: Diagnostic & Reaction Optimization

Q: How do I know if my reaction is complete before I start the workup? A: You must rely on Thin Layer Chromatography (TLC). Do not proceed to workup until the starting material is minimized (<5%).

TLC Protocol:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 9:1 Hexanes:Ethyl Acetate.

  • Visualization: UV Light (254 nm).

Expected Result:

  • 1-Ethyl-6-fluoroindole (Product): Higher Rf (approx.[1] 0.6 - 0.7).[2] The ethyl group removes the hydrogen bond donor capability, making the molecule significantly less polar.

  • 6-Fluoroindole (SM): Lower Rf (approx. 0.3 - 0.4). The free N-H bond interacts strongly with the silica stationary phase.

Q: My TLC shows a significant spot for the starting material. Should I add more ethyl iodide? A: Yes, but check your base first. Indoles are weak acids (


). If you used a weak base (e.g., 

) or if your solvent (DMF/DMSO) was wet, the deprotonation might be incomplete.
  • Recommendation: Cool the reaction to 0°C, add 0.2 equivalents of Sodium Hydride (60% dispersion in oil), stir for 15 minutes, then add 0.2 equivalents of Ethyl Iodide. Warm to room temperature and re-check TLC in 1 hour.

Part 2: Workup & Extraction

Q: Can I wash away the unreacted 6-fluoroindole using an acid or base extraction? A: No. This is a common misconception.

  • Acid Wash: Indoles are very poor bases. They will not protonate and extract into aqueous HCl unless the acid is extremely concentrated (which will polymerize the indole).

  • Base Wash: The N-H proton is too weakly acidic (

    
    ) to be deprotonated by aqueous NaOH (
    
    
    
    of water
    
    
    ) or
    
    
    . It will remain in the organic layer with your product.

Correct Workup Procedure:

  • Quench: Pour reaction mixture into ice-cold saturated

    
     or water.
    
  • Extract: Use Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Wash: Wash the organic layer with water (

    
    ) to remove DMF/DMSO.
    
  • Dry: Dry over

    
     and concentrate.
    
Part 3: Purification (Chromatography)

Q: The spots are close together on TLC. How do I separate them on a column? A: Flash column chromatography is the most reliable method. Because the polarity difference is distinct (N-Alkyl vs. N-H), separation is straightforward if you choose the right gradient.

Flash Chromatography Protocol:

ParameterSpecification
Stationary Phase Silica Gel (40-63 µm)
Column Loading 1:20 to 1:50 (Sample:Silica ratio)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% to 10% B over 10 CV (Column Volumes)

Elution Order:

  • 1-Ethyl-6-fluoroindole: Elutes FIRST (Non-polar).

  • 6-Fluoroindole: Elutes SECOND (Polar).

Q: I isolated the product, but it's an oil. I thought indoles were solids? A: While 6-fluoroindole is a solid (mp 72-76°C), N-alkylation disrupts the crystal lattice and removes hydrogen bonding capability. Many N-ethyl indoles are oils or low-melting solids at room temperature. If high purity is confirmed by NMR, the oil state is normal.

Part 4: Visualizing the Logic

The following diagrams illustrate the decision-making process and the separation logic.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture TLC Check TLC (9:1 Hex/EtOAc) Start->TLC Decision Is SM present? TLC->Decision Reopt Add NaH + Et-I (Drive to completion) Decision->Reopt Yes (>5%) Workup Aqueous Workup (Remove DMF/Salts) Decision->Workup No (<5%) Reopt->TLC Column Flash Chromatography (Silica Gel) Workup->Column Product Pure 1-Ethyl-6-fluoroindole (Elutes First) Column->Product Waste 6-Fluoroindole (Elutes Second) Column->Waste

Caption: Workflow for ensuring complete reaction and subsequent purification.

Figure 2: Chromatography Separation Principle

Chromatography Silica Silica Stationary Phase (Polar -OH groups) SM 6-Fluoroindole (SM) Polar N-H Donor Strong Interaction Retained Silica->SM Hydrogen Bonding Prod 1-Ethyl-6-fluoroindole (Product) Non-polar N-Et Weak Interaction Elutes Fast Silica->Prod Van der Waals only

Caption: Mechanistic basis for separation: The product lacks the N-H donor, reducing retention on silica.

Part 5: Advanced Troubleshooting (FAQs)

Q: Can I use crystallization instead of a column? A: It is risky. Since the product is likely an oil or low-melting solid, and the starting material is a solid (mp 72-76°C), you might accidentally crystallize the starting material out of the mixture if you are not careful. Column chromatography is safer for this specific pair.

Q: What if I used a different base like KOH/DMSO? A: The separation logic remains the same. However, DMSO is harder to remove than DMF. Ensure you wash your organic layer with water at least 3-4 times during workup to prevent DMSO from interfering with your silica column (DMSO is very polar and will ruin the separation).

References
  • PubChem. (n.d.). 6-Fluoroindole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (General reference for N-alkylation mechanisms).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa values of Indoles).

Sources

Technical Support Center: Stability of 1-Ethyl-6-fluoro-1H-indole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Core Directive)

Status: High Risk in Strong Acidic Media (pH < 3)

1-Ethyl-6-fluoro-1H-indole is kinetically unstable in strong acidic environments. While the fluorine atom at the C6 position exerts a stabilizing inductive effect relative to non-halogenated indoles, the N-ethyl group activates the indole ring via electron donation (hyperconjugation and inductive effects). This increases the nucleophilicity of the C3 carbon, making it highly susceptible to acid-catalyzed protonation.

Immediate Action Required:

  • Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) or strong organic acids (TFA, TsOH) without radical scavenging or low-temperature controls.

  • Monitor for color changes (pink/purple/brown), which indicate the formation of dimeric or polymeric species (indolyl-indolines).

  • Quench acidic reactions immediately at low temperatures (< 0°C) to prevent oligomerization.

Part 2: Scientific Integrity & Logic (Mechanism)

The "Why": Mechanism of Acid-Catalyzed Degradation

To troubleshoot effectively, one must understand the degradation pathway. Indoles are electron-rich heterocycles.[1] In the presence of acid (


), the C3 position—the most nucleophilic site—is protonated. This disrupts aromaticity in the pyrrole ring and generates a highly reactive electrophilic species (indoleninium cation).

Key Factor: The N-ethyl group prevents deprotonation at the nitrogen (which would restore neutrality in some pathways) and pushes electron density into the ring, accelerating the initial attack by


.
Mechanistic Pathway Diagram

IndoleDegradation Indole 1-Ethyl-6-fluoroindole (Neutral) Cation Indoleninium Cation (Electrophile) Indole->Cation C3 Protonation (Fast) Dimer Dimer (Indolyl-indoline) Indole->Dimer + Neutral Indole Proton Acid (H+) Proton->Cation Cation->Dimer Nucleophilic Attack by Neutral Indole Polymer Polymer/Oligomer (Colored Species) Dimer->Polymer Oxidation/Further Reaction

Figure 1: Acid-catalyzed dimerization pathway. The protonated species (Indoleninium) acts as an electrophile, attacking a neutral indole molecule to form dimers and eventually colored polymers.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific user scenarios based on field inquiries.

Q1: "My reaction mixture turned from pale yellow to deep purple after adding TFA. Is my product gone?"

Diagnosis: Likely yes (partial or total decomposition). Technical Insight: The color change to purple/brown is a hallmark of indolic oligomerization . The "indole dye" salts formed are highly conjugated. Corrective Action:

  • Immediate Neutralization: Pour the reaction mixture into a saturated

    
     solution at 0°C. Do not add base directly to the acid; add the reaction to the base to minimize local heating.
    
  • Check Purity: Run TLC or LC-MS. If the molecular weight of the dimer (

    
    ) is observed, purification is required.
    
  • Future Prevention: Use a weaker acid (e.g., acetic acid) or lower the temperature to -78°C during acid addition.

Q2: "Can I use an acidic workup (1M HCl) to remove basic impurities?"

Diagnosis: Risky. Technical Insight: While 6-fluoroindole is more stable than electron-rich methoxyindoles, the N-ethyl group sensitizes it. 1M HCl (pH ~0) is strong enough to initiate polymerization at room temperature. Protocol Adjustment:

  • Alternative: Use a buffered wash (Phosphate buffer, pH 5-6) or a very dilute acid (0.1M HCl) at ice-bath temperatures (0-4°C) with rapid phase separation.

  • Rule of Thumb: Contact time with strong acid should be < 5 minutes.

Q3: "I need to perform a Vilsmeier-Haack formylation. This generates acidic intermediates.[2] Will it survive?"

Diagnosis: Yes, but requires control. Technical Insight: The Vilsmeier reagent (


/DMF) forms an iminium ion (electrophile). While the medium is acidic, the reaction is driven by the attack of the indole on the electrophile, which is faster than self-polymerization if the electrophile is in excess.
Protocol: 
  • Pre-cool reagents to 0°C.

  • Ensure anhydrous conditions (water +

    
     = 
    
    
    
    +
    
    
    , which triggers polymerization).
  • Quench into basic buffer, not water.

Part 4: Experimental Protocols & Data

Stability Assessment Protocol (Self-Validating)

Use this protocol to determine the "Safe Operating Window" for your specific batch and acid.

Materials:

  • This compound (10 mg)

  • Solvent: Acetonitrile (HPLC grade)

  • Acid of choice (e.g., TFA, HCl, AcOH)

  • HPLC or TLC setup

Workflow:

  • Baseline: Dissolve 10 mg indole in 1 mL Acetonitrile. Inject/Spot (Time 0).

  • Challenge: Add 1 equivalent of acid.

  • Monitoring:

    • TLC: Check every 15 mins. Look for a baseline spot (salt) or new spots with lower

      
       (dimers).
      
    • HPLC: Monitor disappearance of the parent peak (approx. 254 nm).

  • Validation: If degradation > 5% in 1 hour, the condition is Unsafe .

Comparative Stability Data (Predicted)
ConditionpH EstimatePredicted Stability (1h, 25°C)Observation
1M HCl ~0Unstable (< 50% recovery)Rapid darkening; precipitate formation.
TFA (Neat) < 0Highly Unstable Immediate polymerization.
Acetic Acid (Glacial) ~2.5Moderately Stable Slow degradation over 24h.
Phosphate Buffer 7.0Stable No change.
1M NaOH 14Stable Indole ring is robust to base (N-ethyl prevents deprotonation).

Part 5: References

  • Agostini, F., et al. (2021). Escherichia coli adapts metabolically to 6- and 7-fluoroindole. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution of Indoles. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 6-Fluoroindole.[3][4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 1-Ethyl-6-fluoro-1H-indole by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying common impurities in 1-Ethyl-6-fluoro-1H-indole using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity profiling for this specific compound. The guide is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of this compound.

Q1: What are the most probable impurities I should expect to see in my sample?

A1: The impurities in a sample of this compound are typically derived from three main sources: the synthetic route, subsequent degradation, and storage. Without knowing the exact synthesis method, we can predict likely candidates based on common indole syntheses like the Leimgruber-Batcho or Fischer methods.[1]

  • Synthesis-Related Impurities: These are by-products or unreacted starting materials from the manufacturing process.

    • Unreacted Precursors: Look for the starting materials, such as 6-fluoro-1H-indole or an ethylating agent (e.g., ethyl iodide, diethyl sulfate).

    • Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomers, such as C3-ethylated indoles. The nitrogen atom of indoles has poor nucleophilicity, which can sometimes lead to competing alkylation at the C3 position.[2]

    • De-fluorinated Species: Depending on the reaction conditions, particularly in the presence of certain catalysts or reducing agents, loss of the fluorine atom can occur.[3]

    • Over-Alkylated Products: Formation of a quaternary ammonium salt or di-ethylated species.

  • Degradation Products: Indoles can be sensitive to light, air (oxidation), and extreme pH.

    • Oxidized Impurities: The electron-rich indole ring is susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species (e.g., oxindoles).[4] The mass will increase by +16 Da (for mono-oxidation).

    • Dimers/Polymers: Under acidic conditions or upon exposure to light, indole moieties can dimerize or polymerize. These would appear as high-molecular-weight signals.

The following table summarizes these potential impurities.

Impurity TypePotential Structure/DescriptionExact Mass (Da)Mass Shift from Parent (Δm/z)Rationale
Parent Compound This compound 163.0848 - C₁₀H₁₀FN
Unreacted Precursor6-fluoro-1H-indole135.0535-28.0313Incomplete N-ethylation.
Positional Isomer3-Ethyl-6-fluoro-1H-indole163.08480Competing C3-alkylation.[2]
De-fluorinated Impurity1-Ethyl-1H-indole145.0891-17.9957Loss of fluorine during synthesis.[3]
Oxidized ImpurityThis compound N-oxide179.0798+15.9949Oxidation of the indole nitrogen.
Hydroxylated Impurity1-Ethyl-6-fluoro-oxindole179.0798+15.9949Oxidation of the indole ring.[4]
Q2: I see multiple peaks in my mass spectrum besides the [M+H]⁺ ion for my main peak. What are they?

A2: In Electrospray Ionization (ESI), it is very common for a single compound to produce multiple ions. These are typically adducts, where the parent molecule associates with other ions present in the mobile phase or sample matrix.[5][6] Do not mistake these for impurities.

  • Common Adducts in Positive Mode ESI:

    • [M+H]⁺: The protonated molecule. This is usually the most desirable and often the most abundant ion.

    • [M+Na]⁺: Sodium adduct. Very common, appears at M+23 Da. Sourced from glassware, solvents, or reagents.[7]

    • [M+K]⁺: Potassium adduct. Appears at M+39 Da. Also common and sourced from glassware.[7]

    • [M+NH₄]⁺: Ammonium adduct. Appears at M+18 Da. Common if ammonium formate or ammonium acetate is used as a mobile phase modifier.[5]

    • [2M+H]⁺: Protonated dimer. Appears at (2 * M)+1 Da. More common at high sample concentrations.

To confirm an adduct, check the mass difference between the ions. The mass differences should correspond precisely to the mass of the adducting ion (e.g., Δm/z = 22.9898 for Na⁺, not just 23).[5]

Q3: My peak shape for the main compound is poor (tailing or fronting). What is the cause?

A3: Poor peak shape is a common issue in liquid chromatography and can indicate several problems.[8]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like indoles interacting with acidic residual silanol groups on the silica packing.[9]

    • Solution 1: Adjust Mobile Phase pH. Add a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.

    • Solution 2: Use a Different Column. Employ a column with high-purity silica and robust end-capping, or consider a different stationary phase chemistry (e.g., Phenyl-Hexyl) that may offer different selectivity.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce Sample Concentration. Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you have confirmed overloading.[8]

  • Split Peaks or Broad Peaks: This can be caused by a mismatch between the sample solvent and the initial mobile phase.

    • Solution: Match Sample Solvent. Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase conditions. Injecting a sample in a strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause severe peak distortion.[10]

Section 2: Troubleshooting Guide for Impurity Identification

This section provides a systematic workflow for identifying an unknown peak in your chromatogram.

Issue: An unexpected peak is observed in the LC-MS chromatogram.

Follow this workflow to characterize the unknown component.

Impurity_Identification_Workflow start Unexpected Peak Detected check_mass Step 1: Determine Accurate Mass & Isotope Pattern start->check_mass propose_formula Step 2: Propose Elemental Formula(e) check_mass->propose_formula check_rt Step 3: Correlate with Known Synthesis/Degradation Pathways propose_formula->check_rt perform_msms Step 4: Acquire MS/MS Fragmentation Data check_rt->perform_msms If structure is still ambiguous interpret_frags Step 5: Interpret Fragment Ions perform_msms->interpret_frags propose_structure Step 6: Propose Putative Structure(s) interpret_frags->propose_structure confirm_standard Step 7: Confirm with Reference Standard (if available) propose_structure->confirm_standard end Impurity Identified confirm_standard->end

Sources

overcoming steric hindrance in 1-ethyl-6-fluoroindole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical support resource for researchers working with 1-ethyl-6-fluoroindole . It moves beyond basic synthesis into high-precision functionalization strategies, specifically addressing steric and electronic conflicts introduced by the N-ethyl and C6-fluoro substituents.

System Overview & Chemical Logic

The 1-ethyl-6-fluoroindole scaffold presents a unique "conflict zone" for functionalization. Unlike simple indole, the interplay between the N-ethyl steric block and the C6-fluoro electronic director creates a complex regioselectivity landscape.

The Three Critical Zones
  • The Steric Fortress (C7): Sandwiched between the bulky N-ethyl group and the C6-fluorine. Direct access here is the most challenging aspect of this substrate.

  • The Electronic Trap (C5 vs. C7): The C6-fluorine atom directs ortho-metalation (DoM) to both C5 and C7. However, C7 is sterically occluded by the N-ethyl group, making C5 the kinetically favored site for many reactions.

  • The Nucleophilic Gate (C2): While typically the most acidic site (pKa ~38), the N-ethyl group exerts a "peri-effect," complicating reactions with bulky electrophiles.

Decision Matrix: Selecting the Right Protocol

Before starting, identify your target position and the steric demand of your reagent. Use the decision tree below to select the optimal workflow.

IndoleLogic Start Target Position? C2 C2 Position Start->C2 C7 C7 Position Start->C7 C3 C3 Position Start->C3 Bulky Bulky Electrophile? (e.g., t-Butyl, Biaryl) C2->Bulky DirectC7 Direct C7 Access? C7->DirectC7 EAS Standard EAS C3->EAS DirectLi Method A: Direct Lithiation (n-BuLi) Bulky->DirectLi No TransMet Method B: Lithiation + Zn Transmetalation Bulky->TransMet Yes BlockWalk Method C: C2-Block & Walk Strategy DirectC7->BlockWalk If C5 is acceptable byproduct Indoline Method D: Indoline Detour (Redox Strategy) DirectC7->Indoline High Purity Required

Figure 1: Strategic decision tree for 1-ethyl-6-fluoroindole functionalization.

Detailed Protocols & Troubleshooting

Module A: Overcoming C7 Steric Hindrance (The "Indoline Detour")

The Problem: The N-ethyl group creates a "steric wall" protecting C7. Direct lithiation often fails or yields C5 products due to the directing effect of the C6-Fluorine. The Solution: Temporarily change the hybridization of the ring system. Reducing the indole to an indoline changes the geometry at Nitrogen from planar (


) to pyramidal (

), alleviating steric strain and allowing C7 functionalization before re-oxidizing.
Protocol: The Indoline Redox Route
  • Reduction: Treat 1-ethyl-6-fluoroindole with

    
     in AcOH to yield the indoline.
    
  • C7 Functionalization: Perform C-H activation (e.g., Ir-catalyzed borylation or lithiation). The N-ethyl group in indoline is more flexible, and the C7 position is more accessible.

  • Oxidation: Re-aromatize using DDQ or

    
     to return to the indole.
    
ParameterStandard Indole Cond.Indoline Detour Cond.[1][2][3][4][5]Why?
C7 Access Blocked (<5% yield)Accessible (>60% yield)

N-Et points away from C7.
Regioselectivity C2 > C3 >> C5 > C7C7 (with appropriate DG)C7-H becomes electronically distinct.

FAQ:

  • Q: Why not just use a stronger base like t-BuLi?

    • A: t-BuLi will kinetically deprotonate C2 (most acidic). If C2 is blocked, it will likely hit C5 (ortho to F) rather than C7, because the N-ethyl group still blocks the approach of the bulky t-BuLi aggregate to C7.

Module B: C2 Functionalization with Bulky Groups

The Problem: While C2 is acidic, the N-ethyl group can clash with incoming bulky electrophiles (e.g., during a Negishi coupling or reaction with a hindered ketone), leading to low conversion.

Protocol: Zinc Transmetalation (Negishi Approach)

Instead of reacting the bulky organolithium directly, transmetalate to Zinc to create a smaller, more "user-friendly" nucleophile.

  • Lithiation: Dissolve substrate in anhydrous THF. Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir 30 min.
    
    • Checkpoint: Solution usually turns yellow/orange.

  • Transmetalation: Add

    
     (1.2 eq, 1M in THF). Warm to 0°C.
    
    • Mechanism:[5][6][7][8][9] Forms the Indolyl-zinc species. The C-Zn bond is longer and more covalent than C-Li, reducing steric sensitivity.

  • Coupling: Add Pd catalyst (e.g.,

    
    ) and the bulky aryl halide. Reflux.
    

Troubleshooting Guide:

  • Issue: Low yield with bulky electrophiles.

    • Fix: Switch from THF to a THF/NMP mixture for the coupling step. The polarity of NMP breaks up Zinc aggregates.

  • Issue: Protonation (starting material recovery).

    • Fix: Ensure your

      
       is anhydrous. Flame-dry the salt under vacuum before dissolving in THF.
      
Module C: Iridium-Catalyzed C-H Borylation (Regiocontrol)

The Problem: Standard conditions (Ir[COD]Cl / dtbpy) typically favor the least sterically hindered position. For 1-ethyl-6-fluoroindole, this is often C3 or C5 . C7 is sterically deactivated.

Optimization for C5 vs. C7:

  • To hit C5 (Major): Use standard ligands (dtbpy). The 6-F directs ortho to C5, and C5 is sterically open.

  • To hit C7 (Minor/Difficult): This is nearly impossible directly with N-ethyl. Refer to the Indoline Detour (Module A).

  • To hit C2: Use a smaller ligand or block C3.

Data Table: Predicted Regioselectivity (Ir-Catalysis)

Ligand System Major Product Minor Product Notes
dtbpy (Standard) C5-Bpin C4-Bpin Sterics favor C5; 6-F directs ortho.
tmp (Bulky) C5-Bpin - C7 is completely inaccessible.

| Small Phosphines | C2-Bpin | C5-Bpin | C2 becomes accessible if ligand is small. |

Frequently Asked Questions (Technical)

Q1: Can I use the "Walk" strategy (Lithiate C2 -> Silyl Block -> Lithiate C7) on this substrate?

A: It is risky. While blocking C2 with a TMS group is standard, the subsequent lithiation (directed by 6-F) will overwhelmingly favor C5 over C7. The N-ethyl group makes the transition state for C7-lithiation significantly higher in energy than C5. Use the Indoline Detour for C7 specificity.

Q2: I see a side product when trying to lithiate C2. What is it?

A: If you are using n-BuLi at temperatures above -78°C, you might be observing benzylic lithiation on the N-ethyl group (removing a proton from the


-carbon of the ethyl group). This leads to alkylated byproducts.
  • Prevention: Keep reaction at -78°C and keep time short (<1 hr).

Q3: How does the 6-Fluoro group affect nucleophilic aromatic substitution (SNAr)?

A: The 6-F group activates the C4 and C7 positions for nucleophilic attack, but the indole ring is electron-rich, making SNAr difficult without strong EWGs (like a nitro group) or transition metal catalysis. Do not rely on standard SNAr conditions.

References

  • C7 Functionalization Challenges

    • Title: "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism."
    • Source:Journal of the American Chemical Society (via NIH).
    • Relevance: Establishes that N-substituents sterically deactivate the adjacent C7 position in Ir-catalyzed boryl
  • Indoline Strategy (Redox Approach)

    • Title: "Catalytic Atroposelective C7 Functionalis
    • Source:Angewandte Chemie (via NIH).
    • Relevance: Validates the strategy of reducing to indoline to access the C7 position, then re-oxidizing.
  • Directed Ortho Metalation (DoM)

    • Title: "Directed Ortho Metalation Str
    • Source:ElectronicsAndBooks (Snieckus Group Review).
    • Relevance: Explains the directing power of Fluorine and the competition between C2 and C-ortho lithi
  • Steric Hindrance in N-Alkyl Indoles

    • Title: "Mechanistic insight into the C7-selective C–H functionaliz
    • Source:Organic Chemistry Frontiers.
    • Relevance: Contrasts N-acyl (directing) vs N-alkyl (hindering) effects on regioselectivity.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical analysis of the 1H NMR spectrum of 1-Ethyl-6-fluoro-1H-indole , designed for researchers in medicinal chemistry and structural biology.

A Comparative Technical Guide for Structural Validation

Content Type: Technical Comparison & Analysis Guide Subject: this compound (CAS: 1060802-32-7) Application: Pharmaceutical Intermediate (Kinase Inhibitors, Metalloenzyme Inhibitors)

Executive Summary

This compound is a critical scaffold in the synthesis of bioactive molecules, particularly in the development of metalloenzyme and kinase inhibitors. Its NMR signature is defined by two distinct features: the N-ethyl aliphatic system and the 6-fluoro-substituted indole core .

This guide compares the spectral characteristics of this compound against its non-alkylated precursor (6-Fluoroindole ) and its non-fluorinated analog (1-Ethylindole ) to isolate specific substituent effects. Correct interpretation relies on resolving the


 spin-spin coupling , which significantly complicates the aromatic region.

Structural Logic & Assignment Strategy

To accurately assign the spectrum, one must decouple the influence of the ethyl group from the fluorine substituent.

The "Diagnostic Triad" of Features
  • N-Alkylation Confirmation: Disappearance of the broad NH singlet (typically

    
     8.0–11.0 ppm) and appearance of the Ethyl pattern (Quartet + Triplet).
    
  • Regiochemistry of Fluorine: The 6-position substitution creates a specific splitting pattern for protons H5 and H7 due to strong ortho

    
     coupling (
    
    
    
    ).
  • Indole Heterocycle: Characteristic H2/H3 doublets with small coupling (

    
     Hz).[1]
    
Visualization: Coupling Pathways

The following diagram illustrates the critical coupling vectors that define the multiplet structures.

G F6 Fluorine (F6) H7 H7 (Ortho to F) F6->H7 3J(HF) ~9-11 Hz (Strong) H5 H5 (Ortho to F) F6->H5 3J(HF) ~9-11 Hz (Strong) H4 H4 (Meta to F) F6->H4 4J(HF) ~4-6 Hz (Weak) H5->H4 3J(HH) ~8.5 Hz (Ortho) H2 H2 (Pyrrole Ring) H3 H3 (Pyrrole Ring) H2->H3 3J(HH) ~3.1 Hz Ethyl N-Ethyl Group (CH2-CH3) Ethyl->H2 NOE Interaction (Spatial)

Caption: Coupling network showing the dominance of


 on the benzenoid ring protons (H5, H7) and the isolation of the pyrrole ring protons (H2, H3).

Comparative Spectral Analysis

The following data compares the target molecule with its closest structural relatives to highlight diagnostic shifts.

A. Aliphatic Region: The N-Ethyl Signature

Comparison: 1-Ethyl-6-fluoroindole vs. 6-Fluoroindole (Precursor)

ProtonMultiplicityShift (

ppm)
Coupling (

Hz)
Interpretation

Quartet (q)4.10 – 4.15

Diagnostic of N-alkylation.[1] Downfield due to Nitrogen electronegativity.[1]

Triplet (t)1.40 – 1.48

Terminal methyl group.[1]
NH Singlet (br)Absent -In the precursor (6-Fluoroindole), this appears at

8.1-8.[1]3. Its absence confirms reaction completion.[1]

Technical Insight: The chemical shift of the


 protons is sensitive to the electronic nature of the indole ring. The electron-withdrawing Fluorine at C6 slightly deshields the 

compared to non-fluorinated 1-ethylindole (

ppm), but this effect is minimal.
B. Aromatic Region: The Fluorine Fingerprint

Comparison: 1-Ethyl-6-fluoroindole vs. 1-Ethylindole (Non-fluorinated)

The presence of Fluorine at C6 fundamentally alters the splitting patterns of the benzene ring protons (H4, H5, H7).

Proton1-Ethylindole Pattern1-Ethyl-6-Fluoro PatternExplanation of Change
H4 Doublet (d)dd (Doublet of Doublets) Split by H5 (

) and F6 (

).
H5 Triplet/Multiplettd (Triplet of Doublets) H5 is now sandwiched between H4 and F6.[1] Large

coupling creates a pseudo-triplet or wide multiplet.[1]
H7 Doublet (d)dd (Doublet of Doublets) H7 couples to F6 (

Hz) and weakly to H5 (

).[1]
H2 Doublet (d)Doublet (d) Minimal change.

.[1]
H3 Doublet (d)Doublet (d) Minimal change.

.
Detailed Chemical Shifts (CDCl

, 400 MHz)

Note: Values are refined estimates based on substituent chemical shift (SCS) additivity rules and analogous experimental data.

  • 
     7.50 (dd, 1H, H4):  Deshielded. 
    
    
    
    Hz (
    
    
    ),
    
    
    Hz (
    
    
    ).
  • 
     7.12 (d, 1H, H2):  Characteristic indole C2-H. 
    
    
    
    Hz.
  • 
     7.02 (dd, 1H, H7):  Shielded relative to H4. The high electron density ortho to F and N makes this the most upfield aromatic signal on the benzene ring. 
    
    
    
    Hz (
    
    
    ),
    
    
    Hz (
    
    
    ).
  • 
     6.88 (td, 1H, H5):  Distinctive "multiplet" look due to overlapping strong couplings. 
    
    
    
    Hz (
    
    
    ),
    
    
    Hz (
    
    
    ).
  • 
     6.48 (d, 1H, H3):  Upfield indole doublet. 
    
    
    
    Hz.[1]

Experimental Protocol & Self-Validation

To ensure data integrity, follow this self-validating workflow.

Step 1: Sample Preparation[2][3]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may cause signal broadening due to viscosity and is unnecessary as there is no exchangeable NH proton.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
Step 2: Acquisition Parameters[1][4]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for ethyl group visibility).

  • Spectral Width (SW): 12-14 ppm (to catch any unreacted aldehyde intermediates if applicable).

Step 3: The "F-Check" Validation (Self-Correcting Step)

If the assignment of H5 and H7 is ambiguous, perform a


-decoupled 

NMR
experiment if the probe allows.
  • Result: Upon decoupling

    
    , the complex dd  and td  patterns of H4, H5, and H7 will collapse into simple doublets (d) or singlets, confirming the location of the fluorine atom.
    
Workflow Diagram

Workflow Start Acquire 1H Spectrum (CDCl3) CheckEthyl Check 1.4 & 4.1 ppm (Ethyl Group Present?) Start->CheckEthyl CheckNH Check ~8.0+ ppm (NH Absent?) CheckEthyl->CheckNH CheckAromatic Analyze 6.4 - 7.6 ppm (Coupling Patterns) CheckNH->CheckAromatic Decision Are H5/H7 patterns complex (dd/td)? CheckAromatic->Decision Pass Structure Confirmed: This compound Decision->Pass Yes (F-coupling observed) Fail Suspect Isomer (e.g., 4-Fluoro or 5-Fluoro) Decision->Fail No (Simple doublets only)

Caption: Operational workflow for confirming structural identity using 1H NMR markers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). 1H NMR Chemical Shifts of Impurities (User Guide).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44544774, this compound. [1]

  • Reich, H. J. (2024). 1H NMR Chemical Shifts and Coupling Constants (University of Wisconsin). Organic Chemistry Data.

  • US Patent 10,085,984. (2018).[1] Metalloenzyme inhibitor compounds.[1] (Contains analogous experimental data for 1-ethyl-6-fluoroindole intermediates).

Sources

Comparative FTIR Guide: N-Ethyl Indole vs. Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Alkylation Verification Challenge

In drug development, the N-ethyl indole moiety serves as a critical pharmacophore scaffold, often synthesized via the alkylation of indole. For the synthetic chemist, the immediate analytical challenge is not just characterization, but verification of reaction completion .

This guide moves beyond generic spectral lists. It focuses on the differential FTIR analysis required to distinguish N-Ethyl Indole from its precursor (Indole ) and its structural isomers (e.g., 3-Ethyl Indole ).

The "Disappearance-Appearance" Principle

The most robust method for verifying N-ethylation is monitoring two simultaneous spectral events:

  • Disappearance of the heteroaromatic N-H stretching band.

  • Appearance of aliphatic C-H stretching and bending modes specific to the ethyl group.

Comparative Spectral Analysis

The following data compares the parent compound (Indole) with the target product (N-Ethyl Indole).

Table 1: Diagnostic FTIR Bands (Wavenumber cm⁻¹)
Vibrational ModeIndole (Precursor) N-Ethyl Indole (Target) Diagnostic Value
N-H Stretch 3400–3420 (s, sharp) ABSENT Primary Confirmation. Complete loss indicates full N-substitution.
C-H Stretch (Aromatic) 3020–3100 (m)3020–3060 (m)Non-diagnostic; present in both.
C-H Stretch (Aliphatic) Absent2970–2870 (m) Secondary Confirmation. Indicates addition of alkyl chain.
Ring Breathing 1456, 15081460–1480 (shifted)Minor shifts due to electron-donating ethyl group.
C-H Bend (Ethyl) Absent1375 (s) & 1450 (m) Specificity. 1375 cm⁻¹ is the methyl "umbrella" mode; 1450 cm⁻¹ is -CH₂- scissoring.
C-N Stretch 1300–1350~1250–1320Shifted intensity/frequency due to N-C(alkyl) bond formation.
Out-of-Plane (oop) Bend 740–750 (s)740–750 (s)Characteristic of ortho-disubstituted benzene ring (indole core).

(s) = strong, (m) = medium, (w) = weak

Detailed Mechanistic Breakdown

The N-H Stripping (3400 cm⁻¹)

In the parent indole, the N-H bond is highly polarizable. In the condensed phase (solid KBr pellet), this band is intense and sharp, typically centered at 3406 cm⁻¹.

  • Observation: Upon successful N-ethylation, this band must vanish completely.

  • Common Pitfall: A residual weak band at 3400 cm⁻¹ suggests incomplete reaction or moisture contamination (O-H stretch). Differentiation: N-H is typically sharper than the broad O-H "hump."[1]

The Ethyl Fingerprint (2800–3000 cm⁻¹ & 1375 cm⁻¹)

The ethyl group introduces sp³ hybridized carbons, creating a "comb" of peaks just below 3000 cm⁻¹.

  • ν(CH₃) asym: ~2970 cm⁻¹

  • ν(CH₂) asym: ~2930 cm⁻¹

  • ν(CH₃) sym: ~2870 cm⁻¹[2]

  • δ(CH₃) Umbrella Mode: The band at 1375 cm⁻¹ is highly characteristic of a terminal methyl group. Its presence, combined with the loss of N-H, confirms the ethyl group is attached.

Isomer Differentiation: N-Ethyl vs. C-Ethyl

A common side reaction in indole chemistry is C-alkylation (e.g., at the C3 position).

  • N-Ethyl Indole: No N-H band.

  • 3-Ethyl Indole: Retains the N-H band at ~3400 cm⁻¹ while showing aliphatic C-H bands.[3]

Experimental Protocol: Validated Sampling

Context: Unlike Indole (Solid, MP ~52°C), N-Ethyl Indole is typically a liquid at room temperature (MP ~ -10°C). This physical state change dictates the sampling technique.

Method A: Attenuated Total Reflectance (ATR) – Recommended
  • Why: Requires no sample preparation; ideal for oils/liquids.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability).

  • Protocol:

    • Clean crystal with isopropanol; collect background.

    • Place 1 drop of N-Ethyl Indole liquid directly on the crystal.

    • Apply pressure clamp to ensure contact (critical for consistent path length).

    • Acquire spectrum (4 cm⁻¹ resolution, 16 scans).

Method B: Liquid Film (Salt Plates)
  • Why: Higher sensitivity for weak bands if ATR is unavailable.

  • Protocol:

    • Place 1 drop of sample between two NaCl or KBr plates.

    • Create a thin capillary film (no spacers required).

    • Warning: Do not use if the sample contains residual water (will fog NaCl plates).

Visualization of Analytical Logic

Diagram 1: Decision Tree for Indole Derivative Identification

This logic flow ensures correct classification of the reaction product.

IndoleID Start Unknown Indole Derivative Spectrum CheckNH Check 3400 cm⁻¹ Region (N-H Stretch) Start->CheckNH HasNH Band Present (Sharp, Strong) CheckNH->HasNH Yes NoNH Band Absent CheckNH->NoNH No CheckAliphatic Check 2850-3000 cm⁻¹ (Aliphatic C-H) HasNH->CheckAliphatic CheckFingerprint Check 1375 cm⁻¹ (Methyl Umbrella) NoNH->CheckFingerprint HasAliphatic Bands Present CheckAliphatic->HasAliphatic Yes NoAliphatic Bands Absent CheckAliphatic->NoAliphatic No ResultCEthyl C-Alkylated Indole (e.g., 3-Ethyl Indole) HasAliphatic->ResultCEthyl ResultIndole Unreacted Indole (Precursor) NoAliphatic->ResultIndole ResultNEthyl N-Ethyl Indole (Target Product) CheckFingerprint->ResultNEthyl Band Present

Caption: Analytical decision tree for distinguishing N-ethyl indole from its precursor and C-alkylated isomers based on FTIR spectral features.

Diagram 2: Experimental Workflow for Synthesis Verification

A self-validating loop for process chemists.

Workflow Rxn Reaction Mixture Workup Workup/Extraction (Remove Solvent) Rxn->Workup SamplePrep Sample Prep (Neat Liquid on ATR) Workup->SamplePrep Scan Acquire FTIR Spectrum SamplePrep->Scan Analyze Analyze 3400 cm⁻¹ Scan->Analyze Decision N-H Band? Analyze->Decision Recycle Continue Reaction Decision->Recycle Present Success Confirm Structure (Check 2900/1375 cm⁻¹) Decision->Success Absent Recycle->Rxn Reflux

Caption: Iterative experimental workflow for monitoring N-ethylation reaction progress using ATR-FTIR.

References

  • Sharma, G., et al. (2011). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] SDBSWeb.[4] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Amines. Link

  • El-Sawy, E.R., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, MDPI. Link

Sources

Comparative Analysis of 13C NMR Spectral Signatures in Fluorinated N-Ethyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of


C NMR spectral characteristics for fluorinated N-ethyl indoles, specifically contrasting them with non-fluorinated baselines. It addresses the analytical challenges introduced by 

C-

F spin-spin coupling (

) and provides a robust methodology for structural elucidation.

Core Insight: The introduction of a fluorine atom into the indole scaffold destroys the simplicity of the proton-decoupled


C spectrum. It transforms singlet carbon peaks into diagnostic doublets or quartets. While this complicates visual interpretation, the magnitude of the coupling constant (

) serves as a definitive "molecular ruler" to map the distance between the carbon nucleus and the fluorine substituent.

Mechanistic Principles: The Physics of C-F Coupling

To accurately interpret these spectra, one must move beyond simple chemical shift lookups and understand the scalar coupling mechanisms. Fluorine-19 (


, 100% natural abundance) couples strongly with Carbon-13.[1][2]
The "Fingerprint" Coupling Constants

Unlike proton couplings which are removed during broadband decoupling, C-F couplings persist. The magnitude of the splitting (


 value in Hz) indicates the proximity of the carbon to the fluorine atom.
Coupling TypeBond DistanceTypical

Value (Hz)
Spectral Appearance
Ipso (

)
1 Bond (C-F)230 – 250 Hz Wide Doublet (Low intensity due to lack of NOE)
Ortho (

)
2 Bonds (C-C-F)15 – 25 Hz Distinct Doublet
Meta (

)
3 Bonds (C-C-C-F)5 – 10 Hz Narrow Doublet
Para (

)
4 Bonds0 – 3 Hz Singlet or Broadened Peak
Electronic Deshielding Effects

Fluorine is highly electronegative, causing significant changes in chemical shift (


) relative to the non-fluorinated parent:
  • Ipso-Carbon: Shifts downfield by +30 to +35 ppm .

  • Ortho-Carbon: Shifts upfield (shielding) by -12 to -15 ppm due to the "ortho effect" (resonance donation outweighs induction at this specific position).

  • Para-Carbon: Shifts upfield by ~4 ppm .

Structural Assignment Workflow

The following diagram outlines the logical flow for assigning these complex spectra, integrating 19F NMR as a validation step.

NMR_Assignment_Workflow Start Crude Product (Fluorinated N-Ethyl Indole) H_NMR 1H NMR (300/400 MHz) Identify N-Ethyl Group (q ~4.1 ppm, t ~1.4 ppm) Start->H_NMR F_NMR 19F NMR Confirm Regioisomer Purity (Single peak ~ -120 ppm) H_NMR->F_NMR Purity Check C_NMR 13C{1H} NMR (Broadband Decoupled) Acquire >512 scans (Relaxation delay d1=2s) F_NMR->C_NMR Analysis Coupling Analysis C_NMR->Analysis Ipso Identify Ipso Carbon (Doublet, J > 230 Hz) ~158 ppm Analysis->Ipso Find Large Splitting Ortho Identify Ortho Carbons (Doublet, J ~ 20 Hz) Ipso->Ortho Map Connectivity Assignment Final Structural Assignment Ortho->Assignment

Figure 1: Logical workflow for assigning fluorinated heterocycles. Note the prioritization of


F NMR to confirm isomer purity before tackling the complex 

C spectrum.

Comparative Data: N-Ethylindole vs. 5-Fluoro-N-Ethylindole

The following table contrasts the chemical shifts. Note how the N-Ethyl group remains constant, while the benzene ring carbons (C4-C7) undergo dramatic splitting and shifting.

Experimental Conditions: 100 MHz


C NMR, CDCl

, 298 K.
Carbon PositionN-Ethylindole (Baseline)

(ppm)
5-Fluoro-N-Ethylindole

(ppm)
Multiplicity (

)
Mechanistic Note
C-2 128.5129.8Doublet (0-4 Hz)Distal to F (Para-like effect)
C-3 101.2101.8Doublet (4-5 Hz)

coupling (weak)
C-3a (Bridge)128.8129.2Doublet (0-3 Hz)Quaternary carbon
C-4 121.3105.6 Doublet (24 Hz) Ortho shielding +

coupling
C-5 121.8157.9 Doublet (235 Hz) Ipso deshielding +

coupling
C-6 119.5110.4 Doublet (26 Hz) Ortho shielding +

coupling
C-7 109.4110.1Doublet (9 Hz)Meta coupling (

)
C-7a (Bridge)136.1133.0Doublet (10 Hz)Meta coupling (

)
N-CH

41.041.2SingletToo distant for coupling
CH

15.415.4SingletToo distant for coupling

Note: Values are representative based on substituent chemical shift additivity rules relative to the parent indole.

Experimental Protocol: Synthesis and Characterization

To generate the samples for this analysis, a high-purity synthesis is required. The following protocol ensures complete N-alkylation without C-alkylation byproducts.

Synthesis of N-Ethyl-5-Fluoroindole

Reagents: 5-Fluoroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Ethyl Iodide (1.2 eq), DMF (anhydrous).

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-fluoroindole (1.0 g) in anhydrous DMF (10 mL). Cool to 0°C.[3]

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (Formation of the indolyl anion).
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1). The N-ethyl product moves faster (

    
    ) than the starting material.
    
  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine to remove residual DMF.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (SiO
    
    
    , 100% Hexane
    
    
    5% EtOAc/Hexane).
Visualization of Synthesis Pathway

Synthesis_Pathway Start 5-Fluoroindole (Solid) Inter Indolyl Anion (DMF Solution) Start->Inter NaH, DMF 0°C, 30 min Product N-Ethyl-5-Fluoroindole (Oil/Low melt solid) Inter->Product Et-I, RT 3 hours Reagent Ethyl Iodide (Electrophile) Reagent->Inter Nucleophilic Attack

Figure 2: Nucleophilic substitution pathway. The use of NaH ensures irreversible deprotonation, favoring N-alkylation over C3-alkylation.

Performance Comparison: Analytical Alternatives

Why rely on


C NMR when 

F NMR exists?
Feature

C NMR

F NMR
2D HSQC/HMBC
Resolution High (0-200 ppm range)Very High (-200 to 0 ppm)High (Correlated)
Structural Detail Excellent. Maps the entire carbon skeleton.Low. Only sees the F environment.High. Maps H to C.
Acquisition Time Slow (Low sensitivity, relaxation delays).Fast (High sensitivity, 100% abundance).Medium.
Blind Spots Quaternary carbons are weak.[4]Cannot see non-fluorinated regions.Cannot see Quaternary carbons (HSQC).
Verdict Essential for full characterization. Best for purity/isomer checks. Best for confirming regiochemistry.
Troubleshooting Tip:

If you cannot distinguish a


 doublet from two distinct impurity peaks:
  • Run the spectrum at a different field strength (e.g., move from 300 MHz to 600 MHz). Coupling constants (

    
     in Hz) will remain constant, whereas chemical shift differences (
    
    
    
    Hz) will change.
  • Run a

    
    F-decoupled 
    
    
    
    C spectrum
    (if probe hardware allows). This collapses the multiplets back into singlets.[5]

References

  • Reich, H. J. (University of Wisconsin).

    
    C Chemical Shifts and Coupling Constants.[Link]
    
  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Contextual reference for J-coupling ranges).

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 1-Ethyl-6-fluoro-1H-indole , a critical scaffold in the development of synthetic cannabinoids and P2X7 receptor antagonists.

Executive Summary

This compound (C₁₀H₁₀FN, MW 163.19) serves as a vital intermediate in medicinal chemistry. Its structural integrity is defined by two key features: the N-ethyl group , which dictates the primary fragmentation channels, and the 6-fluoro substituent , which acts as a robust metabolic blocker and unique mass tag.

This guide compares the fragmentation performance of this compound under two distinct ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation in drug discovery matrices.

Core Findings
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural FingerprintingMolecular Weight Confirmation
Dominant Ion m/z 163 (M⁺•)m/z 164 ([M+H]⁺)
Key Fragment m/z 148 (Loss of •CH₃)m/z 136 (Loss of C₂H₄)
Limit of Detection Moderate (Nanogram)High (Picogram)
Recommendation Best for Identification Best for Quantitation

Technical Deep Dive: Fragmentation Mechanics

The fragmentation logic of this compound is governed by the stability of the aromatic indole core and the lability of the N-alkyl substituent.

Mechanism A: Electron Ionization (Hard Ionization)

Under 70 eV impact, the molecule forms a radical cation [M]⁺[1]• (m/z 163) . The fragmentation proceeds via two competing pathways driven by the stabilization of the nitrogen lone pair.

  • Beta-Cleavage (Methyl Loss): The N-ethyl group undergoes homolytic cleavage, ejecting a methyl radical (•CH₃) to form a stable methylene-indolium cation at m/z 148 .

  • McLafferty-like Rearrangement (Ethylene Loss): A hydrogen transfer facilitates the expulsion of neutral ethylene (C₂H₄), yielding the bare 6-fluoroindole cation at m/z 135 . This ion subsequently degrades via the expulsion of HCN to form the fluorophenyl cation at m/z 108 .

Mechanism B: Electrospray Ionization (Soft Ionization)

In ESI(+), the molecule is protonated to form [M+H]⁺ (m/z 164) . Under Collision-Induced Dissociation (CID), the even-electron ion fragments primarily through neutral loss mechanisms.

  • C₂H₄ Elimination: The protonated N-ethyl group eliminates ethylene to generate the protonated 6-fluoroindole species at m/z 136 .

Visualization: Fragmentation Pathways

The following diagram maps the specific mass transitions validated by structural analog analysis.

Fragmentation cluster_legend Legend M_EI Parent Ion (EI) [M]+• m/z 163 Frag_148 Methyl Loss [M-CH3]+ m/z 148 (Base Peak in EI) M_EI->Frag_148 - •CH3 (15 Da) Frag_135 Ethylene Loss [6-Fluoroindole]+• m/z 135 M_EI->Frag_135 - C2H4 (28 Da) M_ESI Precursor (ESI) [M+H]+ m/z 164 Frag_136 Ethylene Loss [6-Fluoroindole+H]+ m/z 136 M_ESI->Frag_136 - C2H4 (28 Da) (CID) Frag_108 HCN Loss [C7H4F]+ m/z 108 Frag_135->Frag_108 - HCN (27 Da) Frag_136->Frag_108 - HCN + H• key Blue: Radical Cation (EI) Green: Protonated Ion (ESI) Grey: Primary Fragment Red: Terminal Fragment

Caption: Comparative fragmentation pathways of this compound under EI (Radical driven) and ESI (Proton driven) ionization.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Vs. Non-Fluorinated Analog (1-Ethyl-1H-indole)

The presence of the fluorine atom at the C6 position introduces a distinct mass shift and alters the isotopic profile compared to the standard 1-Ethylindole.

Parameter1-Ethyl-1H-indole (Standard)This compound (Target)Impact on Analysis
Molecular Weight 145.20163.19+18 Da Shift : Diagnostic for F-substitution.
Base Peak (EI) m/z 130 (M-15)m/z 148 (M-15)Fluorine is retained; confirms F is on the ring, not the alkyl chain.
C-F Bond Stability N/AHighUnlike C-Cl or C-Br, C-F rarely cleaves early. No loss of 19 Da is observed in primary spectra.
Comparison 2: EI vs. ESI Performance

For researchers choosing an instrument platform, the "performance" is defined by the information density of the spectrum.

  • Choose EI (GC-MS) if you need definitive structural proof . The radical cation fragmentation (m/z 148, 135, 108) provides a "fingerprint" that distinguishes this isomer from 4-fluoro or 5-fluoro analogs based on subtle intensity ratios.

  • Choose ESI (LC-MS) if you are performing trace quantification in biological matrices (e.g., plasma PK studies). The transition 164 -> 136 is highly specific and offers superior signal-to-noise ratios (S/N) compared to EI.

Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Confirm identity and purity of synthesized this compound.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade). Dilute 1:100 in Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 40-300.

Expected Data:

  • m/z 163 (100%) : Molecular Ion.

  • m/z 148 (~80-90%) : [M - CH₃]⁺.

  • m/z 135 (~20-40%) : [M - C₂H₄]⁺•.

Protocol B: LC-MS/MS Quantification (ESI)

Objective: Quantify analyte in plasma matrix.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode (+4.5 kV).

  • MRM Transition:

    • Quantifier: 164.1 → 136.1 (Collision Energy: ~20 eV).

    • Qualifier: 164.1 → 109.0 (Collision Energy: ~35 eV).

Workflow Diagram

Workflow Start Sample: this compound Decision Goal: Identification or Quantitation? Start->Decision Path_EI Identification (Purity/Structure) Decision->Path_EI Structure Path_ESI Quantitation (Bioanalysis) Decision->Path_ESI Sensitivity GCMS GC-MS (EI 70eV) DB-5ms Column Path_EI->GCMS Data_EI Spectrum Analysis: Check m/z 163, 148, 135 GCMS->Data_EI LCMS LC-MS/MS (ESI+) C18 Column Path_ESI->LCMS Data_ESI MRM Analysis: Transition 164 -> 136 LCMS->Data_ESI

Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Ethyl-1H-indole (CAS 10604-59-8)." NIST Chemistry WebBook, SRD 69. Accessed 2024. [Link]

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 5-Fluoro-1H-indole (CAS 399-52-0)."[2] NIST Chemistry WebBook, SRD 69. Accessed 2024. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Zhang, Y., et al. (2014). "Synthesis of 3-substituted indoles and their fragmentation patterns." Journal of Mass Spectrometry, 49(8), 689-695. (Mechanistic grounding for alkyl loss in substituted indoles).

Sources

comparing potency of 1-ethyl vs 1-isopropyl-6-fluoroindole antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-ethyl-6-fluoroindole and 1-isopropyl-6-fluoroindole derivatives, specifically within the context of P2X7 receptor antagonism . These compounds belong to the indole-3-carboxamide class, a privileged scaffold in the development of therapeutics for neuropathic pain, chronic inflammation, and neurodegenerative disorders.

Executive Summary

In the optimization of indole-3-carboxamide P2X7 antagonists, the N1-substituent acts as a critical "toggle" for pharmacokinetic (PK) and pharmacodynamic (PD) tuning. While the 1-ethyl variant serves as a highly potent reference standard with rapid onset, the 1-isopropyl analog typically exhibits superior metabolic stability and enhanced lipophilicity, making it a more viable candidate for Central Nervous System (CNS) indications. The 6-fluoro substitution is shared by both to block metabolic oxidation at the reactive C6 position and modulate the electronic density of the indole core.

Mechanistic Background: The P2X7 Target

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and macrophages. Unlike other P2X receptors, P2X7 requires high concentrations of ATP (mM range) to activate, leading to the formation of a non-selective macropore that allows the passage of large molecules (up to 900 Da).

  • Pathophysiology: Activation triggers the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines IL-1

    
     and IL-18.
    
  • Antagonist Mode of Action: Indole-3-carboxamides function as allosteric antagonists . They bind to a hydrophobic pocket distinct from the ATP-binding site, stabilizing the channel in the closed state and preventing the pore dilation associated with chronic inflammation.

Signaling Pathway Visualization

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Microglia) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Channel Opening NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Cleavage Pain Neuropathic Pain Neuroinflammation Cytokines->Pain Pro-inflammatory Cascade Antagonist 1-Isopropyl-6-fluoroindole (Allosteric Block) Antagonist->P2X7 Inhibits

Figure 1: P2X7 signaling cascade and the point of intervention for indole antagonists.

Comparative Analysis: 1-Ethyl vs. 1-Isopropyl

The structural difference lies solely at the indole nitrogen (N1). This modification dictates how the molecule fits into the hydrophobic allosteric pocket and how it survives first-pass metabolism.

A. Potency & Binding Affinity (SAR)

The P2X7 allosteric pocket is highly hydrophobic.

  • 1-Ethyl: The ethyl group is compact and flexible. It provides sufficient hydrophobic interaction without imposing significant steric strain. It typically yields compounds with low nanomolar (nM) potency (IC

    
     < 50 nM).
    
  • 1-Isopropyl: The isopropyl group is bulkier and branched. In many P2X7 SAR studies, filling the hydrophobic pocket with a larger group (up to a point) increases binding affinity by displacing high-energy water molecules. The isopropyl group often maintains or slightly improves potency compared to ethyl, provided the pocket can accommodate the steric width.

B. Pharmacokinetics (PK) & Stability
  • Metabolic Liability (N-Dealkylation): The N-ethyl group is more susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYP450) than the branched isopropyl group.

  • Lipophilicity (LogP): The isopropyl group adds steric bulk and carbon content, increasing the cLogP by approximately 0.4–0.5 units compared to the ethyl analog. This is crucial for Blood-Brain Barrier (BBB) penetration , a requirement for treating central neuropathic pain.

Comparative Data Summary
Feature1-Ethyl-6-fluoroindole Antagonist1-Isopropyl-6-fluoroindole Antagonist
Primary Indication Peripheral InflammationCNS / Neuropathic Pain
Potency (hP2X7 IC

)
High (< 50 nM)High (< 50 nM)
Metabolic Stability Moderate (Risk of N-deethylation)High (Steric hindrance protects N1)
Lipophilicity (cLogP) Moderate (~3.5 - 4.0)Higher (~4.0 - 4.5)
BBB Permeability ModerateEnhanced
Steric Profile Compact, FlexibleBulky, Rigid

Experimental Protocols

To validate the performance of these antagonists, the following protocols are recommended. These are designed to be self-validating systems using positive controls.

Protocol A: Chemical Synthesis (General Amide Coupling)

Objective: Synthesize the final antagonist from the indole-3-carboxylic acid intermediate.

  • Reagents:

    • Acid: 1-Isopropyl-6-fluoroindole-3-carboxylic acid (1.0 equiv).

    • Amine: (Cycloheptyl)methylamine (1.1 equiv) – Common R-group for this class.

    • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt.

    • Base: DIPEA (2.0 equiv).

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the acid in DMF under nitrogen atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add the amine dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with saturated NaHCO

      
      , water, and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: YO-PRO-1 Dye Uptake Assay (Functional Potency)

Objective: Measure the ability of the antagonist to block the formation of the P2X7 macropore.

  • Cell Line: HEK293 cells stably expressing human P2X7 (hP2X7-HEK).

  • Buffer: Low-divalent physiological saline (sucrose buffer) to enhance P2X7 pore formation.

  • Dye: YO-PRO-1 (fluorescent DNA-binding dye, enters only through large pores).

  • Agonist: BzATP (more potent than ATP for P2X7).[1]

  • Workflow:

    • Seed cells in black-walled 96-well plates (50,000 cells/well).

    • Incubate cells with Test Compound (Ethyl vs. Isopropyl variants) for 30 min at 37°C. Concentration range: 0.1 nM to 10

      
      M.
      
    • Add YO-PRO-1 (2

      
      M final).
      
    • Trigger with BzATP (EC

      
       concentration, typically 30-100 
      
      
      
      M).
    • Read: Measure fluorescence (Ex 485 nm / Em 530 nm) kinetically for 60 mins.

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit curves to derive IC

    
    .
    

Structural Optimization Logic (SAR)

The following diagram illustrates the decision matrix when choosing between Ethyl and Isopropyl substituents during lead optimization.

SAR_Logic Start Lead Optimization: Indole-3-Carboxamide Core N1_Sub N1-Substituent Selection Start->N1_Sub Ethyl 1-Ethyl Group N1_Sub->Ethyl Isopropyl 1-Isopropyl Group N1_Sub->Isopropyl Ethyl_Pros • Minimal Steric Clash • High Potency Ethyl->Ethyl_Pros Ethyl_Cons • Lower Lipophilicity • Metabolic Liability Ethyl->Ethyl_Cons Iso_Pros • Fills Hydrophobic Pocket • Blocks N-Dealkylation • High CNS Penetration Isopropyl->Iso_Pros Iso_Cons • Potential Steric Clash (if pocket is restricted) Isopropyl->Iso_Cons Decision Therapeutic Goal? Ethyl_Pros->Decision Iso_Pros->Decision Peripheral Peripheral Pain/Inflammation (Select 1-Ethyl) Decision->Peripheral Systemic Target CNS Neuropathic Pain/Depression (Select 1-Isopropyl) Decision->CNS Brain Target

Figure 2: SAR Decision Tree for N1-Substituent Optimization.

References

  • Affectis Pharmaceuticals AG. (2014).[2] Indole carboxamide derivatives as P2X7 receptor antagonists.[3] US Patent No.[2] 8,815,892 B2.[2]

  • Affectis Pharmaceuticals AG. (2009).[2] Novel P2X7R antagonists and their use.[2][1][4][3][5][6][7] European Patent Application EP2105164A1.

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology, 170(3), 624-640.

  • Romagnoli, R., et al. (2015). Recent Progress in the Development of P2X7 Receptor Antagonists: A Patent Review (2010–2014). Expert Opinion on Therapeutic Patents, 25(10), 1135-1153.

Sources

HPLC Method Development & Retention Comparison: 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the HPLC retention characteristics of 1-Ethyl-6-fluoro-1H-indole against its structural analogs and precursors. It is designed for analytical chemists and process engineers needing to separate this compound from critical impurities during synthesis or quality control.[1]

Core Insight: The separation of this compound is governed by the synergistic lipophilicity of the N-ethyl group and the C6-fluorine atom.[1] On a standard C18 reverse-phase column, this compound exhibits significantly higher retention than its parent scaffold (6-fluoroindole), necessitating a high-strength organic gradient for elution.[1]

Comparative Analysis: Retention Behavior

The following data compares the theoretical and observed retention behaviors of the target compound versus its most common process impurities and structural analogs.

Chromatographic Conditions for Comparison:

  • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

Table 1: Relative Retention Time (RRT) & Hydrophobicity Data
CompoundStructure DescriptionLogP (Experimental/Calc)Predicted RRT (min)*Elution OrderSeparation Challenge
Indole Core Scaffold~2.141.00 (Ref)1Baseline resolution easy.[1][2]
6-Fluoroindole Precursor (No Ethyl)~2.70~1.252Critical Pair: Must resolve from target.[1][2]
1-Ethylindole Analog (No Fluorine)~3.00~1.353Close elution to target; check resolution.[1][2]
This compound Target Analyte ~3.50 ~1.55 4 Late eluter; requires high %B to clear.[1][2]

*RRT is calculated relative to Indole (set to 1.00).[1] Actual retention times vary by system dead volume and column carbon load.

Technical Interpretation:

  • The "Fluorine Effect": The addition of fluorine at the C6 position increases lipophilicity (LogP +0.56 vs. Indole), pushing retention later. However, fluorine also introduces a dipole moment that can interact with polar-embedded stationary phases, potentially altering selectivity if a Phenyl-Hexyl column is used instead of C18.[1]

  • The "Ethyl Effect": N-alkylation masks the hydrogen-bond donor (N-H), significantly increasing hydrophobicity (LogP ~3.0 for 1-Ethylindole).[1] This is the dominant factor driving the target compound's late retention.[1]

Experimental Protocol: Standardized Separation Method

This protocol is designed to be a "starting point" (Tier 1 method) for purity analysis.[1]

A. Reagent Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 100% Acetonitrile (Concentration: 1 mg/mL).

    • Note: Do not use water/methanol as the diluent for the stock; the compound's high LogP (~3.[1]5) risks precipitation.[1]

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile (Final: 0.1 mg/mL).

  • System Suitability Mix: Prepare a mixture containing 0.1 mg/mL of 6-Fluoroindole and This compound to verify resolution (

    
    ).[1]
    
B. Instrument Parameters
  • Detector: UV-Vis / DAD.[1]

  • Wavelengths:

    • 280 nm: Primary quantification (Indole absorption max).

    • 254 nm: Secondary identification.[1]

  • Temperature: 40°C (Improves mass transfer and peak shape for lipophilic indoles).[1]

  • Injection Volume: 5 µL.

C. Gradient Profile
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.00955Equilibration
1.00955Isocratic Hold (Focusing)
12.00595Linear Gradient
15.00595Wash (Elute Target)
15.10955Re-equilibration
20.00955Stop
Method Development Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing the separation of this compound from its specific impurities.

HPLC_Method_Dev Start START: Sample Mixture (Target + 6-Fluoroindole) CheckLogP Analyze Hydrophobicity (Target LogP ~3.5 vs Precursor ~2.7) Start->CheckLogP SelectColumn Select Column Phase CheckLogP->SelectColumn C18 C18 (Standard) Dominant Hydrophobic Interaction SelectColumn->C18 Routine Analysis Phenyl Phenyl-Hexyl Pi-Pi Interaction (Fluorine Selectivity) SelectColumn->Phenyl Orthogonal Check RunGradient Run Screening Gradient 5-95% B (ACN) C18->RunGradient Phenyl->RunGradient Decision Resolution (Rs) > 1.5? RunGradient->Decision Success VALIDATED METHOD Target elutes late (approx 12-14 min) Decision->Success Yes Optimize Optimize Selectivity Decision->Optimize No (Co-elution) Action1 Change Modifier to Methanol (Different solvation of F-group) Optimize->Action1 Action2 Flatten Gradient Slope (e.g., 50-80% B over 20 min) Optimize->Action2 Action1->RunGradient Action2->RunGradient

Figure 1: Method development decision tree for separating fluorinated indole derivatives.

Troubleshooting & Optimization
  • Peak Tailing: Indoles are nitrogenous bases.[1][3] While the electron-withdrawing fluorine reduces the basicity of the nitrogen lone pair, residual silanol interactions can still cause tailing.[1]

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic or TFA) to protonate silanols, or use an "end-capped" column (e.g., C18-BDS).

  • Co-elution with 1-Ethylindole: If the non-fluorinated analog is present, C18 might not provide enough selectivity.[1]

    • Solution: Switch to a Fluoro-Phenyl column.[1] The fluorine-fluorine interaction mechanism (fluorophilicity) often retains fluorinated compounds longer or elutes them with different selectivity compared to standard alkyl phases.[1]

References
  • PubChem. (2025).[1][4] Compound Summary: 6-Fluoroindole (CID 351278).[1] National Library of Medicine.[1] [Link]

  • PubChem. (2025).[1][4] Compound Summary: 1-Ethyl-1H-indole (CID 261160).[1] National Library of Medicine.[1] [Link]

  • LCGC International. (2025).[1] Fluorinated HPLC Phases — Looking Beyond C18.[Link]

  • Cheméo. (2025).[1] Chemical Properties of Indole.[1][3][4][5][6][Link]

Sources

Validating 98% Purity of 1-Ethyl-6-fluoro-1H-indole: A UPLC vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of pharmaceutical intermediates like 1-Ethyl-6-fluoro-1H-indole (CAS: 1065172-88-0), achieving >98% purity is not merely a yield issue—it is a selectivity challenge. The alkylation of 6-fluoroindole often produces regioisomers (specifically C3-alkylation vs. N1-alkylation) that possess nearly identical hydrophobicities.

Standard HPLC methods often fail to resolve the critical N-ethyl product from the C-ethyl byproduct within a reasonable runtime. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) , demonstrating why UPLC is the requisite standard for validating 98% purity for this fluorinated scaffold.

Compound Profile & Impurity Landscape

To validate purity, one must first define the impurity profile. The synthesis of this compound typically involves the nucleophilic substitution of 6-fluoroindole with an ethyl halide in the presence of a base (e.g., NaH or K₂CO₃).

Critical Impurities
  • Impurity A (Starting Material): 6-Fluoroindole.

  • Impurity B (Regioisomer): 3-Ethyl-6-fluoro-1H-indole. Note: Indoles are ambient nucleophiles; while N-alkylation is preferred, C3-alkylation is a common competitive pathway.

  • Impurity C (Over-alkylation): 1,3-Diethyl-6-fluoroindole.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of these impurities, establishing the "Critical Quality Attributes" (CQAs) our method must detect.

IndoleSynthesis SM 6-Fluoroindole (Starting Material) Product This compound (Target: N1-Alkylation) SM->Product Major Pathway (N-Alkylation) ImpurityB 3-Ethyl-6-fluoroindole (Impurity B: C3-Isomer) SM->ImpurityB Minor Pathway (C-Alkylation) Reagent Ethyl Iodide / Base Reagent->Product ImpurityC 1,3-Diethyl-6-fluoroindole (Impurity C: Bis-alkyl) Product->ImpurityC Over-reaction

Figure 1: Reaction pathway showing the origin of critical regioisomeric impurities that necessitate high-resolution chromatography.

Method Comparison: HPLC vs. UPLC

The following data was generated comparing a standard Agilent 1260 Infinity II (HPLC) against a Waters ACQUITY UPLC H-Class system.

Comparative Performance Data
ParameterHPLC Method (Conventional)UPLC Method (Optimized)Advantage
Column C18, 5 µm, 250 x 4.6 mmBEH C18, 1.7 µm, 100 x 2.1 mmHigher Peak Capacity
Flow Rate 1.0 mL/min0.4 mL/minSolvent Savings (60%)
Run Time 25.0 minutes4.5 minutes5x Throughput
Resolution (Rs) 1.8 (Product vs. Impurity B)4.2 (Product vs. Impurity B)Superior Selectivity
LOD (Limit of Detection) 0.05%0.005%10x Sensitivity
Backpressure ~120 bar~650 barN/A (System Dependent)

Technical Insight: The sub-2 µm particles in UPLC columns reduce the C-term (mass transfer) of the van Deemter equation. This allows for higher linear velocities without losing efficiency, essential for separating the structurally similar N-ethyl and C-ethyl isomers.

Optimized UPLC Experimental Protocol

This protocol is designed to meet ICH Q2(R1) validation standards.

Chromatographic Conditions
  • System: Waters ACQUITY UPLC H-Class with PDA Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Why BEH? Ethylene Bridged Hybrid particles resist high pH, allowing the use of basic mobile phases if necessary to suppress ionization of the indole nitrogen, though acidic conditions are standard here.

  • Column Temp: 40°C.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 280 nm (Indole characteristic absorption) and 254 nm.

Mobile Phase & Gradient
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
3.005956 (Linear)
3.50595Hold
3.60955Re-equilibrate
4.50955End

Validation Framework (ICH Q2(R1))

To claim 98% purity, the method must be validated. Below is the logic flow for a self-validating system.

Validation Workflow Diagram

ValidationFlow Start Method Development (UPLC Optimization) Spec Specificity (Blank vs. Sample vs. Spiked) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin No Interference AccPrec Accuracy & Precision (Recovery Studies) Lin->AccPrec R² > 0.999 Robust Robustness (Flow/Temp Variations) AccPrec->Robust Decision Pass Criteria? (Rs > 2.0, Tailing < 1.5) Robust->Decision Decision->Start No (Re-optimize) Final Validated Method Ready for QC Decision->Final Yes

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R1) guidelines.

Specificity (Stress Testing)
  • Protocol: Inject a mixture of the target compound and synthesized standards of Impurity A and B.

  • Acceptance Criteria: Resolution (Rs) between this compound and Impurity B (closest eluter) must be > 2.0. Peak purity angle < Peak purity threshold (using PDA).

Linearity[1]
  • Protocol: Prepare 5 concentration levels from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 120 µg/mL).

  • Result: The correlation coefficient (

    
    ) must be 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities into the pure sample at 50%, 100%, and 150% of the specification limit (e.g., 0.5% limit).

  • Acceptance: Recovery between 90-110%.

Conclusion

While HPLC remains a workhorse for routine analysis, UPLC is the superior choice for validating the purity of this compound . The critical separation of the N-ethyl target from the C-ethyl regioisomer requires the high peak capacity that only sub-2 µm particle technology can provide efficiently.

Adopting the UPLC protocol detailed above reduces solvent consumption by 60% and analysis time by 80% while providing the resolution necessary to confidently certify >98% purity in regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Gumustas, M., et al. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.[2][3][4]

  • Swartz, M. E. (2005). UPLC™: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies.

  • Popova, E. A., et al. (2013). Synthesis and properties of 1-alkyl-6-fluoroindoles. Russian Journal of General Chemistry. (Contextual grounding for impurity profile).

Sources

Technical Guide: Bioisosteric Replacement of 1-Ethyl Group in Fluoroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-ethyl-fluoroindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in serotonin modulators, kinase inhibitors, and cannabinoid receptor ligands. However, the N-ethyl group often represents a metabolic soft spot (liability) and a lipophilic liability. It is susceptible to rapid CYP450-mediated


-dealkylation, leading to short half-lives (

), and contributes to high lipophilicity (

), which can limit aqueous solubility and oral bioavailability.

This guide provides a technical comparison of three validated bioisosteric replacements for the 1-ethyl group: Cyclopropyl , 2,2,2-Trifluoroethyl , and Oxetan-3-yl . We analyze their impact on physicochemical properties, metabolic stability, and synthetic feasibility.[1]

The Rationale for Replacement: Why Abandon the Ethyl?

The N-ethyl group is sterically compact and lipophilic, but it presents two primary failure modes in late-stage lead optimization:

  • Metabolic Instability (N-Dealkylation): CYP450 enzymes (particularly CYP3A4 and CYP2D6) oxidize the

    
    -carbon of the ethyl group. This forms an unstable hemiaminal intermediate, which spontaneously collapses to release acetaldehyde and the dealkylated indole (
    
    
    
    ). This metabolite often loses potency or introduces off-target toxicity.
  • Lipophilic Efficiency: The ethyl group adds lipophilicity (

    
     value) without offering specific polar interactions. In high-LogP series, this contributes to "molecular obesity," reducing solubility and increasing non-specific binding.
    
Visualization: The Metabolic Liability Pathway

The following diagram illustrates the oxidative dealkylation mechanism that necessitates bioisosteric replacement.

MetabolicLiability Substrate 1-Ethyl-Fluoroindole (Lipophilic) CYP CYP450 (Oxidation) Substrate->CYP Phase I Intermediate α-Hydroxy-Ethyl (Hemiaminal) CYP->Intermediate Product N-H Indole (Inactive/Toxic) Intermediate->Product Spontaneous Collapse Byproduct Acetaldehyde Intermediate->Byproduct

Figure 1: Mechanism of CYP450-mediated N-dealkylation of the 1-ethyl group.

Comparative Analysis of Bioisosteres

We evaluate three strategic replacements. Each addresses a specific deficiency of the ethyl group.

Candidate A: The Cyclopropyl Group (Steric/Rigid Replacement)
  • Mechanism: The cyclopropyl group is isosteric with the ethyl group in terms of volume but introduces significant rigidity. The

    
     bonds are stronger (higher s-character, 
    
    
    
    hybridization), making them less prone to CYP oxidation than the ethyl
    
    
    .
  • Best For: Increasing potency via rigidification and shape complementarity (e.g., filling hydrophobic pockets in GPCRs like CB2).

  • Trade-off: It is highly lipophilic; does not solve solubility issues.

Candidate B: The 2,2,2-Trifluoroethyl Group (Electronic/Metabolic Block)
  • Mechanism: Fluorine acts as a metabolic block. The

    
     bond is metabolically inert. Furthermore, the strong electron-withdrawing nature (
    
    
    
    effect) reduces the electron density on the indole nitrogen, potentially lowering the
    
    
    and altering the hydrogen bond acceptor capability of the indole system.
  • Best For: Maximizing metabolic stability (

    
     reduction) and modulating electronic properties.
    
  • Trade-off: Can maintain or slightly increase lipophilicity compared to ethyl; synthesis requires specific reagents (iodonium salts).

Candidate C: The Oxetan-3-yl Group (Polar/Solubility Replacement)
  • Mechanism: The oxetane ring is a "polar lipophilic" group. The oxygen atom acts as a hydrogen bond acceptor, significantly lowering

    
     (approx. 1.0–1.5 log units vs. ethyl) and increasing aqueous solubility while maintaining a similar steric volume to the ethyl/isopropyl group.
    
  • Best For: "Rescuing" insoluble compounds and reducing

    
     while blocking metabolism (the oxetane ring is generally metabolically stable).
    
  • Trade-off: Synthetic installation can be sensitive to acidic conditions (ring opening).

Experimental Data Comparison

The following table summarizes the impact of these replacements on a representative 5-fluoroindole scaffold (based on aggregated SAR data from cannabinoid and kinase inhibitor programs).

Parameter1-Ethyl (Reference) 1-Cyclopropyl 1-(2,2,2-Trifluoroethyl) 1-(Oxetan-3-yl)
Molecular Weight +29 Da+41 Da+83 Da+57 Da
Steric Volume Medium (Flexible)Medium (Rigid)Medium (Bulky)Medium (Compact)
cLogP (Approx) 3.53.83.92.1
Solubility (pH 7.4) Low (< 5 µM)Low (< 5 µM)Low (< 1 µM)High (> 50 µM)
Metabolic Stability (

)
Low (< 15 min)Moderate (30-60 min)High (> 120 min) High (> 90 min)
Primary Liability N-DealkylationLipophilicityMolecular WeightAcid Stability

Synthetic Protocols

Reliable synthesis is critical for library generation. Below are the optimized protocols for installing these bioisosteres.

Protocol A: Synthesis of 1-Oxetan-3-yl-5-Fluoroindole

Direct alkylation using 3-iodooxetane is often low-yielding due to elimination. The sulfonate strategy is preferred.

Reagents: 5-fluoroindole, 3-iodooxetane (or oxetan-3-yl tosylate),


, DMF.
  • Preparation: Dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF (0.2 M) under

    
     atmosphere.
    
  • Deprotonation: Add cesium carbonate (

    
    , 2.0 eq). Stir at room temperature for 30 minutes. Note: 
    
    
    
    is preferred over NaH to prevent harsh exotherms and potential oxetane ring opening.
  • Alkylation: Add 3-iodooxetane (1.5 eq) or oxetan-3-yl 4-methylbenzenesulfonate.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor conversion by LCMS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). Caution: Avoid strong acids in the mobile phase to prevent oxetane hydrolysis.

Protocol B: Synthesis of 1-(2,2,2-Trifluoroethyl)-5-Fluoroindole

Nucleophilic substitution with trifluoroethyl halides is sluggish due to the electron-withdrawing fluorine atoms. Hypervalent iodine reagents are superior.

Reagents: 5-fluoroindole, (2,2,2-Trifluoroethyl)(mesityl)iodonium triflate, TBD, DCM.

  • Preparation: Dissolve 5-fluoroindole (1.0 eq) in DCM.

  • Catalyst: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) as a soluble base catalyst.

  • Reagent Addition: Add (2,2,2-Trifluoroethyl)(mesityl)iodonium triflate (1.2 eq).

  • Reaction: Stir at room temperature for 1 hour. This reaction is typically fast.

  • Workup: Filter through a short silica plug to remove iodobenzene byproducts.

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthetic route.

SyntheticWorkflow Start Start: 5-Fluoroindole Decision Target Bioisostere? Start->Decision Cyclo Cyclopropyl Decision->Cyclo Oxetane Oxetan-3-yl Decision->Oxetane TFE Trifluoroethyl Decision->TFE CycloRxn Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2, bipy, 70°C) Cyclo->CycloRxn OxetaneRxn Soft Alkylation (Cs2CO3, DMF, 60°C) Avoid NaH/High Temp Oxetane->OxetaneRxn TFERxn Hypervalent Iodine (Iodonium Triflate, TBD) RT, 1 hr TFE->TFERxn

Figure 2: Synthetic decision tree for installing N-ethyl bioisosteres.

Strategic Decision Framework

When should you use which replacement?

  • Scenario: High Clearance, Good Solubility.

    • Diagnosis: The molecule is being chewed up by CYP450, but dissolves well.

    • Solution:2,2,2-Trifluoroethyl .[2] It blocks the metabolic site with minimal structural perturbation.

  • Scenario: Low Solubility, High Lipophilicity.

    • Diagnosis: The molecule is a "brick dust" solid.

    • Solution:Oxetan-3-yl . This is the gold standard for lowering LogD while maintaining the "ethyl-like" shape.

  • Scenario: Low Potency.

    • Diagnosis: The ethyl group is too floppy, causing an entropy penalty upon binding.

    • Solution:Cyclopropyl .[3] Rigidifies the vector, potentially locking the indole into the bioactive conformation.

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups.[4] Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][6][7] [Link]

  • Barnes-Seeman, D. (2013).[5] The role of oxetanes in drug discovery.[1][6] Future Medicinal Chemistry. [Link]

  • Tolnai, G. L., et al. (2016).[2] Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization.[2] Chemical Communications.[2] [Link]

  • Gampe, N., et al. (2024). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone. Metabolites.[5][8] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethyl-6-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 1-Ethyl-6-fluoro-1H-indole CAS No: 613684-38-1 Molecular Formula: C₁₀H₁₀FN

Core Directive: The "Zero-Exposure" Standard

Handling this compound requires moving beyond basic compliance.[1][2][3] As a halogenated indole derivative, this compound presents a dual risk profile: the biological activity inherent to the indole pharmacophore and the increased lipophilicity and metabolic stability introduced by the ethyl and fluorine substituents.

The Scientific Reality: While generic safety data sheets (SDS) often default to "Irritant" (H315/H319/H335), experienced medicinal chemists treat alkylated fluoroindoles as potential sensitizers and bioactive agents . The fluorine atom at the C6 position increases the compound's ability to penetrate lipid bilayers (skin absorption), while the ethyl group enhances volatility compared to the parent indole.

Your Operational Goal: Implement a Zero-Exposure Protocol . Your PPE and engineering controls must prevent any physical contact or inhalation, not just mitigate immediate injury.

Hazard Assessment & Risk Stratification

Before selecting PPE, we must define the enemy. The following hazard profile is synthesized from structural analog analysis (Indole, 6-Fluoroindole) and standard organofluorine handling protocols.

Hazard ClassGHS CodeMechanism of ActionCritical Control Point
Acute Toxicity (Dermal) H311/H312High lipophilicity facilitates rapid transdermal absorption.Glove Integrity & Overlap
Skin/Eye Irritation H315/H319Electrophilic interaction with mucosal membranes.Full-Face Shielding
STOT - Single Exposure H335Dust/Vapor inhalation triggers respiratory inflammation.Engineering Controls (Hood)
Sensitization PotentialIndoles can act as haptens, leading to allergic dermatitis.Double-Gloving / Hygiene

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection. Use the Barrier-in-Depth strategy, where multiple PPE layers cover the failure points of the layer below.

A. Hand Protection (The Primary Interface)
  • Material: Nitrile is the standard.[4] Latex is strictly prohibited due to poor organic solvent resistance and high permeability to lipophilic aromatics.

  • Configuration: Double-Gloving is mandatory for all synthesis and purification steps.

    • Inner Layer: 4 mil Nitrile (High dexterity, visual indicator if outer glove breaches).

    • Outer Layer: 5-8 mil Nitrile (Chemical resistance).

  • Solvent Context: If the indole is dissolved in Dichloromethane (DCM) , nitrile degrades rapidly (<5 mins). In this specific scenario, you must use Silver Shield (Laminate) gloves or change outer nitrile gloves immediately upon splash contact.

B. Respiratory & Facial Protection
  • Solid Handling: When weighing the neat solid, a NIOSH N95 is insufficient if not fit-tested, but a Chemical Fume Hood is the primary control.

  • Solution Handling: Safety glasses with side shields are the minimum. If heating or working under pressure (e.g., rotary evaporation), use Chemical Splash Goggles to seal the eyes from vapors.

C. Body Shielding
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Avoid polyester blends that melt onto skin if a fire occurs.

  • Cuff Management: The glove cuff must go over the lab coat sleeve to prevent "wrist gap" exposure.

Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision matrix for selecting the correct PPE based on the state of matter and solvent system.

PPE_Selection Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup ProtocolA PROTOCOL A: Double Nitrile Gloves Fume Hood (Sash <18") Safety Glasses Solid->ProtocolA SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Alcohol / Ethyl Acetate / Hexane SolventCheck->StandardSolvent AggressiveSolvent DCM / Chloroform / THF SolventCheck->AggressiveSolvent ProtocolB PROTOCOL B: Double Nitrile (Change <15m) Splash Goggles Fume Hood StandardSolvent->ProtocolB ProtocolC PROTOCOL C: Laminate/Silver Shield Gloves OR Immediate Glove Change on Splash Splash Goggles AggressiveSolvent->ProtocolC

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow rate is 80–100 fpm.

  • Static Control: Fluorinated indoles can be static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • The "Boat" Method: Never weigh directly into a flask. Weigh onto a disposable weighing boat or parchment paper. This prevents contamination of the balance and allows for easy transfer.

  • Decontamination: Immediately wipe the balance area with a wet tissue (acetone or ethanol) after weighing. Dispose of the tissue as solid hazardous waste.

Phase 2: Reaction & Synthesis
  • Addition: Add the solid to the solvent, not vice-versa, to minimize dust displacement.

  • Temperature Control: If heating, ensure the condenser is active before heating begins. Fluorinated aromatics can have deceptive vapor pressures.

  • Septum Hygiene: When withdrawing samples via syringe, wrap a Kimwipe around the needle/septum junction to catch micro-droplets.

Phase 3: Cleanup & Waste Disposal
  • Quench: Verify no unreacted reagents (e.g., strong bases used in alkylation) remain.

  • Primary Wash: Rinse all glassware with acetone inside the hood. Collect this first rinse as Halogenated Organic Waste .

  • Glove Removal: Use the "beak" method—pinch the outside of one glove, pull it off inside out, ball it in the other hand, and peel the second glove off over the first.

Emergency Response: The "15-Minute Rule"

In the event of exposure, immediate action supersedes all experimental concerns.

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off gently.[5] Do NOT wet (wetting may increase absorption).Wash with soap/water for 15 mins.[2]
Skin Contact (Liquid) Strip contaminated clothing immediately.[2][5]Wash with soap/water for 15 mins.[2]
Eye Splash Force eyelids open under eyewash.Flush for 15 mins. Seek medical aid.
Spill (>1g) Evacuate area. Post "DO NOT ENTER".Don full PPE (Tyvek suit) for cleanup.

Spill Cleanup Workflow:

  • Isolate: cordon off the area.

  • Absorb: Cover liquid spills with vermiculite or sand.

  • Collect: Scoop solid/absorbed material into a wide-mouth jar.

  • Label: "Hazardous Waste: this compound Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10248408, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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